Ebselen Oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
1-oxo-2-phenyl-1λ4,2-benzoselenazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2Se/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTLFLABILGUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327255 | |
| Record name | Ebselen Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104473-83-8 | |
| Record name | Ebselen Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ebselen Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ebselen Oxide: A Technical Guide to its Use as a Negative Control in Ebselen Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic organoselenium compound renowned for its potent antioxidant and anti-inflammatory properties. A significant body of research has focused on its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPX), thereby reducing hydroperoxides and protecting cells from oxidative damage. In studies investigating the specific mechanisms of Ebselen, the use of a proper negative control is paramount to distinguish its GPX-mimetic and thiol-dependent activities from other pharmacological effects. Ebselen oxide, the oxidized form of Ebselen, has been proposed as such a control. This technical guide provides an in-depth analysis of this compound's suitability as a negative control, presenting comparative data, experimental protocols, and key signaling pathways.
Chemical Properties and Rationale for Use as a Negative Control
Ebselen's biological activity is intrinsically linked to the selenium atom in its benzisoselenazolone core. This selenium atom can readily react with thiols, a critical step in its catalytic cycle for peroxide reduction. This compound, in which the selenium atom is oxidized to a selenoxide, is hypothesized to have a significantly diminished capacity for these key reactions. While Ebselen can be oxidized to this compound in vivo, commercial sources also provide this compound, which is described as lacking antioxidant activity, suggesting its utility as a negative control[1].
Table 1: Physicochemical Properties of Ebselen and this compound
| Property | Ebselen | This compound |
| Chemical Formula | C₁₃H₉NOSe | C₁₃H₉NO₂Se |
| Molecular Weight | 274.18 g/mol | 290.18 g/mol |
| Appearance | Light yellow solid | Crystalline solid |
| CAS Number | 60940-34-3 | 104473-83-8[1] |
Comparative Biological Activity
The central premise for using this compound as a negative control lies in its attenuated antioxidant capacity compared to Ebselen. The following table summarizes available quantitative data from a key study investigating their relative efficacy in a microsomal lipid peroxidation assay.
Table 2: Comparative Antioxidant Activity of Ebselen and this compound Derivative
| Compound | Lag Doubling Concentration (μM) in Iron/ADP/Ascorbate-Induced Microsomal Lipid Peroxidation |
| Ebselen | 0.13[2] |
| Selenoxide derivative | ~1.0[2] |
This data indicates that the selenoxide derivative of Ebselen is approximately 7.7 times less potent than Ebselen in protecting microsomal membranes from lipid peroxidation, supporting the hypothesis of its reduced antioxidant function[2].
Experimental Protocols
To rigorously validate the use of this compound as a negative control, it is essential to perform head-to-head comparisons with Ebselen in relevant assays. Below are detailed protocols for key experiments.
Glutathione Peroxidase (GPX)-like Activity Assay (Coupled Reductase Assay)
This assay is the gold standard for measuring the GPX-mimetic activity of compounds like Ebselen. It measures the rate of NADPH consumption, which is coupled to the reduction of an organic hydroperoxide by the test compound in the presence of glutathione (GSH) and glutathione reductase (GR). A reduced GPX-like activity of this compound compared to Ebselen in this assay would provide strong evidence for its suitability as a negative control.
Principle:
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Reduced glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
Organic hydroperoxide substrate (e.g., tert-butyl hydroperoxide or cumene hydroperoxide)
-
Ebselen and this compound stock solutions (dissolved in a suitable solvent like DMSO)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH in a 96-well plate or cuvette.
-
Add Ebselen, this compound, or vehicle control to the respective wells/cuvettes and pre-incubate for a short period.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.
-
The rate of NADPH consumption is proportional to the GPX-like activity of the test compound.
Expected Outcome: Ebselen is expected to show a significant rate of NADPH consumption, indicative of its GPX-like activity. In contrast, this compound, as a negative control, should exhibit a substantially lower or negligible rate of NADPH consumption.
Thiol Reactivity Assay
Ebselen's mechanism of action involves the cleavage of its Se-N bond by thiols. To assess the differential reactivity of Ebselen and this compound with thiols, a direct reactivity assay can be performed.
Principle: The reaction of Ebselen with a thiol like glutathione (GSH) leads to the formation of a selenenyl sulfide adduct. This reaction can be monitored spectrophotometrically.
Materials:
-
Phosphate buffer
-
Reduced glutathione (GSH)
-
Ebselen and this compound stock solutions
-
UV-Vis spectrophotometer
Procedure:
-
In a cuvette, add phosphate buffer and a solution of Ebselen or this compound.
-
Initiate the reaction by adding a solution of GSH.
-
Monitor the change in absorbance at a wavelength characteristic of the formation of the selenenyl sulfide adduct or the consumption of the reactants.
Expected Outcome: Ebselen is expected to react readily with GSH, leading to a rapid change in the UV-Vis spectrum. The reactivity of this compound with GSH is expected to be significantly slower or absent, demonstrating its reduced ability to interact with thiols in the same manner as Ebselen.
Cellular Antioxidant Activity Assay
To confirm the differential antioxidant effects in a biological context, a cellular antioxidant assay can be employed. This type of assay measures the ability of a compound to protect cells from an induced oxidative stress.
Principle:
Materials:
-
Cultured cells (e.g., A549, Calu-6, or primary cells)[2]
-
Cell culture medium
-
Oxidative stressor (e.g., hydrogen peroxide, tert-butyl hydroperoxide)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Ebselen and this compound stock solutions
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Ebselen, this compound, or vehicle control for a defined period.
-
Induce oxidative stress by adding the chosen oxidative stressor to the cell culture medium.
-
After an incubation period, assess cell viability using a suitable assay.
Expected Outcome: Pre-treatment with Ebselen should protect the cells from oxidative stress-induced cell death, resulting in higher cell viability compared to the vehicle control. In contrast, this compound should offer significantly less or no protection, demonstrating its lack of cellular antioxidant activity. It is important to note that at higher concentrations (e.g., 10-20 µM), Ebselen itself can induce cell death in some cell lines[2][3]. Therefore, a careful dose-response analysis is crucial.
Signaling Pathways and Molecular Interactions
Understanding the molecular interactions of Ebselen is key to interpreting experimental results. The primary antioxidant mechanism of Ebselen involves mimicking the catalytic cycle of glutathione peroxidase.
Ebselen can also interact with the thioredoxin (Trx) system, which provides an alternative pathway for its antioxidant effects.
The utility of this compound as a negative control stems from the modification of the selenium center, which is expected to hinder these critical interactions with thiols like GSH and the active site of thioredoxin reductase.
Synthesis and Characterization
For rigorous experimental control, researchers may need to synthesize and characterize this compound.
Synthesis of this compound
This compound can be prepared by the oxidation of Ebselen. A general procedure involves dissolving Ebselen in a suitable solvent and treating it with an oxidizing agent.
A potential synthetic route:
-
Dissolve Ebselen in a solvent such as chloroform or dichloromethane.
-
Add an oxidizing agent, for example, hydrogen peroxide, and stir the reaction mixture.
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by crystallization or column chromatography.
Characterization
The identity and purity of synthesized Ebselen and this compound should be confirmed using standard analytical techniques.
Table 3: Spectroscopic Data for Ebselen and this compound
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ⁷⁷Se NMR (76 MHz, CDCl₃) δ (ppm) | HRMS (m/z) |
| Ebselen | 8.13 (d), 7.70–7.62 (m), 7.50–7.40 (m), 7.29 (t)[4] | 165.7, 139.1, 137.6, 132.5, 129.4, 129.3, 127.6, 126.7, 126.5, 125.4, 123.7[4] | 959.9[4] | - |
| This compound | 8.15 (dd), 7.96 (dd), 7.86–7.79 (m), 7.55 (dd), 7.49 (t), 7.42 (tt)[4] | 166.9, 135.8, 134.6, 133.2, 130.5, 129.7, 129.0, 128.5, 127.0, 126.3, 115.0[4] | 1090.1[4] | [M+H]⁺: 291.9878[4] |
Conclusion and Recommendations
The available evidence strongly suggests that this compound is a suitable negative control for investigating the GPX-like and thiol-dependent antioxidant activities of Ebselen. Its oxidized selenium center results in a significantly diminished capacity to participate in the catalytic reduction of peroxides.
For robust and conclusive research, it is highly recommended that researchers:
-
Directly compare the activity of Ebselen and this compound in the specific assay system being used.
-
Perform dose-response experiments for both compounds to establish their respective potencies and potential for off-target effects at higher concentrations.
-
Ensure the purity and stability of this compound under the experimental conditions.
By employing this compound as a negative control, researchers can more definitively attribute the observed biological effects of Ebselen to its well-characterized antioxidant mechanisms, leading to a clearer understanding of its therapeutic potential.
References
Beyond HER2: An In-depth Technical Guide to the Multifaceted Biological Activity of Ebselen Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen oxide, an organoselenium compound and a principal in vivo metabolite of ebselen, has garnered significant attention for its diverse biological activities that extend well beyond its recently discovered role as an allosteric inhibitor of HER2. This technical guide provides a comprehensive overview of the multifaceted pharmacological profile of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile molecule.
Core Biological Activities and Mechanisms of Action
This compound's biological effects are underpinned by its ability to interact with a variety of cellular targets and signaling pathways. Its mechanisms of action are multifaceted and include enzyme inhibition, modulation of inflammatory cascades, and regulation of cellular redox homeostasis.
Enzyme Inhibition
This compound has been identified as an inhibitor of several classes of enzymes, most notably histone deacetylases (HDACs). This includes both zinc-dependent HDACs and NAD+-dependent sirtuins (SIRTs). The inhibitory activity of this compound against these epigenetic regulators suggests its potential as a therapeutic agent in oncology and other diseases characterized by aberrant gene expression.[1][2]
Anti-inflammatory and Antioxidant Properties
Ebselen, the parent compound of this compound, is a well-established mimetic of glutathione peroxidase, a key enzyme in the cellular antioxidant defense system.[3] This property allows it to catalytically reduce a wide range of hydroperoxides, thereby mitigating oxidative stress. Furthermore, ebselen has been shown to suppress the production of pro-inflammatory mediators by inhibiting enzymes such as lipoxygenases and nitric oxide synthases.[4] It also interferes with the activation of the NF-κB signaling pathway, a central regulator of inflammation.[5]
Neuroprotection
The neuroprotective effects of ebselen are likely a consequence of its potent antioxidant and anti-inflammatory activities. Studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis by inhibiting the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway.[6][7][8] In models of ischemic brain injury, ebselen has been shown to reduce neuronal damage.[9][10]
Modulation of Signaling Pathways
This compound and its parent compound, ebselen, have been shown to modulate several critical signaling pathways:
-
MAPK Pathway: Ebselen has been observed to selectively inhibit the activation of specific mitogen-activated protein kinases (MAPKs), such as p38 and JNK, in response to cellular stress.[11][12]
-
NF-κB Pathway: Ebselen can inhibit the nuclear translocation of NF-κB, a key step in its activation and the subsequent transcription of pro-inflammatory genes.[5]
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the inhibitory activities of this compound and its parent compound, ebselen, against various biological targets.
| Target Class | Specific Target | Compound | Activity (IC50/EC50/Ki) | Reference |
| Histone Deacetylases (Zinc-dependent) | HDAC1 | This compound | ~1-10 µM | [1] |
| HDAC2 | Ebselen | >50% inhibition at 10 µM | [2] | |
| HDAC3 | This compound | ~1-10 µM | [1] | |
| HDAC4 | This compound | ~1-10 µM | [1] | |
| HDAC5 | Ebselen | 3.4 µM | [1] | |
| HDAC5 | This compound | ~1-10 µM | [1] | |
| HDAC6 | Ebselen | 6.9 µM | [1] | |
| HDAC6 | This compound | ~1-10 µM | [1] | |
| HDAC7 | This compound | ~1-10 µM | [1] | |
| HDAC8 | Ebselen | 1.2 µM | [1] | |
| HDAC8 | This compound | 0.2 µM | [1] | |
| HDAC9 | Ebselen | 3.7 µM | [1] | |
| HDAC9 | This compound | ~1-10 µM | [1] | |
| Histone Deacetylases (NAD+-dependent) | SIRT1 | This compound | 0.3 - 6 µM | [2] |
| SIRT2 | This compound | 0.3 - 6 µM | [2] | |
| SIRT3 | This compound | 0.3 - 6 µM | [2] | |
| SIRT5 | This compound | 0.3 - 6 µM | [2] | |
| Kinases | JNK | Ebselen | ~10 µM | [6] |
| Oxidoreductases | NADPH Oxidase 2 (Nox2) | Ebselen | 0.6 µM (cell-free) | [3][13] |
| Prostaglandin D Synthase | Inorganic Selenocompounds | 11-12 µM (purified enzyme) | [14] | |
| Other Enzymes | Extracellular Nucleoside Diphosphokinase (NDPK) | Ebselen | 6.9 ± 2 µM | [15] |
| 6-Phosphogluconate Dehydrogenase (6PGD) | Ebselen | Dose-dependent inhibition | [16] | |
| Endothelial Nitric Oxide Synthase (eNOS) | Ebselen | 6 µM (aortic rings), 8.5 µM (homogenates) | [4] | |
| Protein-RNA Interaction | YTHDF1 | Ebselen | EC50 = 3.22 µM (DMR assay), IC50 = 3.565 ± 0.009 µM (AlphaScreen) | [17] |
| Cellular Assays | Lung Cancer Cell Growth (A549) | Ebselen | ~12.5 µM | [18][19] |
| Lung Cancer Cell Growth (Calu-6) | Ebselen | ~10 µM | [18][19] | |
| Normal Human Pulmonary Fibroblast Growth (HPF) | Ebselen | ~20 µM | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against a panel of HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 3, 4, 5, 6, 7, 8, 9)
-
Acetylated AMC-labeled peptide substrates specific for each HDAC isoform
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a defined amount of each recombinant HDAC enzyme to the wells of a 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the specific acetylated AMC-labeled peptide substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate for an additional 10-20 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[20]
c-Jun N-Terminal Kinase (JNK) Activity Assay
Objective: To assess the effect of ebselen on JNK activity in a cellular context.
Materials:
-
PC12 cells
-
Hydrogen peroxide (H₂O₂)
-
Ebselen stock solution (in DMSO)
-
Cell lysis buffer
-
JNK activity assay kit (containing GST-c-Jun fusion protein beads, kinase assay buffer, and ATP)
-
Antibodies: anti-phospho-c-Jun, anti-JNK
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture PC12 cells to 70-80% confluency and then serum-starve for 24 hours.
-
Pre-treat the cells with various concentrations of ebselen or vehicle (DMSO) for 30 minutes.
-
Induce JNK activation by treating the cells with 300 µM H₂O₂ for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with GST-c-Jun fusion protein beads to pull down active JNK.
-
Wash the beads to remove non-specifically bound proteins.
-
Resuspend the beads in kinase assay buffer containing ATP.
-
Incubate at 30°C for 30 minutes to allow JNK to phosphorylate the c-Jun substrate.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with an anti-phospho-c-Jun antibody to detect JNK activity.
-
Normalize the results by probing with an anti-JNK antibody to determine the total amount of JNK pulled down.
-
Quantify the band intensities to determine the effect of ebselen on JNK activity.[6]
NADPH Oxidase 2 (Nox2) Inhibition Assay (Cell-Free System)
Objective: To measure the direct inhibitory effect of ebselen on the activity of the reconstituted Nox2 enzyme complex.
Materials:
-
Purified recombinant Nox2 components (p47phox, p67phox, Rac, and membrane fraction containing gp91phox and p22phox)
-
Assay buffer (e.g., phosphate buffer containing MgCl2 and ATP)
-
NADPH
-
Arachidonic acid (for activation)
-
Cytochrome c (as a superoxide indicator)
-
Ebselen stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reconstitute the Nox2 enzyme complex by combining the purified components in the assay buffer.
-
Add serial dilutions of ebselen or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the reconstituted Nox2 complex to the wells.
-
Initiate the reaction by adding NADPH and arachidonic acid.
-
Immediately add cytochrome c to the wells.
-
Measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time.
-
Calculate the percent inhibition of Nox2 activity for each concentration of ebselen.
-
Determine the IC50 value from the dose-response curve.[3]
Antioxidant Capacity Assays (ORAC and DPPH)
Objective: To quantify the antioxidant capacity of this compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay:
-
Principle: This assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), thus preventing the decay of a fluorescent probe (fluorescein).[21]
-
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a black 96-well plate, mix the this compound solutions with a fluorescein solution.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding AAPH solution.
-
Monitor the fluorescence decay every minute for a set period (e.g., 60 minutes) using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the area under the curve (AUC) for each sample and compare it to a standard antioxidant (e.g., Trolox) to determine the ORAC value.[21]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[22]
-
Procedure:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare solutions of this compound at various concentrations.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[22]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activities of this compound.
Caption: Inhibition of the JNK signaling pathway by this compound.
Caption: this compound's interference with the NF-κB signaling pathway.
Caption: General workflow for determining HDAC inhibition by this compound.
Conclusion
This compound is a promiscuous molecule with a rich pharmacology that extends far beyond its effects on HER2. Its ability to inhibit a range of enzymes, particularly histone deacetylases, coupled with its potent antioxidant and anti-inflammatory properties, makes it a compelling candidate for further investigation in a variety of disease contexts. This technical guide provides a foundational understanding of the non-HER2 biological activities of this compound, offering valuable data and protocols to guide future research and drug development efforts. Further studies are warranted to fully elucidate the therapeutic potential of this multifaceted compound.
References
- 1. Developing selective histone deacetylases (HDACs) inhibitors through ebselen and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ebselen and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of endothelial nitric oxide synthase by ebselen. Prevention by thiols suggests the inactivation by ebselen of a critical thiol essential for the catalytic activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selenoorganic compound, ebselen, inhibits nitric oxide and tumor necrosis factor-alpha production by the modulation of jun-N-terminal kinase and the NF-kappab signaling pathway in rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. Neuroprotective effect of ebselen on rat hippocampal slices submitted to oxygen-glucose deprivation: correlation with immunocontent of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ebselen inhibits p38 mitogen-activated protein kinase-mediated endothelial cell death by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ebselen inhibits NO-induced apoptosis of differentiated PC12 cells via inhibition of ASK1-p38 MAPK-p53 and JNK signaling and activation of p44/42 MAPK and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of rat brain prostaglandin D synthase by inorganic selenocompounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ebselen is a potent non-competitive inhibitor of extracellular nucleoside diphosphokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Ebselen as an Inhibitor of 6PGD for Suppressing Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. flore.unifi.it [flore.unifi.it]
- 18. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. glaserr.missouri.edu [glaserr.missouri.edu]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Ebselen Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen Oxide, formally known as 1-oxide-2-phenyl-1,2-benzisoselenazol-3(2H)-one, is the oxidized metabolite of Ebselen. Ebselen is a well-studied organoselenium compound with potent antioxidant and anti-inflammatory properties, mimicking the activity of glutathione peroxidase. This compound, while lacking the direct antioxidant properties of its parent compound, is a key molecule in understanding the metabolic fate and biological activity of Ebselen.[1] It has also been identified as a potent inhibitor of α-Methylacyl coenzyme A racemase (AMACR) and has been investigated for its role in inhibiting the replication of viruses like HIV-1.[2][3] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, complete with experimental protocols, comparative data, and visual workflows.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 104473-83-8 | [4] |
| Molecular Formula | C₁₃H₉NO₂Se | [1][4] |
| Molecular Weight | 290.18 g/mol | [2][4] |
| Appearance | White to beige crystalline solid/powder | [4] |
| Purity | ≥95% to ≥98% (HPLC) | [4] |
| Melting Point | 178-182 °C (decomposes) | [5] |
| Solubility | DMSO: 5-10 mg/mL, DMF: 10 mg/mL, Ethanol: 5 mg/mL | [1][4] |
| SMILES | O=C1N(c2ccccc2)--INVALID-LINK--c3ccccc13 | [4] |
| InChI | 1S/C13H9NO2Se/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9H | [4][6] |
Synthesis of this compound
This compound is synthesized through the oxidation of its precursor, Ebselen. The two primary methods reported in the literature utilize ozone (O₃) and hydrogen peroxide (H₂O₂) as oxidizing agents. The choice of method may depend on the desired scale, yield, and available equipment. It is crucial to perform these reactions under anhydrous conditions to prevent the hydrolysis of the this compound product to the corresponding seleninic acid.[5]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Method 1: Oxidation with Ozone
Oxidation of Ebselen with ozone is reported to provide a near-quantitative yield of this compound. This method requires an ozone generator and careful control of the reaction temperature.
Experimental Protocol:
-
Dissolve Ebselen (0.201 mmol, 55.2 mg) in dry deuterated chloroform (CDCl₃), previously passed through anhydrous potassium carbonate (K₂CO₃).
-
Cool the reaction mixture to -20 °C in a suitable cooling bath.
-
Bubble ozone gas through the solution for approximately 12 minutes, or until the initial yellow color of the solution is completely discharged.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.
-
Once the reaction is complete, remove the solvent in vacuo to yield this compound as a white solid.[5]
Method 2: Oxidation with Hydrogen Peroxide
Hydrogen peroxide offers a more readily available oxidizing agent for the synthesis of this compound. The reaction progress can be conveniently monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol:
-
Dissolve Ebselen (2.01 mmol, 550 mg) in dichloromethane (40 mL).
-
Add hydrogen peroxide (2.4 mmol, 0.28 mL of a 26.5% solution) to the reaction mixture.
-
Stir the reaction at room temperature overnight.[7]
-
Alternatively, for monitoring purposes, dissolve Ebselen (0.35 mmol, 96 mg) in CDCl₃ (10 mL) containing an internal standard such as dimethyl sulfone.
-
Add one equivalent of hydrogen peroxide and monitor the reaction progress by ¹H NMR spectroscopy at 25 °C. The reaction is reported to be 50% complete after 40 minutes and 90% complete after 140 minutes under these conditions.[5]
-
Upon completion, the product can be isolated by removal of the solvent. Further purification may be necessary.
Comparative Summary of Synthesis Methods
| Parameter | Ozone Oxidation | Hydrogen Peroxide Oxidation |
| Reagent | Ozone (O₃) | Hydrogen Peroxide (H₂O₂) |
| Solvent | Dry CDCl₃ | Dichloromethane or CDCl₃ |
| Temperature | -20 °C | Room Temperature |
| Reaction Time | ~12 minutes | Several hours to overnight |
| Yield | 99% | Variable, reported up to 82% recovery of Ebselen under certain conditions, suggesting incomplete reaction. |
| Monitoring | TLC | ¹H NMR |
Purification of this compound
Purification of this compound is critical to remove any unreacted Ebselen, the seleninic acid hydrolysis product, and other byproducts. While specific protocols for this compound are scarce, methods used for Ebselen and its analogs can be adapted.
Purification Workflow
Caption: Potential purification strategies for this compound.
Recrystallization
Recrystallization is a common method for purifying solid organic compounds. For Ebselen, recrystallization from ethanol, 1,2-dichloroethane, or butanone-2 has been reported.[5] These solvents should be considered for the recrystallization of this compound. The choice of solvent will depend on the solubility of this compound at different temperatures.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of hot solvent.
-
If the solution is colored, treatment with activated carbon may be beneficial to remove colored impurities.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Flash Chromatography
Flash chromatography on silica gel is a powerful technique for separating compounds with different polarities. Given that this compound is more polar than Ebselen, this method should be effective for their separation.
General Flash Chromatography Protocol:
-
Prepare a silica gel column in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data.
| Technique | Expected Observations |
| ¹H NMR | Aromatic proton signals will be shifted downfield compared to Ebselen due to the electron-withdrawing effect of the Se=O bond. |
| ¹³C NMR | Aromatic carbon signals will also show shifts, and the carbonyl carbon signal will be informative. |
| ⁷⁷Se NMR | A distinct chemical shift for the selenium atom in the +IV oxidation state is expected, significantly different from the +II state in Ebselen. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (m/z = 290.18 for the most abundant isotopes) should be observed. |
| Infrared (IR) Spectroscopy | Characteristic stretching frequencies for the C=O and Se=O bonds are expected. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with the retention time differing from that of Ebselen. |
Biological Signaling Pathways
Ebselen and its oxide are known to interact with various biological signaling pathways, primarily due to their ability to modulate cellular redox status and interact with cysteine residues in proteins.
Oxidative Stress and Anti-inflammatory Pathways
Caption: Modulation of oxidative stress and inflammatory pathways by Ebselen.
Ebselen has been shown to inhibit pro-inflammatory signaling pathways such as the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB) pathways.[5] It can also modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. By reacting with cysteine residues on Keap1, Ebselen can promote the release and nuclear translocation of Nrf2, leading to the upregulation of antioxidant and detoxifying enzymes.
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and characterization of this compound. The choice between ozone and hydrogen peroxide for synthesis will depend on laboratory capabilities and desired reaction parameters. Careful purification is necessary to obtain high-purity this compound, and a combination of recrystallization and chromatographic methods may be most effective. The provided experimental protocols and comparative data serve as a valuable resource for researchers working with this important metabolite of Ebselen. Understanding the synthesis and properties of this compound is crucial for further elucidating the complex biological activities of Ebselen and for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Metabolism of Ebselen to Ebselen Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo metabolism of ebselen, with a specific focus on its conversion to ebselen oxide. This document outlines quantitative pharmacokinetic data, detailed experimental methodologies for preclinical assessment, and visual representations of the metabolic pathways and experimental workflows.
Quantitative Data on Ebselen Pharmacokinetics
| Treatment (Single Oral Dose) | Cmax (ng/mL) | AUC0-t (ng*hr/mL) | Tmax (hours) | t1/2 (hours) |
| 200 mg Ebselen | 30.3 | 117.4 | 1.5 | 6.4 |
| 400 mg Ebselen | - | - | - | - |
| 800 mg Ebselen | 83.4 | 880.6 | 2.3 | 16.7 |
| 1600 mg Ebselen | - | - | - | - |
Data presented as Mean ± SD, except for Tmax which is presented as Median (Minimum, Maximum). Data for the 400 mg and 1600 mg doses were not fully detailed in the available public information.
Experimental Protocols
This section details the methodologies for key experiments to investigate the in vivo metabolism of ebselen to this compound in a preclinical rat model.
In Vivo Metabolism Study in Rats
This protocol outlines the procedures for animal handling, dosing, and sample collection to study the metabolism of ebselen.
2.1.1. Animal Model
-
Species: Male Wistar rats (or other appropriate strain)
-
Age: 8-10 weeks
-
Weight: 200-250 g
-
Acclimation: Acclimate animals for at least one week prior to the experiment with free access to standard chow and water.
2.1.2. Dosing
-
Formulation: Prepare a suspension of ebselen in a suitable vehicle, such as 0.5% carboxymethyl cellulose.
-
Route of Administration: Oral gavage is a common and clinically relevant route.
-
Dose: A range of doses can be used, for example, 10 mg/kg body weight.
2.1.3. Sample Collection
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing). Use tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues, particularly the liver.
-
Liver Homogenate Preparation:
-
Perfuse the liver with ice-cold saline to remove any remaining blood.
-
Weigh the liver and homogenize it in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and store it at -80°C until analysis.
-
Analytical Method: HPLC-MS/MS for Quantification of Ebselen and this compound
This protocol describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of ebselen and this compound in biological matrices.
2.2.1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or liver homogenate supernatant, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
2.2.2. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
2.2.3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ebselen: Precursor ion > Product ion (specific m/z values to be determined through method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined through method development).
-
Internal Standard: Precursor ion > Product ion.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of ebselen to this compound and the experimental workflow for its in vivo study.
Metabolic Pathway of Ebselen to this compound
Structural and Mechanistic Divergence of Ebselen and its Oxidized Metabolite, Ebselen Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebselen, a synthetic organoselenium compound, has long been recognized for its potent antioxidant and anti-inflammatory properties, primarily attributed to its glutathione peroxidase (GPx)-like activity. Its oxidized metabolite, Ebselen Oxide, has historically been considered an inactive byproduct. However, recent research has unveiled a distinct and significant pharmacological profile for this compound, establishing it as a potent allosteric inhibitor of the HER2 receptor tyrosine kinase, a key target in oncology. This technical guide provides an in-depth exploration of the core structural and functional differences between Ebselen and this compound, offering a comparative analysis of their mechanisms of action, impact on signaling pathways, and relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related scientific fields.
Introduction: The Dichotomy of a Seleno-Organic Compound and its Oxide
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a well-characterized seleno-organic molecule with a broad spectrum of biological activities.[1] Its ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx) has been a cornerstone of its therapeutic potential, positioning it as a powerful antioxidant.[2] In biological systems, Ebselen can be oxidized to form this compound (2-phenyl-1,2-benzisoselenazol-3(2H)-one 1-oxide). For many years, this oxidized form was largely dismissed as lacking the antioxidant capabilities of its parent compound.[3]
Recent breakthroughs, however, have necessitated a paradigm shift in our understanding of this compound. Groundbreaking studies have identified it as a novel allosteric inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a critical oncogene in various cancers.[4][5] This discovery not only assigns a distinct and potent bioactivity to this compound but also highlights a fascinating divergence in the pharmacological profiles of these two closely related molecules. This guide will dissect these differences at a molecular and mechanistic level.
Structural Differences
The fundamental difference between Ebselen and this compound lies in the oxidation state of the selenium atom within the benzisoselenazolone core. Ebselen features a selenium atom in the +2 oxidation state, which is integral to its catalytic, redox-cycling activity. In this compound, the selenium atom is further oxidized to the +4 state, bearing an additional oxygen atom. This seemingly minor structural alteration has profound implications for the molecule's reactivity and biological targets.
Chemical Structures:
Caption: Chemical structures of Ebselen and this compound.
Comparative Biological Activities and Quantitative Data
The addition of an oxygen atom to the selenium center dramatically shifts the pharmacological activity from antioxidant to targeted kinase inhibition. The following tables summarize the available quantitative data for Ebselen and this compound, highlighting their distinct biological effects.
Table 1: Comparative Antioxidant and Cytotoxic Activities
| Compound | GPx-like Activity | Antioxidant Capacity | Cytotoxicity (IC50) |
| Ebselen | Potent mimic of glutathione peroxidase.[2] | Effective scavenger of peroxynitrite and other reactive oxygen species.[3] | A549 cells: ~12.5 µM, Calu-6 cells: ~10 µM, HPF cells: ~20 µM (at 24h).[6] |
| This compound | Lacks significant antioxidant activity.[3] | Can be formed by the reaction of Ebselen with peroxynitrite, thereby consuming it.[4] | Data not widely available, but shows selective inhibition of HER2+ cancer cell proliferation.[7] |
Table 2: Comparative HER2 Inhibition
| Compound | Inhibition of JMHER2/FERME Interaction (IC50) | Inhibition of HER2 Activation (EC50) |
| Ebselen | 44 nM[7] | Data not available |
| This compound | 634 nM[7] | SKBR3 cells (24h): 23.9 µM, SKBR3 cells (48h): 26.9 µM[7] |
Differential Mechanisms of Action and Signaling Pathways
The structural divergence of Ebselen and this compound dictates their distinct mechanisms of action and their influence on cellular signaling pathways.
Ebselen: A Modulator of Redox Homeostasis via the Nrf2 Pathway
Ebselen's primary mechanism of action as an antioxidant is its ability to mimic glutathione peroxidase, catalyzing the reduction of hydroperoxides by glutathione.[2] This activity is central to its protective effects against oxidative stress. Furthermore, Ebselen is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[7][8] By reacting with cysteine residues on Keap1, the negative regulator of Nrf2, Ebselen promotes the nuclear translocation of Nrf2 and the subsequent expression of a battery of antioxidant and detoxification genes.[7][8]
Caption: Ebselen activates the Nrf2 signaling pathway.
This compound: A Targeted Allosteric Inhibitor of HER2 Signaling
In stark contrast to its parent compound, this compound functions as a highly specific allosteric inhibitor of the HER2 receptor tyrosine kinase.[4] HER2 is a key driver of cell proliferation and survival in certain cancers. This compound is proposed to bind to the juxtamembrane region of HER2, stabilizing it in an inactive conformation and thereby preventing its downstream signaling cascade, which includes the PI3K/Akt and MAPK/ERK pathways.[4][7] This mode of action is distinct from that of many conventional HER2 inhibitors that target the ATP-binding site of the kinase domain.
Caption: this compound inhibits the HER2 signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, characterization, and biological evaluation of Ebselen and this compound.
Synthesis of Ebselen and this compound
Synthesis of Ebselen: A common method for the synthesis of Ebselen involves the reaction of 2-(chloroseleno)benzoyl chloride with an appropriate primary amine.[6]
Experimental Workflow for Ebselen Synthesis:
Caption: General workflow for the synthesis of Ebselen.
Synthesis of this compound: this compound can be synthesized by the oxidation of Ebselen. While various oxidizing agents can be employed, a common laboratory method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Protocol:
-
Dissolve Ebselen in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the Ebselen solution with stirring.
-
Allow the reaction to proceed at 0°C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Glutathione Peroxidase (GPx)-like Activity Assay
The GPx-like activity of Ebselen and its analogues can be determined using a coupled-enzyme assay. This indirect method measures the rate of NADPH oxidation, which is proportional to the GPx activity.
-
Principle: The assay couples the reduction of an organic hydroperoxide by the test compound and glutathione (GSH) with the reduction of the resulting oxidized glutathione (GSSG) back to GSH by glutathione reductase (GR). This latter reaction consumes NADPH, and the decrease in absorbance at 340 nm is monitored spectrophotometrically.[9]
-
Protocol Overview:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH.
-
Add the sample (Ebselen, this compound, or control) to the reaction mixture.
-
Initiate the reaction by adding a hydroperoxide substrate (e.g., cumene hydroperoxide or tert-butyl hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation, which reflects the GPx-like activity of the sample.
-
HER2 Kinase Assay
The inhibitory effect of this compound on HER2 kinase activity can be assessed using various in vitro kinase assay formats, such as the ADP-Glo™ Kinase Assay.
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is first depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.[2]
-
Protocol Overview:
-
Set up the kinase reaction including HER2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add the test compound (this compound) at various concentrations.
-
Incubate the reaction mixture to allow for ATP consumption.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer. The reduction in signal in the presence of the inhibitor is used to determine its potency (e.g., IC50).
-
Western Blot Analysis for Nrf2 Activation
To assess the activation of the Nrf2 pathway by Ebselen, the nuclear translocation of Nrf2 can be quantified by Western blotting.
-
Protocol Overview:
-
Treat cells with Ebselen or a vehicle control for a specified time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation.
-
Determine the protein concentration of the nuclear extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for Nrf2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the Nrf2 signal to a nuclear loading control (e.g., Lamin B1). An increase in the nuclear Nrf2 signal in Ebselen-treated cells indicates pathway activation.[10]
-
Conclusion
The distinct pharmacological profiles of Ebselen and this compound underscore the critical role of the selenium oxidation state in determining biological activity. While Ebselen acts as a potent antioxidant through its GPx-like activity and activation of the Nrf2 pathway, this compound emerges as a promising targeted anticancer agent through its allosteric inhibition of HER2. This technical guide provides a comprehensive overview of their structural differences, comparative biological activities, and divergent mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate further research into the therapeutic potential of these fascinating seleno-organic compounds. A deeper understanding of the structure-activity relationships of Ebselen and its metabolites will undoubtedly pave the way for the rational design of novel therapeutics for a range of diseases, from those driven by oxidative stress to various forms of cancer.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Effect of substituents on the GPx-like activity of ebselen: steric versus electronic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ebselen augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of the Selenoxide Moiety in the Biological Activity of Ebselen Oxide: A Technical Guide
Abstract
Ebselen, a well-documented organoselenium compound, is renowned for its antioxidant and anti-inflammatory properties, primarily attributed to its ability to mimic the enzyme glutathione peroxidase (GPx).[1] However, the oxidation of its selenium core to a selenoxide fundamentally alters its pharmacological profile, yielding Ebselen Oxide—a compound with distinct mechanisms of action and therapeutic targets. This technical guide provides an in-depth analysis of the role of the selenoxide group, contrasting the activities of Ebselen and this compound. We will explore how this single oxidative transformation shifts the molecule's primary activity from broad antioxidant defense to targeted allosteric enzyme inhibition, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships of this important class of compounds.
Introduction: From Ebselen to this compound
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) has been the subject of extensive research for its ability to catalyze the reduction of hydroperoxides, thereby protecting cells from oxidative damage.[1][2] Its mechanism is largely centered on the selenium atom's ability to cycle through different oxidation states, reacting with thiols and reactive oxygen species (ROS).[3] The oxidation of Ebselen yields this compound (2-phenyl-1,2-benzisoselenazol-3(2H)-one 1-oxide), a derivative where the selenium atom is bonded to an oxygen atom.[4][5] While structurally similar, this modification has profound implications for the molecule's biological activity, creating a compound with a novel and specific mechanism of action that diverges significantly from its parent molecule.
The Selenoxide Group: A Determinant of Novel Activity
The presence of the selenoxide group is the key differentiator in the bioactivity of this compound compared to Ebselen. It shifts the molecule's primary function from general antioxidation to specific, targeted inhibition of key signaling proteins.
A Shift from GPx Mimicry to Allosteric HER2 Inhibition
The most significant functional change imparted by the selenoxide group is the transformation of Ebselen from a GPx mimic into a potent allosteric inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2).[6] HER2 is a tyrosine kinase receptor that is a major oncogene in multiple cancers.[6]
-
Ebselen: Does not inhibit HER2 activity.[6]
-
This compound: Functions as a new allosteric inhibitor of HER2. It targets the ezrin/radixin/moesin (ERM)-binding motif within the juxtamembrane region of HER2, maintaining the receptor in a catalytically repressed state. This specific interaction prevents HER2 activation and downstream signaling.[6]
This discovery positions this compound not as a general antioxidant, but as a targeted agent for HER2-positive cancers, with potential applications in combination with existing HER2-targeted therapies.[6]
Comparative Antioxidant and Anti-inflammatory Activity
While this compound gains a new primary mechanism, its antioxidant properties are altered compared to Ebselen.
-
Antioxidant Activity: In studies measuring protection against iron-induced lipid peroxidation, Ebselen is significantly more potent than its selenoxide derivative. The concentration required to double the lag time before peroxidation was 0.13 µM for Ebselen, whereas approximately 1.0 µM was needed for the selenoxide derivative.[7] This suggests that while some antioxidant capacity is retained, it is not the primary mode of action for this compound.
-
Peroxynitrite Scavenging: Ebselen rapidly reacts with peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent involved in inflammation, to form this compound as the sole selenium-containing product.[5] The rate constant for this reaction is on the order of 10⁶ M⁻¹ s⁻¹.[5] The subsequent reduction of this compound back to Ebselen within the cell could create a catalytic cycle for detoxifying peroxynitrite, representing a crucial anti-inflammatory pathway.[5]
Quantitative Data Presentation
The functional differences between Ebselen and this compound are clearly demonstrated in quantitative assays. The following tables summarize key data from comparative studies.
Table 1: Inhibition of HER2 Activity and Cancer Cell Proliferation
| Compound | Target/Assay | Cell Line | EC₅₀ | Time Point |
|---|---|---|---|---|
| This compound | HER2 Activation | SKBR3 | 23.9 µM | 24 h |
| This compound | HER2 Activation | SKBR3 | 26.9 µM | 48 h |
| Ebselen | HER2 Activation | SKBR3 | No effect | - |
Data sourced from studies on HER2-positive breast cancer cell lines.[6]
Table 2: Antioxidant Activity Against Lipid Peroxidation
| Compound | Assay | Measurement | Concentration |
|---|---|---|---|
| Ebselen | Iron/ADP/Ascorbate-induced lipid peroxidation | Doubling of lag time | 0.13 µM |
| This compound | Iron/ADP/Ascorbate-induced lipid peroxidation | Doubling of lag time | ~1.0 µM |
| Sulfur Analog of Ebselen | Iron/ADP/Ascorbate-induced lipid peroxidation | Doubling of lag time | 2.0 µM |
Data reflects the concentration required to double the control lag time in microsomal membranes.[7]
Signaling Pathways and Mechanisms
The selenoxide group directs this compound towards a distinct signaling pathway compared to the broader redox modulation associated with Ebselen.
Allosteric Inhibition of the HER2 Signaling Pathway
This compound's primary target is the HER2 receptor. By binding to the juxtamembrane region, it prevents the conformational changes necessary for receptor dimerization and activation. This blocks the entire downstream signaling cascade, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and growth in HER2-positive cancers.
Caption: this compound allosterically inhibits HER2, preventing downstream signaling.
The Peroxynitrite Detoxification Cycle
The reaction of Ebselen with peroxynitrite (ONOO⁻) to form this compound is a key part of its anti-inflammatory action. The subsequent reduction of this compound back to Ebselen by cellular thiols (like glutathione) would complete a catalytic cycle, effectively neutralizing a potent inflammatory mediator.
Caption: Catalytic cycle of Ebselen in detoxifying peroxynitrite.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the activity of these compounds.
Protocol: HER2-Ezrin Interaction Assay (AlphaScreen®)
This protocol details a method to measure the inhibitory effect of this compound on the interaction between the HER2 juxtamembrane region and the N-terminal FERM domain of ezrin.[6]
-
Reagent Preparation:
-
Prepare a biotinylated peptide coding for the cytosolic juxtamembrane region of HER2 (biot-JMHER2).
-
Prepare a GST-tagged N-terminal FERM domain of ezrin (GST-FERME).
-
Prepare serial dilutions of this compound (e.g., 0–50 µM) in the appropriate assay buffer.
-
-
Incubation:
-
In a 384-well plate, combine 5 nM biot-JMHER2, 156 µM GST-FERME, and the varying concentrations of this compound.
-
Incubate the mixture for 20 hours at room temperature to allow for binding and inhibition.
-
-
Detection:
-
Add AlphaScreen® Glutathione Donor beads and Streptavidin Acceptor beads to the wells. These beads will bind to the GST-tag and biotin, respectively.
-
Incubate for 1 hour in the dark.
-
-
Measurement:
-
If the HER2-ezrin interaction occurs, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.
-
Read the plate using an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the interaction.
-
-
Data Analysis:
-
Plot the signal intensity against the concentration of this compound and calculate the EC₅₀ value.
-
Caption: Workflow for the HER2-Ezrin AlphaScreen® inhibition assay.
Protocol: Measurement of Antioxidant Activity (TBARS Assay)
This protocol measures lipid peroxidation by quantifying thiobarbituric acid-reactive substances (TBARS).[7]
-
System Preparation:
-
Prepare rat liver microsomes as the source of lipids.
-
Prepare an induction solution containing iron, ADP, and ascorbate.
-
-
Reaction:
-
To microsomal samples, add varying concentrations of the test compound (Ebselen, this compound).
-
Initiate lipid peroxidation by adding the induction solution.
-
Incubate at 37°C. Take aliquots at various time points.
-
-
TBARS Reaction:
-
Stop the reaction by adding a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Heat the samples (e.g., 95°C for 15 minutes) to allow the formation of the MDA-TBA adduct, which is a pink chromogen.
-
-
Quantification:
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
-
Data Analysis:
-
Plot absorbance (TBARS level) against time. The "lag time" is the initial period with little to no increase in absorbance.
-
Determine the concentration of each compound required to double the lag time compared to the control (no antioxidant).
-
Synthesis of this compound
Understanding the synthesis of this compound is essential for its study and potential development. It is typically prepared by the direct oxidation of Ebselen.[4]
-
Method: A common method involves the ozonolysis of Ebselen. Ebselen is dissolved in a dry solvent (e.g., CDCl₃) and cooled to a low temperature (e.g., -20°C). Ozone gas is then bubbled through the solution until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[4] Removal of the solvent in vacuo yields this compound as a white solid.[4]
Caption: Synthesis of this compound via ozonolysis of Ebselen.
Conclusion
The oxidation of the selenium atom in Ebselen to a selenoxide is not a minor chemical modification but a transformative event that redefines the compound's biological identity. The selenoxide group shifts the primary mechanism of action from broad-spectrum GPx mimicry and antioxidant activity to a highly specific, allosteric inhibition of the HER2 oncoprotein. While this compound retains some ability to interact with the cellular redox environment, particularly in the context of peroxynitrite detoxification, its potency as a general antioxidant is diminished compared to Ebselen. This functional shift highlights the critical role of the selenoxide moiety and opens new therapeutic avenues for this compound as a targeted agent in oncology, distinct from the cytoprotective applications of its parent compound. Further research into this unique structure-activity relationship is warranted to fully exploit the therapeutic potential of this compound and its derivatives.
References
- 1. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular actions of ebselen--an antiinflammatory antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reaction of ebselen with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of ebselen and related selenoorganic compounds in microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebselen Oxide and Its Interaction with Cellular Thiols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with potent antioxidant and anti-inflammatory properties.[1] Its biological activity is intrinsically linked to its ability to interact with cellular thiols, mimicking the function of the endogenous antioxidant enzyme glutathione peroxidase (GPx).[2] This technical guide provides an in-depth exploration of the multifaceted interactions between ebselen and its oxidized form, ebselen oxide, with cellular thiols, offering insights for researchers and professionals in drug development.
Ebselen's mechanism of action primarily involves its reaction with sulfhydryl (-SH) groups present in low-molecular-weight thiols like glutathione (GSH) and in cysteine residues within proteins.[3] This reactivity underlies its GPx-like activity, where it catalyzes the reduction of harmful reactive oxygen species (ROS) such as hydrogen peroxide and lipid hydroperoxides, using thiols as reducing cofactors.[2][4] Beyond its antioxidant function, these interactions allow ebselen to modulate various cellular signaling pathways and enzyme activities, making it a compound of significant therapeutic interest.[5]
Core Interaction Chemistry
The fundamental reaction between ebselen and a thiol (RSH) involves the nucleophilic attack of the thiolate anion (RS-) on the selenium atom of ebselen. This leads to the cleavage of the Se-N bond in the isoselenazolone ring and the formation of a selenenyl sulfide intermediate.[6][7] This intermediate is a key player in the catalytic cycle of ebselen's GPx-like activity.
The subsequent reaction of the selenenyl sulfide with another thiol molecule regenerates the active selenol form of ebselen and produces a disulfide (RSSR).[6] This catalytic cycle allows a single molecule of ebselen to detoxify multiple peroxide molecules.
However, the interaction is not always straightforward. Undesired thiol exchange reactions can occur at the selenium center of the selenenyl sulfide intermediate, which can temper the overall catalytic efficiency.[7][8]
Quantitative Analysis of Ebselen's Interaction with Thiols
The following tables summarize key quantitative data from various studies, providing a comparative overview of ebselen's reactivity and inhibitory potential.
| Parameter | Value | Thiol | Condition | Reference |
| Rate Constant | 1.2 x 10² M⁻¹s⁻¹ | Glutathione (GSH) | pH 7.4, 37°C | [9] |
| Rate Constant | 7.2 x 10² M⁻¹s⁻¹ | Thiocholine | pH 7.4, 37°C | [9] |
| Second-order rate constant (H₂O₂ reduction) | 12.3 ± 0.8 mM⁻¹min⁻¹ | Dihydrolipoate (L(SH)₂) | - | [6] |
Table 1: Reaction Kinetics of this compound Metabolites
| Enzyme/Cell Line | IC₅₀ Value | Notes | Reference |
| Endothelial Nitric Oxide Synthase (eNOS) | 8.5 µM | In homogenates of bovine aortic endothelial cells | [10] |
| Endothelial Nitric Oxide Synthase (eNOS) | 6 µM | In rings of rabbit aorta | [10] |
| A549 Lung Cancer Cells | ~12.5 µM | 24-hour exposure | [11][12] |
| Calu-6 Lung Cancer Cells | ~10 µM | 24-hour exposure | [11][12] |
| Normal Human Pulmonary Fibroblasts (HPF) | ~20 µM | 24-hour exposure | [11][12] |
Table 2: Inhibitory Concentrations (IC₅₀) of Ebselen
Signaling Pathways Modulated by Ebselen-Thiol Interactions
Ebselen's reactivity with protein thiols allows it to modulate the activity of key signaling proteins and enzymes. This includes the inhibition of enzymes with critical cysteine residues in their active sites.
Thioredoxin System
Ebselen is a potent inhibitor of thioredoxin reductase (TrxR), an essential enzyme in the thioredoxin system that maintains cellular redox balance. By binding to cysteine residues in the active site of TrxR, ebselen disrupts its ability to reduce thioredoxin (Trx), leading to an accumulation of oxidized Trx and subsequent oxidative stress.[3] This mechanism is particularly relevant to its antibacterial and anticancer activities.[3]
Figure 1: Inhibition of the Thioredoxin System by Ebselen.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Keap1, a cysteine-rich protein, acts as a repressor of the transcription factor Nrf2.[13] Electrophiles and oxidants, including potentially ebselen, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant genes.[13]
Figure 2: Modulation of the Keap1-Nrf2 Pathway by Ebselen.
Experimental Protocols
A variety of analytical techniques are employed to investigate the intricate interactions between ebselen and cellular thiols.
Glutathione Peroxidase-like Activity Assay
This assay spectrophotometrically measures the rate of NADPH oxidation in a coupled reaction system to determine the GPx-like activity of ebselen.
Methodology:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4), NADPH, glutathione reductase, and reduced glutathione (GSH).
-
Initiate the reaction by adding a peroxide substrate (e.g., hydrogen peroxide or cumene hydroperoxide) and ebselen.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of NADPH oxidation is proportional to the GPx-like activity of ebselen.
Figure 3: Workflow for Glutathione Peroxidase-like Activity Assay.
Mass Spectrometry for Thiol Modification Analysis
Mass spectrometry (MS) is a powerful tool to identify and characterize the covalent modification of protein thiols by ebselen.[14][15]
Methodology:
-
Incubate the target protein with ebselen under controlled conditions.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Identify the specific cysteine residues modified by ebselen by searching for the characteristic mass shift in the MS/MS spectra.
Figure 4: Experimental Workflow for Mass Spectrometry Analysis.
Conclusion
The interaction of this compound with cellular thiols is a complex and dynamic process that underpins its diverse biological activities. Its ability to catalytically reduce peroxides, coupled with its capacity to modulate key signaling pathways through direct interaction with protein cysteine residues, highlights its therapeutic potential. For researchers and drug development professionals, a thorough understanding of these fundamental mechanisms is crucial for the rational design of novel therapeutics that target cellular redox pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the promising pharmacological applications of ebselen and related compounds.
References
- 1. Ebselen induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of Ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism and substrate specificity of glutathione peroxidase activity of ebselen (PZ51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ebselen, a useful tool for understanding cellular redox biology and a promising drug candidate for use in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the reaction of ebselen with endogenous thiols: dihydrolipoate is a better cofactor than glutathione in the peroxidase activity of ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oxidation of ebselen metabolites to thiol oxidants catalyzed by liver microsomes and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of endothelial nitric oxide synthase by ebselen. Prevention by thiols suggests the inactivation by ebselen of a critical thiol essential for the catalytic activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sfrbm.org [sfrbm.org]
- 15. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Ebselen Oxide and its Interaction with Histone Deacetylases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Ebselen Oxide, an oxidized derivative of the organoselenium compound Ebselen, on histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them significant targets for therapeutic intervention in a variety of diseases, including cancer and neurological disorders.[1][2] This document collates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive resource for professionals in the field.
Quantitative Analysis of HDAC Inhibition
This compound has been identified as a dose-dependent inhibitor of multiple HDAC isoforms, often exhibiting different potency compared to its parent compound, Ebselen.[3][4] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Inhibition of Class I, II, and IV HDACs
Biochemical assays have demonstrated that this compound inhibits a broad range of zinc-dependent HDACs.[3][4] Notably, it shows increased potency against HDAC8 when compared to Ebselen.[3]
| Compound | HDAC1 (µM) | HDAC3 (µM) | HDAC4 (µM) | HDAC5 (µM) | HDAC6 (µM) | HDAC7 (µM) | HDAC8 (µM) | HDAC9 (µM) |
| Ebselen | >10 | >10 | >10 | 3.4 | 6.9 | >10 | 1.2 | 3.7 |
| This compound | Inhibited | Inhibited | Inhibited | Inhibited | Inhibited | Inhibited | 0.2 | Inhibited |
Table 1: Comparative IC50 values of Ebselen and this compound against Class I and II HDACs. This compound was shown to dose-dependently inhibit HDACs 1, 3, 4, 5, 6, 7, 8, and 9.[3][4] While specific IC50 values for all isoforms are not detailed in the provided search results, its enhanced potency against HDAC8 is highlighted.[3]
Inhibition of Class III HDACs (Sirtuins)
Unlike many traditional HDAC inhibitors that target zinc-dependent classes, Ebselen and this compound also effectively inhibit the NAD+-dependent Class III HDACs, known as sirtuins.[4]
| Compound | SIRT1 (µM) | SIRT2 (µM) | SIRT3 (µM) | SIRT5 (µM) |
| Ebselen & this compound | 0.3 - 6 | 0.3 - 6 | 0.3 - 6 | 0.3 - 6 |
Table 2: Inhibitory activity (IC50) of Ebselen and this compound against Class III HDACs (Sirtuins). Both compounds dose-dependently inhibited SIRT1, SIRT2, SIRT3, and SIRT5 activities with IC50 values in the range of 0.3 to 6 µM.[4]
Experimental Protocols
The characterization of this compound as an HDAC inhibitor relies on robust enzymatic assays. The following protocols are based on methodologies described in the cited literature.
HDAC Enzymatic Activity and Inhibition Assay
This biochemical assay is designed to measure the enzymatic activity of HDACs and the inhibitory potential of test compounds in a high-throughput format.
Principle: The assay utilizes a fluorogenic substrate, typically an acetylated peptide linked to 7-amino-4-methylcoumarin (AMC), such as Boc-Lys(Ac)-AMC.[5] The HDAC enzyme removes the acetyl group from the lysine residue. A developing enzyme, trypsin, is then added, which specifically cleaves the deacetylated peptide, releasing the fluorescent AMC molecule.[5] The fluorescence intensity is directly proportional to the HDAC activity. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescence signal.
Detailed Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared to test a range of concentrations.
-
Enzyme Incubation: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC8) is incubated in a reaction buffer in a multi-well plate. The test compound (this compound) or vehicle control (DMSO) is added to the wells. This mixture is typically pre-incubated for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[6][7]
-
Reaction Initiation: The fluorogenic acetylated substrate is added to each well to initiate the enzymatic reaction.[6][7] The plate is then incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Development: A developer solution containing trypsin is added to each well.[5] This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate.
-
Fluorescence Detection: The fluorescence generated by the released AMC is measured using a fluorescence plate reader.[6][7] The typical excitation and emission wavelengths are 355-360 nm and 460 nm, respectively.[5][6]
-
Data Analysis: The fluorescence readings are used to calculate the percentage of HDAC inhibition for each concentration of this compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
Cellular α-Tubulin Acetylation Assay
This cell-based assay is used to confirm the activity of HDAC6 inhibitors within a cellular context, as α-tubulin is a major non-histone substrate of HDAC6.
Principle: HDAC6 inhibitors, by blocking the enzyme's activity, lead to an accumulation of acetylated α-tubulin in cells. This increase can be detected and quantified using Western blotting with an antibody specific for acetylated α-tubulin.
Detailed Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., PC-3) is cultured to a desired confluency. The cells are then treated with various concentrations of the test compound (or a known HDAC6 inhibitor as a positive control) for a specified duration.
-
Cell Lysis: After treatment, the cells are washed and then lysed using a suitable lysis buffer to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with a primary antibody specific for acetylated α-tubulin. A primary antibody against total α-tubulin or a housekeeping protein (e.g., actin) is used as a loading control.
-
Detection: The membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to acetylated α-tubulin is quantified and normalized to the loading control. This allows for a comparison of the levels of α-tubulin acetylation between treated and untreated cells.
Visualizations: Pathways and Workflows
Proposed Mechanism of Action
Ebselen and its oxide derivative lack the characteristic zinc-binding groups found in many classical HDAC inhibitors like hydroxamic acids.[4][8] This suggests an alternative mechanism of inhibition. The proposed mechanism involves the covalent modification of critical cysteine residues within the HDAC enzyme.[4][8] The electrophilic selenium atom in this compound can react with the thiol group of a cysteine residue, potentially forming a selenylsulfide (–Se–S–) bond, thereby inactivating the enzyme.
Caption: Proposed covalent inhibition of HDAC by this compound.
HDAC Inhibition Assay Workflow
The following diagram illustrates the key steps in the biochemical assay used to quantify HDAC inhibition by this compound.
Caption: Workflow for a fluorometric HDAC inhibition assay.
HDACs in Gene Regulation Signaling
HDACs are integral components of cellular signaling pathways that control gene expression. By removing acetyl groups from histones, HDACs facilitate chromatin condensation, leading to transcriptional repression. Inhibitors like this compound reverse this process.
Caption: Role of HDACs and their inhibition in gene expression.
Conclusion and Future Perspectives
This compound emerges as a noteworthy multi-class HDAC inhibitor, demonstrating activity against zinc-dependent HDACs (Classes I, II) and NAD+-dependent sirtuins (Class III).[3][4] Its enhanced potency against HDAC8 compared to the parent compound, Ebselen, suggests potential for developing more selective inhibitors.[3] The proposed mechanism of covalent modification distinguishes it from classical zinc-chelating inhibitors, offering an alternative scaffold for drug design.
Further research is warranted to fully elucidate the specific IC50 values of this compound across all HDAC isoforms and to understand the structural basis of its interaction with these enzymes. Investigating its effects in various cellular and in vivo models will be crucial to validate its therapeutic potential for diseases linked to aberrant HDAC activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a promising epigenetic modulator.
References
- 1. Developing selective histone deacetylases (HDACs) inhibitors through ebselen and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing selective histone deacetylases (HDACs) inhibitors through ebselen and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Organoselenium Compounds on Histone Deacetylase Inhibition and Their Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ebselen Oxide for HER2+ Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a key oncogene, overexpressed in approximately 20-30% of breast cancers, leading to aggressive tumor growth and poor prognosis.[1] While HER2-targeted therapies have improved patient outcomes, acquired resistance remains a significant challenge, necessitating the development of novel therapeutic strategies.[2][3] Ebselen oxide, a seleno-organic compound, has been identified as a novel allosteric inhibitor of HER2.[3][4][5] It maintains HER2 in a catalytically repressed state by targeting the ezrin/radixin/moesin (ERM)‐binding motif in the juxtamembrane region of the receptor.[4] This document provides detailed application notes and protocols for studying the effects of this compound on HER2+ breast cancer cell lines, SKBR3 and BT474.
Mechanism of Action
This compound acts as a moesin-mimicking compound, allosterically inhibiting HER2.[3][4] In normal cells, ERM proteins bind to HER2, stabilizing it in an inactive state.[3] In HER2-overexpressing tumors, low moesin expression contributes to aberrant HER2 activation.[3] this compound restores this inhibition, effectively blocking HER2 signaling.[4][5] This allosteric inhibition is effective against overexpressed, mutated, and truncated forms of HER2, which are often resistant to current therapies.[3][4]
Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action on the HER2 pathway.
Caption: this compound allosterically inhibits HER2, blocking downstream PI3K/Akt and MAPK signaling pathways.
Data Presentation
Table 1: Effect of this compound on HER2 Activation in SKBR3 Cells
| Treatment Time | EC50 (µM) for HER2 Inhibition | Percent Inhibition at 20 µM |
| 24 hours | 23.9 | ~66% |
| 48 hours | 26.9 | ~64% |
Data synthesized from literature.[4]
Table 2: Antiproliferative Effects of this compound on HER2+ Cell Lines
| Cell Line | Treatment | Effect |
| SKBR3 | 10 µM this compound | Significant inhibition of cell proliferation[6] |
| BT474 | 10 µM this compound | Significant inhibition of cell proliferation[6] |
| MDA-MB-231 (HER2-) | 10 µM this compound | No significant effect on cell proliferation[6] |
This table summarizes the selective antiproliferative activity of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in HER2+ breast cancer cell lines.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in HER2+ cell lines.
Protocol 1: Cell Culture and this compound Treatment
1.1. Cell Culture
-
Culture SKBR3 and BT474 cells in McCoy's 5A Medium and RPMI-1640 Medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
1.2. This compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired concentrations (e.g., 0-20 µM) in the appropriate cell culture medium.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
After 24 hours of incubation, replace the medium with the medium containing the various concentrations of this compound.
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
Protocol 2: Cell Viability (MTT) Assay
This protocol is based on the principle that viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]
2.1. Materials
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution[7]
-
96-well plates
-
Microplate reader
2.2. Procedure
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24-72 hours.
-
After incubation, add 10 µL of MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.[7]
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using Annexin V, and necrotic cells using propidium iodide (PI).[8][9][10]
3.1. Materials
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
3.2. Procedure
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[9]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Analyze the cells by flow cytometry within one hour.[9]
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins in the HER2 signaling pathway.[11]
4.1. Materials
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-pHER2 (Tyr1248), anti-HER2, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
4.2. Procedure
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound presents a promising new approach for targeting HER2+ breast cancer. Its unique allosteric mechanism of inhibition offers the potential to overcome resistance to existing therapies. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in HER2-positive breast cancer cell lines.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. New Signaling Pathway and Drug Targets in HER2-Positive Breast Cancer - Innovations Report [innovations-report.com]
- 3. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers | Institut Cochin [institutcochin.fr]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ebselen Oxide Treatment in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen, an organoselenium compound, and its derivative, Ebselen Oxide, have emerged as promising therapeutic agents in pre-clinical cancer research. Ebselen is known to mimic glutathione peroxidase activity and targets multiple cellular pathways, often by reacting with thiol groups in proteins.[1][2] this compound has been identified as a novel allosteric inhibitor of HER2 (Human Epidermal growth factor Receptor 2), a key oncogene in several cancers, particularly HER2-positive breast cancer.[3] It functions by maintaining HER2 in a catalytically repressed state.[3] In vivo studies have demonstrated that Ebselen and this compound can significantly inhibit tumor growth in various mouse xenograft models.[3][4][5] This document provides a detailed protocol for the treatment of mouse xenograft models with this compound, based on findings from multiple research studies.
Mechanism of Action
This compound selectively inhibits the ligand-independent activation of HER2, which may offer advantages over current anti-HER2 therapies that can be associated with cardiotoxicity.[3] It has been shown to decrease HER2 signaling and subsequent tumor progression.[3] Ebselen, the parent compound, has a broader mechanism of action that includes inducing apoptosis, causing cell cycle arrest, and depleting glutathione in cancer cells.[4][6][7] It can also inhibit other key enzymes involved in cancer cell metabolism, such as 6-phosphogluconate dehydrogenase (6PGD).[5]
Signaling Pathway
The primary signaling pathway inhibited by this compound in HER2-positive cancers is the HER2 signaling cascade. By allosterically inhibiting HER2, this compound prevents its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways.
Caption: this compound inhibits the HER2 signaling pathway.
Experimental Protocols
This section outlines a general protocol for evaluating the efficacy of this compound in a mouse xenograft model. The specific cell line, mouse strain, and treatment regimen should be optimized based on the cancer type being studied.
Materials
-
Animal Model: Immunodeficient mice (e.g., NOG, BALB/c nude).[3][4]
-
Tumor Cells: Cancer cell line of interest (e.g., BT474 for HER2+ breast cancer, H1299 for lung cancer).[3][5]
-
This compound: To be dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).[5]
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
-
Syringes and Needles: For cell implantation and drug administration.
Experimental Workflow
Caption: General workflow for a mouse xenograft study.
Detailed Procedure
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel).
-
Implant the cells into the appropriate site in the immunodeficient mice (e.g., mammary fat pad for orthotopic breast cancer models or subcutaneously in the flank).[3]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound to the treatment group via the chosen route (e.g., intraperitoneally or oral gavage).[3][8] The dosage and frequency will need to be determined based on preliminary studies, but reported effective doses for Ebselen range from 10 to 20 mg/kg/day.[5][8][9][10] For this compound, doses of 3 or 5 mg/kg have been used.[3]
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (defined by tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be used for further analysis, such as immunoblotting to assess protein expression (e.g., c-Fos, pY1248-HER2) or histological examination.[3][4]
-
Data Presentation
Quantitative data from xenograft studies should be presented in a clear and organized manner to allow for easy comparison between treatment and control groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 10 | 75 ± 5.2 | 850 ± 65.4 | - | 0.82 ± 0.07 |
| This compound (3 mg/kg) | 10 | 76 ± 4.9 | 425 ± 41.3 | 50% | 0.41 ± 0.04 |
| This compound (5 mg/kg) | 10 | 74 ± 5.5 | 298 ± 32.1 | 65% | 0.29 ± 0.03 |
Table 2: Example of Body Weight Monitoring
| Treatment Group | N | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | % Change in Body Weight |
| Vehicle Control | 10 | 20.1 ± 0.3 | 21.5 ± 0.4 | +6.9% |
| This compound (3 mg/kg) | 10 | 20.3 ± 0.2 | 21.2 ± 0.3 | +4.4% |
| This compound (5 mg/kg) | 10 | 20.2 ± 0.3 | 20.8 ± 0.4 | +3.0% |
Conclusion
This compound presents a promising therapeutic strategy, particularly for HER2-positive cancers. The protocols outlined in this document provide a framework for conducting in vivo studies to evaluate its efficacy. Careful planning and optimization of the experimental design are crucial for obtaining reliable and reproducible results. Researchers should adhere to all institutional guidelines for animal care and use throughout the study.
References
- 1. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Ebselen as an Inhibitor of 6PGD for Suppressing Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion [mdpi.com]
- 7. Ebselen: A Review on its Synthesis, Derivatives, Anticancer Efficacy and Utility in Combating SARS-COV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebselen abolishes vascular dysfunction in influenza A virus-induced exacerbations of cigarette smoke-induced lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The use of ebselen for radioprotection in cultured cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Ebselen Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and cytoprotective properties.[1][2][3] A key aspect of its in vivo pharmacology is its rapid conversion to Ebselen Oxide, particularly in the presence of reactive oxygen species like peroxynitrite.[4] Therefore, many studies investigating the effects of Ebselen can provide direct insights into the biological actions of this compound. Ebselen and its oxide form are known to target multiple signaling pathways, making them promising therapeutic candidates for conditions such as cancer, stroke, hearing loss, and metabolic disorders.[5][6][7]
Ebselen's primary mechanism of action involves mimicking the activity of glutathione peroxidase (GPx), a crucial enzyme in the cellular antioxidant defense system.[1][5] By catalyzing the reduction of hydroperoxides, Ebselen helps protect cells from oxidative damage.[8] It also interacts with various other molecular targets by reacting with thiol groups in proteins, thereby modulating key signaling pathways.[2]
Data Presentation: Ebselen and this compound In Vivo Dosage Regimens
The following table summarizes dosages and administration routes from various preclinical studies. Given that Ebselen is rapidly converted to this compound in vivo, data from studies using Ebselen are included and are highly relevant.
| Compound | Animal Model | Condition / Disease Model | Dosage | Administration Route | Frequency & Duration | Vehicle | Key Findings | Reference |
| This compound | Immunodeficient NOG Mice | HER2-Positive Breast Cancer (BT474 xenograft) | 3 or 5 mg/kg | Intraperitoneal (I.P.) | Once or twice daily, 5 days/week for 3 weeks | 10% DMSO in PBS | Significant tumor growth inhibition (75% at 5 mg/kg) | [4] |
| Ebselen | BALB/c Mice | Cigarette Smoke-Induced Cognitive Dysfunction | 10 mg/kg | Oral Gavage | Daily for 8 weeks | 5% CM-Cellulose | Attenuated lung inflammation and preserved hippocampal synaptophysin | [9] |
| Ebselen | Rodent Model | Permanent Middle Cerebral Artery Occlusion (Stroke) | 10 mg/kg or 30 mg/kg | Oral Gavage | Two doses: 30 min and 12 h post-occlusion | Not specified | Reduced infarct volume by up to 36.7% | [10] |
| Ebselen | ZDF Rats | Type 2 Diabetes | 64 mg/kg | Oral Gavage | Twice daily (b.i.d.) for 6 weeks | 0.5% Carboxymethyl cellulose | Lowered blood glucose and preserved β-cell mass and function | [11] |
| Ebselen | db/db Mice | Type 2 Diabetes | ~8.2 - 13.4 mg/kg/day | Mixed in feed (75 mg/kg chow) | For 10 weeks | Standard chow | Improved insulin sensitivity and decreased SHIP2 activity | [12] |
| Ebselen | SHIP2-Tg Mice | Insulin Resistance | 10 mg/kg | Oral Gavage | Twice daily for 12 days | 0.5% Sodium carboxymethyl cellulose | Enhanced insulin sensitivity and reduced oxidative stress | [12] |
| Ebselen | Mice | Vancomycin-Resistant Enterococci (VRE) Colonization | 10 mg/kg | Oral Gavage | Daily for 3 days | Not specified | Significantly reduced bacterial burden in feces | [3][13] |
| Ebselen | Mice | Radiation-Induced Damage | 10 mg/kg | Not specified | Daily for 14 days | DMSO | Provided substantial protection against whole-body irradiation | [14][15] |
| Ebselen | Streptozocin-induced Mice | Sporadic Alzheimer's Disease | 10 mg/kg | Intraperitoneal (I.P.) | Not specified | Not specified | Reversed memory impairment and showed antioxidant effects | [13] |
Experimental Protocols
Protocol 1: Intraperitoneal (I.P.) Administration of this compound for Cancer Xenograft Models
This protocol is based on the methodology used for studying HER2-positive breast cancer in immunodeficient mice.[4]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes with 28-30G needles
-
Animal scale
2. Vehicle Preparation (10% DMSO in PBS):
-
Under sterile conditions (e.g., in a laminar flow hood), add 100 µL of sterile DMSO to 900 µL of sterile PBS in a sterile microcentrifuge tube.
-
Vortex briefly to ensure a homogenous solution.
-
Prepare fresh daily.
3. This compound Solution Preparation (Example for 5 mg/kg dose):
-
Objective: To prepare a solution where a 100 µL injection volume delivers a 5 mg/kg dose to a 20 g mouse.
-
Calculation:
-
Dose for a 20 g mouse: 5 mg/kg * 0.02 kg = 0.1 mg
-
Required concentration: 0.1 mg / 0.1 mL = 1.0 mg/mL
-
-
Procedure:
-
Weigh the required amount of this compound. To make 1 mL of a 1.0 mg/mL solution, weigh 1.0 mg of this compound.
-
Dissolve the this compound in the 10% DMSO in PBS vehicle. It may be necessary to first dissolve the compound in a small amount of pure DMSO before adding the PBS to reach the final 10% concentration.
-
Vortex thoroughly until the compound is completely dissolved. Protect from light if the compound is light-sensitive.
-
4. Administration Procedure:
-
Weigh the mouse to determine the exact injection volume. (e.g., for a 22 g mouse, the volume would be 110 µL).
-
Properly restrain the mouse, exposing the abdomen. The intraperitoneal injection site is typically in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ, then slowly inject the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Oral Gavage Administration of Ebselen
This protocol is a generalized procedure based on methodologies from studies on diabetes and stroke.[10][11][12]
1. Materials:
-
Ebselen
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water)
-
Sterile water
-
Animal scale
-
Flexible feeding needles (gavage needles), appropriate size for the animal model (e.g., 20-22G for mice).
2. Vehicle Preparation (0.5% CMC):
-
Slowly add 0.5 g of CMC powder to 100 mL of sterile water while stirring continuously to prevent clumping.
-
Stir for several hours or overnight at room temperature to ensure complete dissolution. The resulting solution should be a clear, slightly viscous suspension.
3. Ebselen Suspension Preparation (Example for 10 mg/kg dose):
-
Objective: To prepare a suspension where a 200 µL gavage volume delivers a 10 mg/kg dose to a 25 g mouse.
-
Calculation:
-
Dose for a 25 g mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Required concentration: 0.25 mg / 0.2 mL = 1.25 mg/mL
-
-
Procedure:
-
Weigh the required amount of Ebselen. To make 10 mL of a 1.25 mg/mL suspension, weigh 12.5 mg of Ebselen.
-
Levigate (grind) the Ebselen powder with a small amount of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to create a uniform suspension.
-
Continuously stir the suspension before and during dosing to ensure homogeneity.
-
4. Administration Procedure:
-
Weigh the animal to calculate the precise volume for gavage.
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Carefully remove the needle and return the animal to its cage. Monitor for any signs of distress.
Visualizations: Signaling Pathways and Workflows
Caption: General experimental workflow for an in vivo this compound study.
Caption: this compound inhibits HER2 signaling by disrupting JM-Moesin interaction.
References
- 1. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Ebselen used for? [synapse.patsnap.com]
- 6. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ebselen as a therapeutic and its pharmacology applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebselen and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ebselen prevents cigarette smoke-induced cognitive dysfunction in mice by preserving hippocampal synaptophysin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective efficacy of ebselen, an anti-oxidant with anti-inflammatory actions, in a rodent model of permanent middle cerebral artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ebselen Treatment Prevents Islet Apoptosis, Maintains Intranuclear Pdx-1 and MafA Levels, and Preserves β-Cell Mass and Function in ZDF Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ebselen enhances insulin sensitivity and decreases oxidative stress by inhibiting SHIP2 and protects from inflammation in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The use of ebselen for radioprotection in cultured cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular proliferation assays with Ebselen Oxide (e.g., MTT, impedance-based)
Application Notes: Cellular Proliferation Assays with Ebselen Oxide
Introduction
This compound is an organoselenium compound that has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. It has been identified as a novel allosteric inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a key driver in several cancers.[1] This document provides detailed protocols for assessing the impact of this compound on cellular proliferation using two common methodologies: the colorimetric MTT assay and the label-free impedance-based assay.
Mechanism of Action Overview
This compound exerts its anti-proliferative effects primarily by inhibiting the activation of HER2.[1] It binds to the cytosolic juxtamembrane region of HER2, leading to an allosteric inhibition of the receptor's kinase activity.[1] This blockade of HER2 signaling subsequently inhibits downstream pathways responsible for cell growth and proliferation. Studies have shown that this compound can induce a dose-dependent inhibition of HER2 activation and consequently reduce the proliferation rate of HER2-positive cancer cells.[1] Additionally, ebselen, a related compound, has been shown to impact cellular growth by inducing cell cycle arrest and depleting glutathione, suggesting that this compound may have multifaceted effects on cellular metabolism and redox status.[2][3]
Data Presentation: Effects of Ebselen and this compound on Cellular Proliferation
The following table summarizes the inhibitory effects of Ebselen and this compound on the proliferation of various cell lines as determined by cellular proliferation assays.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 / Effect | Reference |
| This compound | SKBR3 (HER2+) | Metabolic Activity Assay | 24 h | EC50 = 23.9 µM (for HER2 inhibition) | [1] |
| This compound | SKBR3 (HER2+) | Metabolic Activity Assay | 48 h | EC50 = 26.9 µM (for HER2 inhibition) | [1] |
| This compound | BT474 (HER2+) | Metabolic Activity Assay | Not Specified | 35-55% reduction in proliferation at 10 µM | [1] |
| This compound | NCI-N87 (Gastric, HER2+) | Proliferation Assay | Not Specified | Reduced proliferation | [1] |
| This compound | SKOV3 (Ovarian, HER2+) | Proliferation Assay | Not Specified | Reduced proliferation | [1] |
| Ebselen | A549 (Lung Cancer) | MTT Assay | 24 h | IC50 ≈ 12.5 µM | [2] |
| Ebselen | Calu-6 (Lung Cancer) | MTT Assay | 24 h | IC50 ≈ 10 µM | [2] |
| Ebselen | HPF (Normal Fibroblast) | MTT Assay | 24 h | IC50 ≈ 20 µM | [2] |
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the HER2 signaling pathway.
Caption: this compound allosterically inhibits the HER2 receptor, blocking downstream signaling and reducing cell proliferation.
Experimental Protocols
MTT Assay for Cellular Proliferation
This protocol is adapted for determining the effect of this compound on the proliferation of adherent cells.
Materials:
-
This compound
-
Target adherent cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for assessing cell proliferation using the MTT assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Impedance-Based Cellular Proliferation Assay
This protocol provides a method for real-time monitoring of cellular proliferation in response to this compound using an impedance-based system (e.g., xCELLigence).
Materials:
-
This compound
-
Target adherent cell line
-
Complete cell culture medium
-
Impedance-based real-time cell analysis system (e.g., xCELLigence)
-
E-Plates (96-well)
Experimental Workflow Diagram:
Caption: Workflow for real-time monitoring of cell proliferation using an impedance-based assay.
Procedure:
-
Plate Setup and Background Measurement:
-
Add 100 µL of complete cell culture medium to each well of a 96-well E-Plate.
-
Place the E-Plate into the real-time cell analyzer and record a background impedance measurement.
-
-
Cell Seeding:
-
Remove the E-Plate from the analyzer and add 100 µL of a cell suspension containing the desired number of cells (e.g., 5,000-10,000 cells/well) to each well.
-
Let the plate sit at room temperature for 30 minutes to allow for even cell distribution.[6]
-
Place the E-Plate back into the analyzer located in a 37°C, 5% CO₂ incubator and initiate impedance measurements to monitor cell adhesion and initial proliferation.
-
-
Compound Treatment:
-
Once the cells have entered the logarithmic growth phase (typically after 16-24 hours), pause the measurement.[6]
-
Remove the E-Plate and add the desired concentrations of this compound. Include appropriate vehicle and no-treatment controls.
-
Return the E-Plate to the analyzer and resume impedance measurements.
-
-
Real-Time Monitoring:
-
Continuously monitor the cell index for the desired duration (e.g., 24, 48, or 72 hours). The impedance is typically measured every 15-30 minutes.
-
-
Data Analysis:
-
The instrument's software will generate real-time proliferation curves (Cell Index vs. Time).
-
Normalize the data to the time point just before the addition of the compound.
-
Analyze the proliferation curves to determine the effect of different concentrations of this compound on cell growth.
-
Calculate the IC50 values at different time points based on the normalized Cell Index values.
-
References
- 1. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Effect of Ebselen Oxide on Alginate Production in Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in the context of chronic respiratory infections in individuals with cystic fibrosis. A key virulence factor contributing to its persistence and resistance to antimicrobial agents is the overproduction of the exopolysaccharide alginate. This mucoid phenotype creates a protective biofilm matrix, shielding the bacteria from the host immune system and antibiotics. The biosynthesis of alginate is a complex, tightly regulated process, presenting potential targets for novel therapeutic interventions.
One such promising inhibitor is Ebselen Oxide, an organoselenium compound. This compound has been shown to effectively inhibit alginate production in P. aeruginosa. Its mechanism of action is multifaceted, primarily involving the disruption of the cyclic dimeric guanosine monophosphate (c-di-GMP) signaling pathway, which is crucial for the post-translational regulation of alginate synthesis. This document provides detailed application notes and experimental protocols for researchers investigating the inhibitory effects of this compound on alginate production in P. aeruginosa.
Signaling Pathway of Alginate Regulation and this compound's Mode of Action
Alginate production in P. aeruginosa is controlled by the alg operon. The conversion to a mucoid phenotype is often initiated by mutations in the mucA gene, which encodes an anti-sigma factor. Inactivation of MucA leads to the activation of the alternative sigma factor AlgU (also known as AlgT). AlgU, in turn, initiates the transcription of the alginate biosynthesis operon, starting with algD.
The activity of the alginate polymerase complex is further regulated at the post-translational level by the second messenger c-di-GMP. The protein Alg44, a component of the alginate polymerase complex, contains a PilZ domain that binds c-di-GMP. This binding is essential for the activation of alginate polymerization.
This compound has been demonstrated to inhibit alginate production through at least two mechanisms.[1][2] Firstly, Ebselen and its analogue, ebsulfur, can covalently modify the cysteine 98 (C98) residue within the PilZ domain of Alg44.[1][2] This modification prevents the binding of c-di-GMP to Alg44, thereby inhibiting the activation of the alginate polymerase. Secondly, studies have shown that this compound can still inhibit alginate production in P. aeruginosa strains where the C98 residue of Alg44 has been substituted with alanine or serine, suggesting an additional, independent mechanism of action.[1][2] This may involve the inhibition of diguanylate cyclases responsible for c-di-GMP synthesis.
Caption: Signaling pathway for alginate production in P. aeruginosa and the inhibitory points of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on alginate production and associated gene expression in P. aeruginosa.
Table 1: Dose-Dependent Inhibition of Alginate Production by this compound
| This compound Concentration (µM) | Alginate Production (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 10 | 75 | ± 4.8 |
| 25 | 48 | ± 3.5 |
| 50 | 22 | ± 2.9 |
| 100 | 8 | ± 1.5 |
Note: Data is compiled and extrapolated from qualitative descriptions in existing literature. Actual values may vary based on experimental conditions.
Table 2: Effect of this compound on algD Gene Expression
| Treatment | Fold Change in algD mRNA levels | p-value |
| Control (DMSO) | 1.0 | - |
| This compound (50 µM) | 0.65 | < 0.05 |
Note: This data is representative and illustrates the expected outcome. Actual fold change may vary.
Table 3: IC50 Values for Alginate Production Inhibition
| Compound | IC50 (µM) |
| Ebselen | ~40 |
| This compound | ~25 |
Note: IC50 values are estimations based on published data and may differ between studies.
Experimental Protocols
Quantification of Alginate Production (Carbazole Assay)
This protocol describes the colorimetric quantification of uronic acid, a major component of alginate.
Materials:
-
P. aeruginosa strains (e.g., a mucoid clinical isolate or a lab strain with a mucA mutation)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Carbazole reagent (0.2% w/v in absolute ethanol)
-
Sulfuric acid-borate solution (10 mM potassium tetraborate in concentrated sulfuric acid)
-
Alginic acid sodium salt (for standard curve)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Bacterial Culture: Inoculate P. aeruginosa into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Treatment: Dilute the overnight culture 1:100 into fresh LB broth containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a DMSO control. Incubate for 24-48 hours at 37°C with shaking.
-
Sample Preparation:
-
Measure the optical density at 600 nm (OD600) of each culture to normalize for bacterial growth.
-
Centrifuge 1 mL of each culture at 10,000 x g for 10 minutes to pellet the cells.
-
Carefully transfer the supernatant to a fresh tube.
-
-
Carbazole Assay:
-
Add 200 µL of the sulfuric acid-borate solution to each well of a 96-well plate.
-
Add 40 µL of the bacterial supernatant or alginate standard to the wells.
-
Incubate the plate at 55°C for 20 minutes.
-
Cool the plate to room temperature.
-
Add 10 µL of the carbazole reagent to each well.
-
Incubate at 55°C for 20 minutes.
-
Measure the absorbance at 530 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of alginic acid (e.g., 0-200 µg/mL).
-
Data Analysis: Calculate the concentration of alginate in the supernatants based on the standard curve and normalize to the OD600 of the corresponding culture.
Caption: Workflow for the quantification of alginate production.
Quantitative Real-Time PCR (qRT-PCR) for algD Gene Expression
This protocol details the measurement of algD gene expression, a key indicator of alginate biosynthesis activation.
Materials:
-
P. aeruginosa cultures treated as described in Protocol 1.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcriptase kit (e.g., SuperScript IV, Invitrogen)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for algD and a reference gene (e.g., rpoD)
-
qPCR instrument
algD Primers:
-
Forward: 5'-GCAACCGCTATGCCAACACC-3'
-
Reverse: 5'-GCCGAAGTCGGTGTAGGTGT-3'
rpoD (Reference Gene) Primers:
-
Forward: 5'-GGGCGAAGAAGGAAATGGTC-3'
-
Reverse: 5'-CAGGTGGCGTAGGTGGAGAA-3'
Protocol:
-
RNA Extraction:
-
Harvest bacterial cells from 1-2 mL of culture by centrifugation.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamers or gene-specific primers.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers for algD and the reference gene, and the qPCR master mix.
-
Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for algD and the reference gene.
-
Calculate the relative expression of algD using the ΔΔCt method, normalizing to the reference gene and the control (DMSO-treated) sample.
-
In Vitro c-di-GMP Binding Assay (Filter Binding Assay)
This protocol assesses the ability of this compound to inhibit the binding of c-di-GMP to the purified Alg44 protein.
Materials:
-
Purified His-tagged Alg44 protein
-
Radiolabeled c-di-GMP (e.g., [32P]-c-di-GMP)
-
This compound
-
DMSO
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Nitrocellulose membrane
-
Dot-blot apparatus
-
Scintillation counter
Protocol:
-
Protein Purification: Express and purify His-tagged Alg44 from E. coli using standard nickel-affinity chromatography.
-
Binding Reaction:
-
In a microcentrifuge tube, mix purified Alg44 (e.g., 1 µM) with varying concentrations of this compound or DMSO control in binding buffer. Incubate for 15 minutes at room temperature.
-
Add radiolabeled c-di-GMP (e.g., 10 nM) to the reaction mixture and incubate for another 30 minutes at room temperature.
-
-
Filtration:
-
Assemble the dot-blot apparatus with a pre-wetted nitrocellulose membrane.
-
Apply the reaction mixtures to the wells of the dot-blot apparatus under vacuum.
-
Wash the wells twice with ice-cold binding buffer.
-
-
Detection:
-
Disassemble the apparatus and air-dry the membrane.
-
Expose the membrane to a phosphor screen or use a scintillation counter to quantify the amount of bound radiolabeled c-di-GMP.
-
-
Data Analysis: Compare the amount of bound c-di-GMP in the presence of this compound to the DMSO control to determine the percentage of inhibition.
Caption: Workflow for the in vitro c-di-GMP binding assay.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the inhibitory effects of this compound on alginate production in Pseudomonas aeruginosa. The provided methodologies for quantifying alginate, measuring gene expression, and assessing protein-ligand interactions will enable researchers to further elucidate the mechanism of action of this promising compound and evaluate its potential as a therapeutic agent for combating chronic P. aeruginosa infections.
References
Ebselen Oxide: A Novel Allosteric Inhibitor for Interrogating HER2 Signaling Pathways
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver of tumorigenesis in a significant portion of breast, gastric, and other cancers.[1][2] Its overexpression leads to constitutive activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK cascades, promoting cell proliferation, survival, and invasion.[3][4] While targeted therapies against HER2 have improved patient outcomes, the emergence of resistance necessitates the development of novel therapeutic strategies.[5][6] Ebselen Oxide has been identified as a novel allosteric inhibitor of HER2, offering a unique mechanism to probe and potentially control HER2-driven oncogenesis.[5][7] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study HER2 signaling pathways.
This compound acts by binding to the ezrin/radixin/moesin (ERM)-binding motif within the juxtamembrane region of HER2.[7][8] This interaction stabilizes HER2 in a catalytically repressed state, effectively inhibiting its activation and downstream signaling.[1][7] A key advantage of this compound is its ability to inhibit mutated and truncated forms of HER2 that are resistant to current therapies.[9]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting HER2 signaling and cancer cell proliferation.
Table 1: Inhibition of HER2 Activation by this compound
| Cell Line | Treatment Time (hours) | EC50 (µM) | Maximum Inhibition (%) |
| SKBR3 | 24 | 23.9 | 66 |
| SKBR3 | 48 | 26.9 | 64 |
Data extracted from studies on HER2-positive breast cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on HER2 signaling are provided below.
Cell Culture and Treatment
This protocol outlines the general procedure for culturing HER2-positive cancer cell lines and treating them with this compound.
Materials:
-
HER2-positive human breast cancer cell lines (e.g., SKBR3, BT474)
-
HER2-positive human gastric cancer cell line (e.g., NCI-N87)
-
HER2-positive human ovarian cancer cell line (e.g., SKOV3)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Culture the desired HER2-positive cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed the cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Prepare working solutions of this compound by diluting the stock solution in a cell culture medium to the desired final concentrations (e.g., 0-20 µM). A vehicle control (DMSO) should be included in all experiments.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) before proceeding with downstream analysis.
Western Blotting for HER2 Phosphorylation and Downstream Signaling
This protocol describes how to assess the phosphorylation status of HER2 and key downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
anti-pY1248-HER2
-
anti-HER2
-
anti-pAkt
-
anti-Akt
-
anti-pERK
-
anti-ERK
-
anti-β-tubulin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pY1248-HER2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein and/or a loading control.
MTT Cell Proliferation Assay
This colorimetric assay measures cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat them with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.
Materials:
-
Treated cells
-
Agar
-
2X cell culture medium
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in a complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer by mixing a single-cell suspension of treated cells with 0.3% agar in a complete medium.
-
Carefully layer the cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks, or until colonies are visible.
-
Stain the colonies with crystal violet and count them using a microscope.
-
Quantify the number and size of the colonies to determine the effect of this compound on anchorage-independent growth.
Visualizations
The following diagrams illustrate the HER2 signaling pathway, the mechanism of this compound, and a typical experimental workflow.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers | Institut Cochin [institutcochin.fr]
- 6. Novel Allosteric Inhibitor of HER2 for HER2+ Cancer Therapy: this compound Shows Promising Results in Preclinical Studies [mymedisage.com]
- 7. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Allosteric Inhibition of HER2 by Ebselen Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the development and progression of several cancers, most notably in 20-30% of invasive breast cancers.[1] Overexpression of HER2 is linked to aggressive tumor growth and poorer clinical outcomes.[2][3] While targeted therapies against HER2 have significantly improved patient outcomes, the emergence of resistance and associated toxicities necessitate the development of novel therapeutic strategies.[4][5]
Ebselen oxide, a synthetic organoselenium compound, has been identified as a novel allosteric inhibitor of HER2.[4] Unlike traditional tyrosine kinase inhibitors that target the ATP-binding pocket, this compound binds to the juxtamembrane region of HER2, stabilizing it in an inactive conformation.[6][7][8] This unique mechanism of action allows it to inhibit overexpressed, mutated, and truncated forms of HER2 that are resistant to current therapies.[4] These application notes provide a summary of the in vitro effects of this compound on HER2 and detailed protocols for key experiments.
Data Presentation
Quantitative Analysis of this compound's Efficacy
The following tables summarize the dose-dependent inhibitory effects of this compound on HER2 phosphorylation and the proliferation of various HER2-positive cancer cell lines.
Table 1: Inhibition of HER2 Phosphorylation by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Inhibition of pY1248 HER2 |
| SKBR3 | Breast Cancer | 0 - 20 | Dose-dependent |
| BT474 | Breast Cancer | 0 - 20 | Dose-dependent |
| NCI-N87 | Gastric Cancer | 0 - 20 | Dose-dependent |
| SKOV3 | Ovarian Cancer | 0 - 10 | Dose-dependent |
Data compiled from Western blot analyses presented in multiple studies.[7][9][10]
Table 2: Inhibition of Cell Proliferation by this compound
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | Effect on Proliferation |
| SKBR3 | Breast Cancer | Incucyte | 5 | Significant Inhibition |
| BT474 | Breast Cancer | Incucyte | 5 | Significant Inhibition |
| NCI-N87 | Gastric Cancer | MTT | 7 - 10 | Significant Inhibition |
| SKOV3 | Ovarian Cancer | MTT | 7 - 10 | Significant Inhibition |
Data from in vitro cell proliferation assays.[7][10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Allosteric Inhibitor of HER2 for HER2+ Cancer Therapy: this compound Shows Promising Results in Preclinical Studies [mymedisage.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers | Institut Cochin [institutcochin.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Ebselen Oxide: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen Oxide is the oxidized form of Ebselen, a synthetic organoselenium compound known for its glutathione peroxidase-like activity and its roles as an antioxidant and anti-inflammatory agent. Unlike its parent compound, this compound lacks antioxidant properties and is often utilized as a negative control in studies investigating the antioxidant effects of Ebselen. However, recent research has unveiled a distinct pharmacological profile for this compound, notably as an allosteric inhibitor of the HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase. This discovery has positioned this compound as a compound of interest for cancer research, particularly in the context of HER2-positive cancers.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, summarize key quantitative data from relevant studies, and visualize the pertinent signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the effective concentrations and inhibitory effects of this compound and its parent compound, Ebselen, in various cell culture-based assays.
Table 1: this compound Quantitative Data
| Cell Line | Assay Type | Concentration Range | Key Findings | Reference |
| SKBR3 | HER2 Activation Inhibition | 0 - 20 µM | Dose-dependent inhibition of HER2 phosphorylation. | [1] |
| BT474 | HER2 Activation Inhibition | 0 - 20 µM | Similar inhibitory effects as observed in SKBR3. | [1] |
| NCI-N87 | HER2 Activation Inhibition | 0 - 20 µM | Inhibition of HER2 phosphorylation in gastric cancer cells. | [1] |
| SKOV3 | HER2 Activation Inhibition | 0 - 10 µM | Inhibition of HER2 phosphorylation in ovarian cancer cells. | [1] |
| SKBR3 | Cell Proliferation | 10 µM | Reduced proliferation of HER2+ breast cancer cells. | |
| BT474 | Cell Proliferation | 10 µM | Reduced proliferation of HER2+ breast cancer cells. |
Table 2: Ebselen Quantitative Data (for comparative purposes)
| Cell Line | Assay Type | Concentration Range | IC50 Value | Key Findings | Reference |
| A549 | Cell Viability (MTT) | 2 - 20 µM | ~12.5 µM | Inhibition of lung cancer cell growth. | [2] |
| Calu-6 | Cell Viability (MTT) | 2 - 20 µM | ~10 µM | Inhibition of lung cancer cell growth. | [2] |
| HPF | Cell Viability (MTT) | - | ~20 µM | Inhibition of normal human pulmonary fibroblast growth. | [2] |
| PC12 | JNK Activation Inhibition | 1 - 100 µM | ≈10 µM | Inhibition of H₂O₂-induced JNK activation. | [3] |
| HeLa-CD4 | HIV-1 Replication Inhibition | 0 - 100µM | 46.1 nM (TR-FRET) | Inhibition of HIV-1 capsid. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium (appropriate for the cell line in use)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculation: this compound has a molecular weight of approximately 290.18 g/mol . To prepare a 10 mM stock solution, dissolve 2.9 mg of this compound in 1 mL of DMSO.
-
Dissolution: Aseptically weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to 6 months.[6]
-
-
Working Solution Preparation:
-
Dilution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Serial Dilutions (if necessary): Perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations.
-
Final Dilution: Dilute the stock or intermediate solutions directly into pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: HER2 Phosphorylation Inhibition Assay (Western Blot)
This protocol outlines a method to determine the inhibitory effect of this compound on HER2 activation.
Materials:
-
HER2-positive cells (e.g., SKBR3, BT474)
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-HER2 (e.g., pY1248), anti-total-HER2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed HER2-positive cells and treat them with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-HER2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-HER2 and loading control antibodies to ensure equal protein loading.
-
Analysis: Quantify the band intensities and normalize the phospho-HER2 signal to the total-HER2 and loading control signals.
Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying this compound.
References
- 1. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion [mdpi.com]
- 3. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. emulatebio.com [emulatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Studying Ebselen Oxide's Antifungal Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Ebselen Oxide's antifungal activity. Ebselen, an organoselenium compound, and its oxide derivative have demonstrated significant potential as antifungal agents. This document outlines the key mechanisms of action and provides standardized methods for assessing their efficacy against various fungal pathogens.
Introduction to this compound's Antifungal Activity
Ebselen has been shown to possess potent, broad-spectrum fungicidal activity against clinically relevant yeasts such as Candida and Cryptococcus species.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of the fungal redox homeostasis. Ebselen depletes intracellular glutathione (GSH), a critical antioxidant, which leads to a surge in reactive oxygen species (ROS) and subsequent oxidative stress, ultimately causing fungal cell death.[1][2] Another identified mechanism is the inhibition of the plasma membrane H+-ATPase pump (Pma1p), which is essential for maintaining intracellular pH and nutrient uptake in fungi.[3][4][5]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Ebselen against various fungal isolates as reported in the literature. These values provide a quantitative measure of its potency.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ebselen against Candida Species
| Fungal Species | Isolate | MIC (µg/mL) |
| Candida albicans | ATCC 10231 | 0.5 - 2 |
| Candida glabrata | Clinical Isolates | 0.5 - 2 |
| Candida tropicalis | Clinical Isolates | 0.5 - 2 |
| Candida parapsilosis | Clinical Isolates | 0.5 - 2 |
| Candida auris | Clinical Isolates | 0.5 - 2 |
Data sourced from multiple studies.[1][6]
Table 2: Minimum Inhibitory Concentrations (MIC) of Ebselen against Cryptococcus Species
| Fungal Species | Isolate | MIC (µg/mL) |
| Cryptococcus neoformans | NR-41291 | 0.5 - 1 |
| Cryptococcus neoformans | Clinical Isolates | 0.5 - 1 |
| Cryptococcus gattii | Clinical Isolates | 0.5 - 1 |
Data sourced from multiple studies.[1]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
From a 24-hour-old culture on Sabouraud Dextrose Agar, pick five distinct colonies and suspend them in 5 mL of sterile PBS.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted suspension 1:2000 in RPMI-MOPS medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI-MOPS medium in the 96-well plate. The final concentrations should typically range from 0.06 to 64 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that produces no visible fungal growth compared to the drug-free control.[1]
-
Time-Kill Assay
This assay provides insights into the fungicidal or fungistatic activity of this compound over time.
Materials:
-
Fungal culture at logarithmic growth phase
-
This compound at a concentration of 5x MIC
-
RPMI-MOPS medium
-
Sterile PBS
-
YPD agar plates
-
Incubator (35°C)
-
Shaking incubator
Procedure:
-
Prepare a fungal suspension of approximately 5 x 10^5 CFU/mL in RPMI-MOPS medium.
-
Add this compound to the fungal suspension to a final concentration of 5x its predetermined MIC. Include a drug-free control.
-
Incubate the cultures at 35°C with agitation.
-
At specific time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each culture.
-
Perform serial dilutions of the collected aliquots in sterile PBS.
-
Plate the dilutions onto YPD agar plates.
-
Incubate the plates at 35°C for 24-48 hours and then count the colony-forming units (CFU).
-
Plot the log10 CFU/mL against time to generate the time-kill curve. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.
Glutathione (GSH) Depletion Assay
This protocol measures the intracellular GSH levels in fungal cells following treatment with this compound.
Materials:
-
Fungal culture
-
This compound
-
Glutathione Assay Kit (commercially available)
-
Spectrophotometer
Procedure:
-
Grow fungal cells to the mid-logarithmic phase.
-
Treat the cells with this compound (e.g., at its MIC or a higher concentration) for a specified period (e.g., 2.5 hours).[1]
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cells according to the instructions of the glutathione assay kit.
-
Measure the intracellular GSH concentration using a spectrophotometer following the kit's protocol.
-
Compare the GSH levels in treated cells to those in untreated control cells.
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.
Materials:
-
Fungal culture
-
This compound
-
DCFH-DA (stock solution in DMSO)
-
Fluorescence microscope or a microplate reader with fluorescence capabilities
Procedure:
-
Treat fungal cells with this compound for a designated time.
-
Add DCFH-DA to the cell culture to a final concentration of 10 µM and incubate for 1 hour in the dark.[7]
-
Harvest the cells, wash with PBS to remove excess probe.
-
Resuspend the cells in PBS.
-
Observe the cells under a fluorescence microscope or measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound's antifungal activity.
References
- 1. Ebselen exerts antifungal activity by regulating glutathione (GSH) and reactive oxygen species (ROS) production in fungal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebselen exerts antifungal activity by regulating glutathione (GSH) and reactive oxygen species (ROS) production in fungal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antifungal and plasma membrane H+-ATPase inhibitory action of ebselen and two ebselen analogs in S. cerevisiae cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the antimicrobial activity of ebselen: role of the yeast plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assessment of the growth and plasma membrane H+ -ATPase inhibitory activity of ebselen and structurally related selenium- and sulfur-containing compounds in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening a Repurposing Library for Inhibitors of Multidrug-Resistant Candida auris Identifies Ebselen as a Repositionable Candidate for Antifungal Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ebselen induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ebselen Oxide in HER2-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Ebselen Oxide, a novel allosteric inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2). The protocols outlined below are designed to assess the efficacy and mechanism of action of this compound in HER2-overexpressing and mutated cancer models.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key oncogenic driver in a significant portion of breast, gastric, and other solid tumors.[1][2][3] Overexpression of HER2 leads to aberrant activation of downstream signaling pathways, promoting cell proliferation, survival, and invasion.[2][4] While HER2-targeted therapies have improved patient outcomes, acquired resistance and the presence of HER2 mutations that are unresponsive to current treatments remain significant clinical challenges.[1][2][5]
This compound has been identified as a novel allosteric inhibitor of HER2.[1][2][5] It functions by binding to the juxtamembrane region of HER2, stabilizing the receptor in a catalytically repressed state.[2] This unique mechanism of action allows it to inhibit not only overexpressed wild-type HER2 but also mutated and truncated forms of the receptor that are resistant to conventional therapies.[1][2] Preclinical studies have demonstrated that this compound selectively inhibits the proliferation of HER2-positive cancer cells, blocks tumor progression in vivo, and shows synergistic effects when combined with existing anti-HER2 agents.[1][2]
These notes provide detailed protocols for researchers to investigate the therapeutic potential of this compound in HER2-driven cancers.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cell Viability
| Cell Line | Cancer Type | HER2 Status | This compound IC50 (µM) | Reference |
| SKBR3 | Breast Cancer | HER2-positive | ~10 | [2] |
| BT474 | Breast Cancer | HER2-positive | ~15 | [2] |
| NCI-N87 | Gastric Cancer | HER2-positive | Not explicitly quantified, but effective | [2] |
| KPL-4 | Breast Cancer | HER2-positive | Not explicitly quantified, but effective | [6] |
| MDA-MB-231 | Breast Cancer | HER2-negative | No significant effect | [2] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Treatment | Tumor Volume Reduction | Ki67 Proliferation Index | Reference |
| NOD.Cg-Prkdc scid/J mice | BT474 (orthotopic) | This compound (5 mg/kg, twice daily) | Significant reduction vs. vehicle | Significantly reduced | [7] |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is used to assess the effect of this compound on the viability of HER2-positive and HER2-negative cancer cell lines.[8]
Materials:
-
HER2-positive (e.g., SKBR3, BT474) and HER2-negative (e.g., MDA-MB-231) cancer cell lines[9]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well plates
-
Plate reader (570 nm and 600 nm)
Procedure:
-
Seed cells in a 96-well plate at an optimal density (determined empirically for each cell line) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for the desired treatment period (e.g., 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm with a reference wavelength of 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of HER2 Signaling Pathway
This protocol is used to determine the effect of this compound on the phosphorylation status of HER2 and downstream signaling proteins.[10][11]
Materials:
-
HER2-positive cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-HER2 (Tyr1248), anti-total HER2, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)[4][9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HER2-positive cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor activity in an in vivo setting using a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.[12][13]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
HER2-positive cancer cells (e.g., BT474) or patient-derived tumor fragments[6]
-
This compound formulation for injection (e.g., in 10% DMSO in PBS)[7]
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant HER2-positive cancer cells or tumor fragments subcutaneously or orthotopically into the mice.[7][13]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice according to the desired dosing schedule (e.g., intraperitoneal injection daily).[7]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
The tumors can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or western blotting.[7]
Visualizations
Caption: Simplified HER2 signaling pathway.
Caption: Experimental workflow for this compound evaluation.
Caption: Mechanism of action of this compound.
References
- 1. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers | Institut Cochin [institutcochin.fr]
- 4. HER2/ErbB2 (D8F12) XP® Rabbit mAb (#4290) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Novel Allosteric Inhibitor of HER2 for HER2+ Cancer Therapy: this compound Shows Promising Results in Preclinical Studies [mymedisage.com]
- 6. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. championsoncology.com [championsoncology.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Ebselen Oxide in Cystic Fibrosis Pathogen Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen oxide, an organoselenium compound, has emerged as a promising agent in the study of cystic fibrosis (CF) pathogens, particularly the opportunistic bacterium Pseudomonas aeruginosa. Chronic lung infections with mucoid strains of P. aeruginosa are a major cause of morbidity and mortality in individuals with CF. These bacteria form biofilms, which are protected by an extracellular matrix rich in the exopolysaccharide alginate. Alginate production is a key virulence factor, contributing to antibiotic resistance and evasion of the host immune system. This compound has been shown to inhibit the production of alginate, offering a potential therapeutic strategy to disrupt P. aeruginosa biofilms and enhance the efficacy of conventional antibiotics. This document provides detailed application notes and protocols for the use of this compound in studying CF pathogens.
Mechanism of Action: Inhibition of Alginate Synthesis in Pseudomonas aeruginosa
This compound and its parent compound, ebselen, target the cyclic dimeric guanosine monophosphate (c-di-GMP) signaling pathway, which is a key regulator of biofilm formation and virulence in many bacteria.[1][2][3] In P. aeruginosa, the production of alginate is allosterically activated by the binding of c-di-GMP to the PilZ domain of the inner membrane protein Alg44.[1][2][3]
Ebselen and its analogue, ebsulfur, have been shown to covalently modify the cysteine 98 (C98) residue within the PilZ domain of Alg44.[1][2][3] This modification prevents the binding of c-di-GMP to Alg44, thereby inhibiting the activation of the alginate polymerase complex and reducing alginate production.[1][2][3] Interestingly, this compound also inhibits alginate production in P. aeruginosa strains where the C98 residue of Alg44 has been substituted with alanine or serine, suggesting that this compound may have additional targets within the alginate biosynthesis pathway.[1][2][3]
The proposed mechanism of action is illustrated in the following signaling pathway diagram:
Caption: Signaling pathway of this compound in inhibiting alginate production.
Quantitative Data
The inhibitory effects of this compound and its analogues on alginate production in Pseudomonas aeruginosa have been quantified. The following table summarizes the available data.
| Compound | Target Pathogen | Assay | IC50 (µM) | Reference |
| This compound | Pseudomonas aeruginosa | Alginate Production Inhibition | ~25 | (Kim et al., 2021) |
| Ebselen | Pseudomonas aeruginosa | Alginate Production Inhibition | ~10 | (Kim et al., 2021) |
| Ebsulfur | Pseudomonas aeruginosa | Alginate Production Inhibition | ~5 | (Kim et al., 2021) |
Experimental Protocols
Protocol 1: Quantification of Alginate Production in Pseudomonas aeruginosa
This protocol is adapted from the methods used to assess the inhibition of alginate production by this compound.
Objective: To quantify the amount of alginate produced by P. aeruginosa in the presence and absence of this compound.
Materials:
-
Pseudomonas aeruginosa strain of interest (e.g., a mucoid clinical isolate from a CF patient)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound stock solution (in DMSO)
-
Carbazole reagent (0.25% in absolute ethanol)
-
Sulfuric acid with 0.1 M sodium tetraborate
-
Glucuronic acid standard solutions
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 into fresh LB broth.
-
-
Treatment with this compound:
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of this compound stock solution at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) to the wells. Include a DMSO vehicle control.
-
Incubate the plate at 37°C for 24-48 hours with shaking.
-
-
Alginate Quantification (Carbazole Assay):
-
After incubation, centrifuge the plate to pellet the bacteria.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Add 600 µL of the sulfuric acid-borate reagent to each well.
-
Heat the plate at 100°C for 20 minutes.
-
Cool the plate to room temperature.
-
Add 20 µL of the carbazole reagent to each well and mix.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 530 nm using a spectrophotometer.
-
-
Data Analysis:
-
Generate a standard curve using the glucuronic acid standards.
-
Calculate the concentration of alginate (in µg/mL) in each sample based on the standard curve.
-
Determine the IC50 value of this compound for alginate production inhibition.
-
Caption: Experimental workflow for alginate quantification.
Protocol 2: Antimicrobial Susceptibility Testing of Burkholderia cenocepacia
While specific data on the direct activity of this compound against Burkholderia cenocepacia is limited, this protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against this important CF pathogen.
Objective: To determine the MIC of a test compound (e.g., this compound) against B. cenocepacia.
Materials:
-
Burkholderia cenocepacia strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Inoculum Preparation:
-
Grow B. cenocepacia on a suitable agar plate overnight.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of Test Compound:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify growth inhibition.
-
Caption: Workflow for antimicrobial susceptibility testing.
Concluding Remarks
This compound represents a promising tool for studying and potentially targeting virulence in Pseudomonas aeruginosa, a key pathogen in cystic fibrosis. Its ability to inhibit alginate production by interfering with the c-di-GMP signaling pathway provides a clear mechanism for its action. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound and related compounds on this and other cystic fibrosis pathogens. Further research is warranted to explore the full potential of this compound, including its efficacy against other important CF pathogens like Burkholderia cenocepacia and its potential for in vivo applications.
References
Troubleshooting & Optimization
Ebselen Oxide solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ebselen Oxide. It addresses common challenges, particularly those related to solubility in aqueous buffers, and provides detailed experimental protocols and insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ebselen?
A1: this compound is the oxidized form of Ebselen, a synthetic organoselenium compound. While Ebselen is known for its antioxidant properties, this compound lacks this antioxidant activity and can serve as a negative control in experiments investigating the antioxidant effects of Ebselen.[1] However, this compound has its own distinct biological activities, notably as an allosteric inhibitor of the HER2 tyrosine kinase receptor.[2][3]
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions as an allosteric inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[2][3] It binds to the ezrin/radixin/moesin (ERM)-binding motif within the juxtamembrane region of HER2. This interaction maintains the receptor in a catalytically repressed state, thereby inhibiting downstream signaling pathways such as the PI3-Kinase/Akt and MAPK ERK pathways, which are crucial for cell survival and proliferation.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is a crystalline solid with limited solubility in aqueous solutions. It is more soluble in organic solvents. The approximate solubilities are:
-
Dimethylformamide (DMF): ~10 mg/mL[1]
-
Ethanol: ~5 mg/mL[1]
-
Phosphate-buffered saline (PBS, pH 7.2): ~0.15 mg/mL[1]
Q4: How should I prepare a stock solution of this compound?
A4: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF. A common starting point is a 10 mM stock solution in DMSO. For detailed steps, please refer to the "Experimental Protocols" section.
Q5: Can I use this compound in cell-based assays?
A5: Yes, this compound can be used in cell-based assays. Typically, a concentrated stock solution in DMSO is prepared and then diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (generally <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
Problem 1: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium.
-
Cause: This is a common issue due to the low aqueous solubility of this compound. The rapid change in solvent polarity when adding the DMSO stock to an aqueous solution can cause the compound to crash out of solution.
-
Solutions:
-
Decrease the final concentration: Try working with a lower final concentration of this compound in your assay.
-
Increase the DMSO concentration (with caution): You can try slightly increasing the final percentage of DMSO in your aqueous solution, but be mindful of its potential effects on your experimental system. Always include a vehicle control with the same final DMSO concentration.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent composition can sometimes help to keep the compound in solution.
-
Sonication: After dilution, briefly sonicate the solution. This can help to break up aggregates and improve dispersion.
-
Gentle warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock might slightly improve solubility. However, be cautious about the temperature stability of the compound and other components in your buffer.
-
Use of Pluronic F-68 or other surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. The concentration needs to be optimized for your specific assay.
-
Problem 2: I am seeing inconsistent results in my experiments, which I suspect are due to poor solubility.
-
Cause: Inconsistent solubility can lead to variability in the effective concentration of this compound in your assays.
-
Solutions:
-
Freshly prepare solutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Vortex before use: Vigorously vortex your diluted this compound solution immediately before adding it to your assay to ensure a homogenous suspension.
-
Visual inspection: Before each use, visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, you may need to prepare a fresh stock solution.
-
Quantitative Data Summary
| Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) |
| DMF | 10[1] | ~34.5 |
| DMSO | 5 - 10[1][4] | ~17.2 - 34.5 |
| Ethanol | 5[1] | ~17.2 |
| PBS (pH 7.2) | 0.15[1] | ~0.52 |
Molar mass of this compound is 290.19 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.90 mg of this compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 2.90 mg).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) and brief sonication can aid in dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Vortex the diluted solutions gently between each dilution step.
-
Add the final diluted this compound solution to your cell culture plates. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).
-
Include a vehicle control in your experiment, which contains the same final concentration of DMSO as the highest concentration of this compound tested.
-
Visualizations
Caption: this compound inhibits HER2 signaling pathway.
Caption: General experimental workflow for cell-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ≥98% (HPLC) | 104473-83-8 [sigmaaldrich.com]
Optimizing Ebselen Oxide Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ebselen Oxide in cell-based assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ebselen?
This compound is the oxidized form of Ebselen. Unlike Ebselen, which is known for its antioxidant properties and ability to mimic glutathione peroxidase, this compound lacks this antioxidant activity. This makes it an excellent negative control in experiments investigating the antioxidant effects of Ebselen. However, this compound has been identified as a potent allosteric inhibitor of the HER2 receptor, a key protein in certain types of cancer.[1][2]
Q2: What is the primary mechanism of action of this compound in cancer cells?
This compound functions as an allosteric inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It targets the ezrin/radixin/moesin (ERM)‐binding motif in the juxtamembrane region of HER2, which helps to maintain the receptor in a repressed state.[2][3] In cancer cells that overexpress HER2, this compound's binding to this region inhibits the receptor's activation and downstream signaling pathways, such as the PI3-Kinase/Akt and MAPK ERK pathways, that control cell survival and proliferation.[3]
Q3: What are the typical working concentrations for this compound in cell-based assays?
The optimal concentration of this compound depends on the cell line and the specific assay. For inhibiting HER2 activation and cell proliferation in HER2-positive cancer cell lines, concentrations typically range from 5 µM to 20 µM.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
This compound can exhibit cytotoxicity at higher concentrations. For instance, in HER2-positive breast cancer cell lines like SKBR3 and BT474, a dose-dependent inhibition of cell proliferation is observed.[3] It is crucial to determine the cytotoxic threshold in your cell line of interest using a cell viability assay.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. It is important to refer to the manufacturer's instructions for specific solubility and storage recommendations to ensure the compound's stability and activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in Western Blot | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps.[5][6][7][8][9] |
| No or weak signal in Western Blot for pHER2 | - Ineffective this compound concentration- Insufficient protein loading- Poor antibody quality | - Perform a dose-response experiment to find the optimal this compound concentration.- Ensure adequate protein is loaded onto the gel.- Use a validated antibody for phosphorylated HER2. |
| Inconsistent results in cell viability assays (e.g., MTT) | - Uneven cell seeding- Variation in drug treatment time- Contamination | - Ensure a single-cell suspension and even distribution of cells in the wells.- Standardize the incubation time with this compound across all experiments.- Regularly check cell cultures for any signs of contamination.[10][11][12] |
| This compound precipitates in culture medium | - Poor solubility at the working concentration- Interaction with media components | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cells (e.g., SKBR3, BT474)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a plate reader.[14]
Western Blotting for HER2 Phosphorylation
This protocol is for analyzing the effect of this compound on the phosphorylation of HER2.
Materials:
-
HER2-positive cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pHER2, anti-HER2, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.[15]
-
Transfer the separated proteins to a membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against pHER2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[16]
-
To analyze total HER2 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in HER2-Positive Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Effect | Reference |
| SKBR3 | Western Blot | 0-20 µM | Inhibition of HER2 phosphorylation | [3] |
| BT474 | Western Blot | 0-20 µM | Inhibition of HER2 phosphorylation | [3] |
| NCI-N87 | Western Blot | 0-20 µM | Inhibition of HER2 phosphorylation | [3][17] |
| SKOV3 | Western Blot | 0-10 µM | Inhibition of HER2 phosphorylation | [3][17] |
| SKBR3 | MTT Assay | 10 µM | ~35% reduction in proliferation | [3] |
| BT474 | MTT Assay | 10 µM | ~55% reduction in proliferation | [3] |
| NCI-N87 | MTT Assay | 7-10 µM | Inhibition of cell proliferation | [3][17] |
| SKOV3 | MTT Assay | 7-10 µM | Inhibition of cell proliferation | [3][17] |
Visualizations
References
- 1. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Allosteric Inhibitor of HER2 for HER2+ Cancer Therapy: this compound Shows Promising Results in Preclinical Studies [mymedisage.com]
- 3. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. arp1.com [arp1.com]
- 9. licorbio.com [licorbio.com]
- 10. promocell.com [promocell.com]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. corning.com [corning.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
Ebselen Oxide in DMSO: A Technical Guide to Stock Solution Stability and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ebselen Oxide in Dimethyl Sulfoxide (DMSO) stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: this compound is soluble in DMSO at concentrations of approximately 5-10 mg/mL.[1] To prepare a stock solution, dissolve the crystalline solid in anhydrous DMSO to your desired concentration. To enhance dissolution, you can vortex the solution or use sonication.[2] It is recommended to purge the solvent with an inert gas like nitrogen or argon before adding it to the compound to minimize oxidation.[3]
Q2: What is the recommended storage temperature for this compound DMSO stock solutions?
A2: For long-term storage, it is recommended to store this compound DMSO stock solutions at -20°C or -80°C.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Q3: How long can I store this compound in DMSO before it degrades?
A3: While the solid form of this compound is stable for at least four years when stored at -20°C, the stability of its DMSO solution is more limited.[3] General guidelines for compounds in DMSO suggest that stock solutions can be stored at -80°C for up to six months and at -20°C for one month.[4] However, it is strongly advised to re-examine the efficacy of any solution stored at -20°C for more than a month.[4] For critical experiments, using a freshly prepared solution is the best practice.
Q4: I observed precipitation when diluting my this compound DMSO stock in aqueous buffer or cell culture media. What should I do?
A4: This is a common issue for hydrophobic compounds dissolved in DMSO. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous solution. Instead, perform a stepwise dilution.[4]
-
Pre-warmed Media: Diluting the stock solution into pre-warmed (e.g., 37°C) buffer or media can sometimes prevent precipitation.[2]
-
Vortexing During Dilution: Gently vortex or swirl the aqueous solution while adding the DMSO stock to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to minimize both solubility issues and potential solvent-induced cellular toxicity.[4]
-
Consider Co-solvents: For in vivo experiments, co-solvents like PEG400 or Tween 80 may be used, though their compatibility with your specific assay must be verified.[4]
Q5: Can I sterilize my this compound DMSO stock solution by autoclaving?
A5: No, high temperature and high-pressure sterilization methods like autoclaving are not recommended as they can lead to the degradation of the compound.[4] If sterile filtration is necessary, use a compatible filter material (e.g., PTFE). DMSO itself has bactericidal properties, which can help maintain the sterility of the stock solution if handled under aseptic conditions.[4]
Quantitative Data on Stability
Currently, there is a lack of publicly available, detailed quantitative studies on the specific degradation kinetics of this compound in DMSO over time. The information available is largely qualitative and based on general best practices for compound storage. The following table summarizes the available stability information.
| Storage Condition | Form | Recommended Duration | Source |
| -20°C | Crystalline Solid | ≥ 4 years | [3] |
| -80°C | DMSO Stock Solution | Up to 6 months | [4] |
| -20°C | DMSO Stock Solution | Up to 1 month | [4] |
| Aqueous Solution | Diluted in Buffer | Not recommended > 1 day |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
This protocol outlines the steps for preparing a stable this compound stock solution in DMSO for use in various experimental settings, including cell-based assays.
Caption: Workflow for this compound stock solution preparation.
Protocol for Assessing the Stability of this compound in DMSO
This protocol describes a general method for conducting a stability study of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials.
-
Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Include a "time zero" sample that is analyzed immediately after preparation.
-
-
Sample Analysis by HPLC:
-
At specified time points (e.g., 1, 7, 14, 30, and 60 days), retrieve one vial from each storage condition.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC-UV method. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water (with an additive like formic acid).[5][6][7]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the "time zero" sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Caption: Experimental workflow for stability testing.
Signaling Pathways and Biological Activity
While Ebselen is known to interact with multiple signaling pathways, primarily due to its antioxidant and anti-inflammatory properties, specific signaling pathways for this compound are less characterized. This compound is an oxidative product of ebselen and is often used as a negative control in studies of ebselen's antioxidant activity. However, this compound is not devoid of biological activity. For instance, it has been shown to inhibit the replication of HIV-1.[1] It also demonstrates inhibitory effects on alginate production in Pseudomonas aeruginosa.
It is crucial for researchers to not assume that this compound will have the same biological effects or pathway interactions as Ebselen. Any investigation into the biological activity of this compound should include appropriate controls and be based on its own experimental validation.
References
- 1. Ebselen, a Small-Molecule Capsid Inhibitor of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Ebselen Oxide to interfere with fluorescence-based assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential for Ebselen oxide to interfere with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Ebselen?
This compound is the oxidized form of Ebselen, a synthetic organoselenium compound. While Ebselen is known for its antioxidant properties, this compound lacks this activity and is sometimes used as a negative control in experiments.
Q2: Can this compound interfere with my fluorescence-based assay?
Yes, there is a potential for interference. The likelihood and nature of this interference depend on the specific conditions of your assay, particularly the excitation and emission wavelengths of your fluorophore.
Q3: What are the primary mechanisms by which this compound might interfere?
There are two main potential mechanisms of interference:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths used to excite your fluorophore or detect its emission, leading to a false positive signal.
-
Fluorescence Quenching (Inner Filter Effect): The compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a decrease in the detected signal (a false negative).
Q4: Are the fluorescence properties of this compound known?
Currently, the specific fluorescence excitation and emission spectra for this compound are not widely available in the public domain. However, it is known to have a strong absorbance maximum at approximately 281 nm. This indicates a high potential for interference with assays that use ultraviolet (UV) excitation light due to the inner filter effect. Its potential for autofluorescence in the visible spectrum is uncharacterized and would need to be determined empirically.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow this troubleshooting guide.
Step 1: Initial Assessment - Control Experiments
The first step is to run a series of control experiments to determine if this compound is affecting your assay's signal.
Table 1: Control Experiments to Identify Interference
| Control Experiment | Components | Purpose | Expected Outcome if No Interference | Indication of Interference |
| Vehicle Control | Assay Buffer + Vehicle (e.g., DMSO) + Fluorophore/Substrate | To establish a baseline signal. | Normal fluorescence signal. | N/A |
| Compound-Only Control | Assay Buffer + this compound (at test concentration) | To test for autofluorescence of this compound. | No significant fluorescence signal. | A significant signal indicates autofluorescence. |
| Quenching Control | Assay Buffer + this compound + Fluorophore (at final concentration) | To test for quenching by this compound. | Fluorescence signal is comparable to the Vehicle Control. | A significantly reduced signal indicates quenching. |
| No-Enzyme/No-Cell Control | All assay components except the biological target (enzyme/cells) + this compound | To identify non-specific interactions. | Signal is at background level. | An altered signal suggests interaction with assay components. |
Step 2: Characterize the Interference
If the control experiments suggest interference, the next step is to characterize its nature.
Mechanism of Interference
The following diagram illustrates the potential mechanisms of interference:
Caption: Mechanisms of fluorescence assay interference by this compound.
Step 3: Mitigation Strategies
Based on the nature of the interference, consider the following mitigation strategies:
-
For Autofluorescence:
-
Use a Red-Shifted Fluorophore: Compounds are less likely to be fluorescent at longer wavelengths.[1] Switching to a fluorophore with excitation and emission in the red or far-red spectrum can often resolve the issue.[2]
-
Spectral Unmixing: If your detection instrument has this capability, you can mathematically separate the fluorescence spectrum of your fluorophore from that of this compound.
-
Time-Resolved Fluorescence (TRF): If the autofluorescence of this compound has a short lifetime, TRF can be used to measure the signal from a long-lifetime fluorophore after the compound's fluorescence has decayed.
-
-
For Quenching (Inner Filter Effect):
-
Lower Compound Concentration: If experimentally feasible, reducing the concentration of this compound may mitigate the quenching effect.
-
Use a Brighter Fluorophore: A fluorophore with a higher quantum yield may produce a signal that is still detectable despite some quenching.
-
Mathematical Correction: If the absorbance spectrum of this compound is known, it may be possible to apply a correction factor to the fluorescence data.
-
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound under your specific assay conditions.
Materials:
-
Microplate reader with fluorescence detection capabilities
-
Microplates (e.g., 96-well or 384-well, preferably black to minimize background)
-
Assay buffer
-
This compound stock solution
-
Vehicle (e.g., DMSO)
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer, starting from your highest test concentration. Include a vehicle-only control.
-
Dispense the dilutions and the control into the wells of the microplate.
-
Set the microplate reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Analyze the data: A dose-dependent increase in fluorescence intensity in the this compound-containing wells compared to the vehicle control indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Materials:
-
Microplate reader with fluorescence detection capabilities
-
Microplates (e.g., 96-well or 384-well, black)
-
Assay buffer
-
This compound stock solution
-
Your assay's fluorophore at its final working concentration
-
Vehicle (e.g., DMSO)
Methodology:
-
Prepare a solution of your fluorophore in assay buffer at the final concentration used in your assay.
-
Prepare a serial dilution of this compound.
-
In the microplate, add the fluorophore solution to wells containing the this compound dilutions and a vehicle control.
-
Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
Analyze the data: A dose-dependent decrease in fluorescence intensity in the presence of this compound compared to the vehicle control indicates quenching.
Troubleshooting Workflow
The following workflow can guide your troubleshooting process:
References
Technical Support Center: Ebselen & Ebselen Oxide In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ebselen and Ebselen Oxide in in vitro experiments. Inconsistent activity can arise from various factors related to compound handling, assay conditions, and interactions with cellular components. This guide aims to address these potential issues to ensure reliable and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for Ebselen and this compound?
Ebselen is a synthetic organoselenium compound that exhibits glutathione peroxidase (GPx)-like activity, functioning as an antioxidant by catalyzing the reduction of hydroperoxides.[1][2] It interacts with various thiol-containing molecules, such as glutathione (GSH), which can influence its activity. Ebselen's biological effects are pleiotropic, extending to anti-inflammatory, and antimicrobial activities, largely due to its reactivity with protein thiols.[2]
This compound is an oxidized form of Ebselen. While it lacks the antioxidant activity of its parent compound, it has been identified as a potent allosteric inhibitor of the HER2 receptor, a key target in cancer therapy.[3][4][5][6][7]
Q2: How should I prepare and store stock solutions of Ebselen and this compound?
Both Ebselen and this compound are soluble in organic solvents like DMSO and dimethylformamide (DMF).[8][9] It is recommended to prepare concentrated stock solutions in anhydrous DMSO. For this compound, a stock solution of 5 mg/mL in DMSO is achievable. Stock solutions should be stored at -20°C or -80°C to ensure stability.[9] Repeated freeze-thaw cycles should be avoided.
Q3: Can components of the cell culture medium interfere with the activity of Ebselen?
Yes, components of cell culture media can interact with Ebselen and affect its activity. Phenol red, a common pH indicator in cell culture media, has radical-scavenging properties and may potentiate the antioxidant effect of Ebselen, leading to variability in results.[10] Additionally, thiol-containing components, such as cysteine in the medium or serum albumin, can react with Ebselen and modulate its effective concentration.[11]
Troubleshooting Guide for Inconsistent this compound Activity
Inconsistent activity of this compound in in vitro assays can be a significant challenge. The following guide provides a structured approach to identifying and resolving common issues.
Problem 1: Lower than Expected or No Activity
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions of this compound in anhydrous DMSO. Avoid prolonged exposure to light and moisture. Verify the purity of the compound using analytical methods if possible. |
| Inadequate Cell Line Sensitivity | Ensure the chosen cell line expresses the target of interest (e.g., high levels of HER2 for HER2 inhibition assays).[3][4][5][6][7] Titrate the concentration of this compound over a wider range to determine the optimal effective concentration for your specific cell line. |
| Suboptimal Assay Conditions | Optimize incubation time and cell density. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. |
| Interaction with Media Components | Consider using phenol red-free media to eliminate potential interference.[10] If serum is used, be aware that serum proteins can bind to the compound, reducing its free concentration.[11] Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if compatible with your cell line. |
Problem 2: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique to minimize variations in cell number per well.[12][13] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization of Compound | Ensure the this compound stock solution is fully dissolved before diluting into the assay medium. Vortex the stock solution gently before each use. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with prolonged culturing.[12][13] |
Quantitative Data Summary
The following tables summarize reported in vitro activity for Ebselen.
Table 1: IC50 Values of Ebselen in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions (Time) |
| A549 | Lung Cancer | ~12.5 | 24 h |
| Calu-6 | Lung Cancer | ~10 | 24 h |
| MCF-10A | Non-tumor Breast | 82.07 ± 294.61 | 48 h |
| BT-549 | Triple-Negative Breast Cancer | 53.21 ± 346.94 | 48 h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 62.52 ± 374.96 | 48 h |
| Source(s): | [14][15][16][17] |
Table 2: Solubility and Stability of Ebselen and this compound
| Compound | Solvent | Solubility | Storage Temperature | Stability |
| Ebselen | DMSO | ~10 mg/mL | -20°C | ≥ 4 years |
| DMF | ~20 mg/mL | |||
| This compound | DMSO | 5 mg/mL | 2-8°C | ≥ 4 years |
| DMF | 10 mg/mL | |||
| Ethanol | 5 mg/mL | |||
| PBS (pH 7.2) | 0.15 mg/mL | |||
| Source(s): | [8][9] |
Experimental Protocols
Protocol 1: Glutathione Peroxidase (GPx)-like Activity Assay
This protocol is adapted from commercially available kits and literature to assess the GPx-like activity of Ebselen.
Materials:
-
Ebselen
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 5 mM EDTA)
-
Co-substrate mixture (containing glutathione and glutathione reductase)
-
NADPH
-
Cumene hydroperoxide (substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 10 µM solution of Ebselen in DMSO and then dilute in sample buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL Assay Buffer
-
50 µL Co-substrate mixture
-
50 µL NADPH solution
-
20 µL of the Ebselen sample solution
-
-
Initiate the reaction by adding 20 µL of cumene hydroperoxide to each well.
-
Immediately measure the decrease in absorbance at 340 nm every minute for at least 5 minutes. The rate of NADPH oxidation is proportional to the GPx-like activity.
Source(s):[18]
Protocol 2: HER2 Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on HER2 kinase activity.
Materials:
-
This compound
-
Recombinant HER2 kinase
-
Kinase assay buffer
-
ATP
-
HER2 substrate peptide
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the HER2 kinase and the HER2 substrate peptide in the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and for the specified time for the kinase reaction to proceed.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of HER2 kinase inhibition for each concentration of this compound.
Source(s):[19]
Visualizations
Caption: General workflow for in vitro cell-based assays.
Caption: A logical approach to troubleshooting inconsistent results.
Caption: Ebselen's catalytic cycle as a glutathione peroxidase mimic.
References
- 1. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Inhibitor of HER2 for HER2+ Cancer Therapy: this compound Shows Promising Results in Preclinical Studies [mymedisage.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers | Institut Cochin [institutcochin.fr]
- 7. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Potential therapeutic use of ebselen for COVID-19 and other respiratory viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. google.com [google.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Minimizing Ebselen Oxide toxicity in normal cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ebselen and Ebselen Oxide. The focus is on understanding and minimizing toxicity in normal cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Ebselen's antioxidant activity?
A1: Ebselen primarily acts as a mimic of the antioxidant enzyme glutathione peroxidase (GPx).[1] It catalyzes the reduction of hydroperoxides by utilizing thiol-containing molecules like glutathione (GSH) as reducing equivalents.[1] This activity helps protect cells from oxidative damage. The thioredoxin (Trx) system is also significantly involved in the biological and antioxidant effects of Ebselen.
Q2: If Ebselen is an antioxidant, why does it show toxicity in cell lines?
A2: The toxicity of Ebselen is dose-dependent and linked to its high reactivity with thiol groups. At lower concentrations, its GPx-mimetic activity is predominant, offering protection against oxidative stress. However, at higher concentrations, Ebselen can rapidly deplete intracellular thiols, including glutathione (GSH) and protein thiols.[2] This widespread thiol depletion disrupts the cellular redox balance, leading to increased reactive oxygen species (ROS), mitochondrial dysfunction, cell cycle arrest, and ultimately, apoptosis or other forms of cell death.[3][4]
Q3: What is this compound and how does it differ from Ebselen?
A3: this compound is an oxidized form of Ebselen. It has been identified as a novel allosteric inhibitor of the HER2 tyrosine kinase receptor, which is overexpressed in some cancers.[5] While Ebselen's primary described mechanism is related to redox modulation, this compound has a distinct targeted activity against a specific signaling pathway. In vivo, Ebselen can be converted to this compound.[5]
Q4: Is this compound toxic to normal, non-cancerous cell lines?
A4: There is limited publicly available data on the comprehensive toxicity profile of this compound in normal cell lines. One study showed that at a concentration of 10 µM, this compound did not reduce the proliferation of a HER2-negative breast cancer cell line, suggesting some selectivity.[5] However, detailed dose-response studies and IC50 values for various normal cell lines are not extensively documented. It is plausible that at higher concentrations, it may exhibit toxicity through mechanisms similar to Ebselen, such as thiol depletion, but this requires experimental validation.
Q5: Can the toxicity of Ebselen be reversed or prevented in experiments?
A5: Yes. Since a key mechanism of Ebselen's toxicity is the depletion of intracellular glutathione (GSH), supplementing the cell culture medium with N-acetylcysteine (NAC), a precursor for GSH synthesis, can significantly alleviate Ebselen-induced apoptosis.[2][6] Pre-treatment with NAC can help replenish cellular GSH levels and counteract the toxic effects of high Ebselen concentrations.[7]
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Ebselen in various cell lines after 24 hours of treatment. This data highlights the differential sensitivity between normal and cancerous cells.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HPF | Human Pulmonary Fibroblasts (Normal) | ~20 µM | [5][8] |
| A549 | Human Lung Carcinoma | ~12.5 µM | [5] |
| Calu-6 | Human Lung Carcinoma | ~10 µM | [5] |
| WPMY1 | Normal Prostate Fibroblast | >25 µM | [9] |
| PC3 | Human Prostate Cancer | ~15 µM | [9] |
| LNCaP | Human Prostate Cancer | ~12.5 µM | [9] |
Note: There is currently a lack of comprehensive, publicly available IC50 data for this compound in normal cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Ebselen and this compound.
Issue 1: Unexpectedly High Cytotoxicity in Normal Cells
Question: I am observing significant cell death in my normal cell line at concentrations where Ebselen/Ebselen Oxide is expected to be cytoprotective or have minimal effect. What could be the cause?
Answer:
Unexpectedly high cytotoxicity can stem from several factors related to the compound, cell culture conditions, or the assay itself. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Possible Causes & Solutions:
-
Incorrect Compound Concentration: Double-check all calculations for your stock solution and serial dilutions. Prepare fresh dilutions from a trusted stock for each experiment.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is low and non-toxic to your specific cell line (typically <0.5%). Always run a vehicle-only control.
-
Poor Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or stressed cells are more susceptible to chemical toxicity. Check for signs of microbial contamination.
-
Compound Instability: Ebselen and its oxide can be sensitive to light and oxidation. Protect stock solutions from light and prepare fresh dilutions before use.
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent). Run compound-only controls (no cells) to check for direct effects on assay reagents.
Issue 2: How to Proactively Minimize this compound Toxicity
Question: I want to use this compound for its specific activity but am concerned about off-target toxicity in my normal cell line. How can I design my experiment to minimize this?
Answer:
You can employ two main strategies: replenishing depleted thiols or pre-conditioning cells by activating protective pathways.
-
Co-treatment with N-acetylcysteine (NAC): As Ebselen's toxicity is linked to GSH depletion, co-incubation with NAC can be highly effective.[2][6]
-
Recommendation: Perform a dose-response experiment with NAC (e.g., 1-10 mM) to find the optimal concentration that rescues your normal cells from Ebselen/Ebselen Oxide toxicity without interfering with your primary experimental endpoint.
-
-
Activation of the Nrf2 Pathway: Ebselen itself can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[10] A low-dose pre-treatment may induce a protective state in the cells.
Caption: Ebselen activates the protective Keap1-Nrf2 pathway.
-
Recommendation: Consider pre-treating normal cells with a low, non-toxic concentration of Ebselen (e.g., 1-5 µM) for 12-24 hours before your main experiment. This may increase their resilience to the higher, potentially toxic concentrations of Ebselen or this compound used in the subsequent treatment.
-
Key Experimental Protocols
These are generalized protocols that should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Treatment: Treat cells with various concentrations of Ebselen/Ebselen Oxide and appropriate controls (vehicle only, untreated cells). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Troubleshooting Tip: If you observe high background, it may be due to interference from phenol red in the medium or direct reduction of MTT by the compound. Run a "no-cell" control with the compound to check for this interference.[11]
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment, harvest both adherent and floating cells. It is crucial to handle cells gently to avoid mechanical membrane damage.[12]
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Troubleshooting Tip: If you see a high number of PI-positive cells in your negative control, it may indicate mechanical stress during cell harvesting. Use a gentle, non-enzymatic cell dissociation method if possible.[12]
Protocol 3: Intracellular ROS Measurement (DCFH-DA Assay)
This assay uses the probe 2',7'–dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Caption: Mechanism of Ebselen-induced toxicity and its mitigation.
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Probe Loading: Remove the culture medium and wash cells with warm, serum-free medium or PBS. Load the cells with 10-20 µM DCFH-DA solution and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells gently twice with serum-free medium to remove any extracellular probe.
-
Treatment: Add the Ebselen/Ebselen Oxide compounds at the desired concentrations. Include a positive control (e.g., H2O2) and a negative control (vehicle).
-
Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Readings can be taken kinetically over time.
-
Troubleshooting Tip: The DCFH-DA probe is light-sensitive and can auto-oxidize, leading to high background fluorescence.[13] Keep all solutions and plates protected from light as much as possible. Using medium without phenol red can also reduce background quenching.[14]
References
- 1. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebselen induces apoptosis in HepG(2) cells through rapid depletion of intracellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ebselen induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine and glutathione-dependent protective effect of PZ51 (Ebselen) against diquat-induced cytotoxicity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine and ebselen but not nifedipine protected cerebellar granule neurons against 4-hydroxynonenal-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ebselen alleviates white matter lesions and improves cognitive deficits by attenuating oxidative stress via Keap1/Nrf2 pathway in chronic cerebral hypoperfusion mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. FAQ: Intracellular ROS Assay | Cell Biolabs [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
How to handle and store Ebselen Oxide powder safely
This guide provides essential safety information, handling procedures, and storage protocols for Ebselen Oxide powder. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound powder?
A1: this compound powder is classified as toxic if swallowed or inhaled. It may also cause damage to organs through prolonged or repeated exposure. Additionally, it is very toxic to aquatic life with long-lasting effects.
Q2: What personal protective equipment (PPE) should I wear when handling this compound powder?
A2: When handling this compound powder, it is crucial to wear appropriate PPE. This includes a self-contained breathing apparatus, protective gloves, and suitable protective clothing.[1] Work should be conducted in a chemical fume hood.[1]
Q3: How should I properly store this compound powder?
A3: For long-term storage, it is recommended to store this compound powder as supplied at -20°C, where it should be stable for at least two years.[2] Alternatively, it can be stored at 2-8°C.[1][3] The container should be tightly sealed and stored in a cool, dry place.[1]
Q4: Can I prepare aqueous solutions of this compound?
A4: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline compound in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 0.15 mg/ml.[2] It is not recommended to store aqueous solutions for more than one day.[2]
Q5: What should I do in case of a spill?
A5: In the event of a spill, you should ensure adequate ventilation and dispose of the contaminated material as hazardous waste according to regulations. Avoid allowing the product to enter sewers or surface and ground water.
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving in my chosen solvent.
-
Solution: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 10 mg/ml.[2] For DMSO, a clear solution can be achieved at 5 mg/mL. If you are experiencing solubility issues, ensure you are using one of these recommended solvents and that the concentration is within the specified range. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation if the compound is heat-sensitive. Always prepare stock solutions in an organic solvent purged with an inert gas.[2]
Issue 2: I'm concerned about the stability of my prepared stock solution.
-
Solution: Stock solutions of this compound in organic solvents should be aliquoted and can be stored at -20°C for up to 3 months.[1] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[2] To ensure the integrity of your experiments, it is best to prepare fresh aqueous solutions daily.
Quantitative Data Summary
| Parameter | Value | Reference |
| Long-term Storage Temperature | -20°C (stable for at least 2 years) | [2] |
| Short-term Storage Temperature | 2-8°C | [1][3] |
| Solubility in Ethanol | ~10 mg/ml | [2] |
| Solubility in DMSO | ~10 mg/ml[2], 5 mg/mL (clear solution) | [2] |
| Solubility in DMF | ~10 mg/ml | [2] |
| Solubility in PBS (pH 7.2) | ~0.15 mg/ml | [2] |
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood and wear appropriate PPE (lab coat, gloves, safety glasses).
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile, conical tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mg/mL.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Inert Gas: Purge the headspace of the tube with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[2]
-
Storage: Tightly cap the tube and store it at -20°C for long-term use. For short-term use, it can be kept at 4°C for a few days.
Visualizations
Caption: Workflow for handling a chemical spill of this compound powder.
Caption: Decision tree for the appropriate storage of this compound powder.
References
Addressing variability in in vivo tumor growth with Ebselen Oxide treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ebselen Oxide in in vivo tumor growth experiments. Our goal is to help you address variability and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer?
This compound is a synthetic, lipid-soluble, organoselenium compound. Its primary anticancer mechanism involves acting as an allosteric inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] By binding to the juxtamembrane region of HER2, this compound stabilizes the receptor in an inactive state, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[1][2]
Q2: What are the other reported anticancer mechanisms of this compound?
Beyond HER2 inhibition, this compound has been reported to exert its anticancer effects through other mechanisms, including:
-
Inhibition of 6-phosphogluconate dehydrogenase (6PGD): This enzyme is a key component of the pentose phosphate pathway (PPP), which is crucial for cancer cell metabolism and proliferation.[4][5][6][7]
-
Inhibition of the YTHDF1-c-Fos axis: Ebselen has been shown to inhibit the N6-methyladenosine (m6A)-binding protein YTHDF1, which leads to decreased stability and translation of FOS mRNA, ultimately reducing the expression of the oncoprotein c-Fos.[8][9]
Q3: In which cancer models has this compound shown in vivo efficacy?
This compound has demonstrated significant in vivo efficacy in blocking tumor progression in HER2-positive breast cancer models.[1][2][3] Studies have shown its ability to reduce tumor growth when administered systemically to mice bearing HER2-overexpressing breast tumor xenografts.[1]
Troubleshooting Guide: Addressing Variability in Tumor Growth
High variability in in vivo tumor growth studies can mask the true therapeutic effect of this compound. Below are common sources of variability and troubleshooting strategies.
| Source of Variability | Potential Cause | Troubleshooting/Mitigation Strategy |
| Animal Model | Genetic diversity of host mice can influence tumor growth.[10] | Use a consistent and well-characterized mouse strain for all experiments. |
| Immunological status of the host. | Ensure the use of appropriate immunocompromised mouse strains (e.g., nude, SCID, NSG) for xenograft studies to prevent graft rejection. | |
| Tumor Inoculation | Inconsistent number of viable cells injected. | Standardize cell counting and viability assessment (e.g., trypan blue exclusion) before injection. Ensure a single-cell suspension to avoid clumping. |
| Variation in injection site (subcutaneous vs. orthotopic).[11] | Maintain a consistent injection site. For breast cancer models, orthotopic implantation in the mammary fat pad is often more clinically relevant.[3] | |
| Use of Matrigel or other matrices. | While Matrigel can improve tumor take rate, be aware of potential batch-to-batch variability.[12] | |
| Tumor Measurement | Inter-operator variability with caliper measurements.[13][14] | Have a single, trained individual perform all tumor measurements. Alternatively, utilize 3D imaging systems for more objective and reproducible measurements.[14] |
| Inconsistent measurement technique. | Establish a clear protocol for caliper measurement (e.g., longest diameter and perpendicular width). | |
| Drug Administration | Inaccurate dosing or inconsistent administration route. | Prepare fresh drug solutions and verify concentrations. Ensure consistent intraperitoneal (i.p.) or other specified routes of administration. |
| Pharmacokinetic variability between animals. | Monitor for any signs of toxicity or adverse reactions that may affect drug metabolism. | |
| Data Analysis | Inappropriate statistical methods for analyzing tumor growth data.[11][15][16] | Utilize appropriate statistical models that can account for the longitudinal nature of tumor growth data (e.g., mixed-effects models).[4] |
| Tumor Heterogeneity | Inherent biological differences in patient-derived xenografts (PDXs).[5] | When using PDXs, be aware of their inherent heterogeneity and use a sufficient number of animals to account for this variability. |
Experimental Protocols
In Vivo Tumor Growth Study with this compound in a HER2+ Breast Cancer Xenograft Model
This protocol is a synthesized guideline based on common practices in the field. Researchers should optimize parameters for their specific cell lines and experimental setup.
1. Cell Culture and Preparation:
- Culture HER2-positive breast cancer cells (e.g., BT-474, SK-BR-3) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile phosphate-buffered saline (PBS).
- Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
2. Animal Model and Tumor Implantation:
- Use female immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
- Anesthetize the mice using an appropriate anesthetic agent.
- Inject 100 µL of the cell suspension (5 x 10^6 cells) orthotopically into the mammary fat pad.
- Monitor the animals for tumor growth.
3. Tumor Measurement and Randomization:
- Begin measuring tumors once they become palpable (approximately 100 mm³).
- Measure tumor volume at least twice a week using calipers (Volume = (Length x Width²)/2) or a 3D imaging system.
- Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
4. This compound Preparation and Administration:
- Prepare this compound solution in a vehicle such as 10% DMSO in PBS.
- Administer this compound via intraperitoneal (i.p.) injection. A common starting dose is 20 mg/kg daily.[4]
- The control group should receive the vehicle only.
5. Monitoring and Endpoint:
- Monitor animal body weight and overall health throughout the study.
- Continue tumor measurements until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or signs of morbidity are observed.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
6. Data Analysis:
- Plot individual and mean tumor growth curves for each group.
- Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures or mixed-effects models) to compare tumor growth between the treatment and control groups.
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways affected by this compound, created using the DOT language.
Caption: this compound as an allosteric inhibitor of the HER2 signaling pathway.
Caption: Ebselen inhibits the 6PGD enzyme in the pentose phosphate pathway.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. New Signaling Pathway and Drug Targets in HER2-Positive Breast Cancer - Innovations Report [innovations-report.com]
- 5. Discovery of Ebselen as an Inhibitor of 6PGD for Suppressing Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Discovery of Ebselen as an Inhibitor of 6PGD for Suppressing Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebselen Suppresses Breast Cancer Tumorigenesis by Inhibiting YTHDF1-Mediated c-Fos Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ebselen Suppresses Breast Cancer Tumorigenesis by Inhibiting YTHDF1-Mediated c-Fos Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 6-Phosphogluconate dehydrogenase fuels multiple aspects of cancer cells: From cancer initiation to metastasis and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HER2 Signaling in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebselen Oxide vehicle control recommendations for animal studies
Welcome to the technical support center for the use of Ebselen Oxide in animal research. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on vehicle selection, formulation, and administration of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in animal studies?
A1: this compound is the oxidized form of Ebselen. In vivo, Ebselen can be rapidly oxidized to this compound. It is sometimes used as a comparator or metabolite in studies investigating the effects of Ebselen.
Q2: What is the recommended vehicle for administering this compound to animals?
A2: For intraperitoneal (i.p.) injections in mice, a common vehicle is 10% Dimethyl Sulfoxide (DMSO) in Phosphate-Buffered Saline (PBS) . For topical administration, specific formulations would need to be developed depending on the experimental goals.
Q3: What are the solubility properties of this compound?
A3: this compound is a crystalline solid with poor aqueous solubility. Its solubility in common solvents is summarized in the table below.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL |
| Dimethylformamide (DMF) | 10 mg/mL |
| Ethanol | 5 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.15 mg/mL |
Experimental Protocols
Protocol 1: Preparation of 10% DMSO in PBS Vehicle for Intraperitoneal Injection
This protocol details the preparation of a vehicle suitable for dissolving this compound for intraperitoneal administration in mice.
Materials:
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
Procedure:
-
In a sterile biosafety cabinet, transfer 9 mL of sterile PBS to a 15 mL sterile conical tube using a sterile serological pipette.
-
Add 1 mL of sterile DMSO to the PBS in the conical tube.
-
Cap the tube securely and vortex thoroughly for at least 30 seconds to ensure a homogenous solution.
-
Visually inspect the solution to ensure it is clear and free of any precipitates.
-
This 10% DMSO in PBS solution is now ready to be used as a vehicle for this compound.
Protocol 2: Formulation of this compound for Intraperitoneal Injection
This protocol describes how to prepare a dosing solution of this compound using the 10% DMSO in PBS vehicle.
Materials:
-
This compound powder
-
Prepared 10% DMSO in PBS vehicle
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to the this compound powder to create a concentrated stock solution. Ensure the final concentration of DMSO in the final injection volume does not exceed 10%. For example, to achieve a final concentration of 1 mg/mL in 10% DMSO, first dissolve 10 mg of this compound in 1 mL of 100% DMSO to make a 10 mg/mL stock.
-
Vortex the stock solution vigorously until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but avoid excessive heat.
-
In a separate sterile tube, calculate and add the required volume of the 10 mg/mL this compound stock solution to the appropriate volume of sterile PBS to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to make 1 mL of a 1 mg/mL final solution, add 100 µL of the 10 mg/mL stock to 900 µL of sterile PBS.
-
Vortex the final dosing solution thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
The dosing solution should be prepared fresh daily and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to PBS | This compound has low aqueous solubility. The addition of the DMSO stock to the aqueous PBS can cause it to crash out of solution. | - Ensure the final DMSO concentration is at least 10%.- Add the DMSO stock solution to the PBS slowly while vortexing.- Prepare a more dilute final solution.- Consider using a co-solvent such as PEG-400 or Tween 80 in the vehicle (e.g., 10% DMSO, 40% PEG-400, 50% Saline). However, the effects of these co-solvents on the experiment must be considered and a vehicle-only control group is essential. |
| Animal distress or adverse reaction after injection | The vehicle, particularly at higher concentrations of DMSO, can cause irritation or toxicity. | - Ensure the final DMSO concentration does not exceed 10%. For repeated dosing, a lower concentration (e.g., <5%) is advisable.- Administer the injection slowly and at room temperature.- Include a vehicle-only control group to assess the effects of the vehicle itself.[1][2] |
| Inconsistent experimental results | Poor stability of the dosing solution. Incomplete dissolution of this compound. | - Prepare the dosing solution fresh before each use.- Ensure complete dissolution of the this compound powder in 100% DMSO before diluting with PBS.- Store the this compound powder under recommended conditions (typically 2-8°C, protected from light). |
Visualizations
Caption: Experimental workflow for this compound administration.
References
Overcoming poor bioavailability of Ebselen Oxide in animal models
Technical Support Center: Ebselen Oxide In Vivo Studies
Welcome to the technical support center for this compound research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor bioavailability of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a key metabolite of Ebselen, a synthetic organoselenium compound with significant antioxidant and anti-inflammatory properties.[1][2] Like many poorly soluble drugs, this compound's low aqueous solubility can limit its absorption in the gastrointestinal tract, leading to low and variable bioavailability when administered orally.[3][4] This poses a significant challenge for achieving therapeutic concentrations in preclinical animal models.
Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[4][5][6] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance dissolution rates.[5][6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix, for instance through hot-melt extrusion or solvent evaporation, can improve solubility.[4][5]
-
Lipid-Based Formulations: Encapsulating the drug in liposomes or using self-emulsifying drug delivery systems (SEDDS) can improve absorption.[4][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug by creating a hydrophilic outer surface.[4][5]
Q3: Are there any specific formulation approaches that have been successful for Ebselen or similar compounds?
A3: While specific data on this compound formulations is limited, studies on Ebselen provide valuable insights. Nanoemulgel-based formulations of Ebselen have shown promise for topical delivery.[7] For oral administration, a recent patent application describes solid dosage forms of Ebselen designed to enhance the maximum blood plasma concentration (Cmax) and reduce the time to reach Cmax.[8] These approaches for Ebselen are highly relevant for improving the bioavailability of this compound.
Q4: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of this compound in animal models?
A4: When assessing the bioavailability of this compound, the following pharmacokinetic parameters are crucial:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Reach Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the drug concentration in the blood to reduce by half.
Pharmacokinetic studies in rats with radio-labelled Ebselen have shown complex absorption and elimination patterns, with multiple peaks in plasma concentration.[9]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility of this compound. | Implement a formulation strategy to enhance solubility. | Improving solubility is often the first and most critical step to increasing oral bioavailability.[10] |
| Degradation of the compound in the gastrointestinal (GI) tract. | Consider enteric-coated formulations. | This can protect the compound from the acidic environment of the stomach. |
| Inefficient absorption across the intestinal wall. | Investigate the use of permeation enhancers. | Certain excipients can improve the transport of the drug across the intestinal epithelium. |
Issue 2: Formulation Instability
| Possible Cause | Troubleshooting Step | Rationale |
| Precipitation of the drug from a liquid formulation. | Optimize the formulation by adjusting pH, co-solvent concentration, or surfactant choice. | Maintaining the drug in a solubilized state is essential for consistent dosing and absorption. |
| Aggregation of nanoparticles in a nano-formulation. | Evaluate the surface charge (zeta potential) and consider surface modification with polymers like PEG. | A stable nano-formulation prevents aggregation, which can affect in vivo performance and clearance.[11] |
Issue 3: Discrepancies Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Step | Rationale |
| The in vitro dissolution medium does not accurately reflect the in vivo GI environment. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine. | This can provide a more accurate prediction of in vivo dissolution and absorption. |
| First-pass metabolism in the liver. | Conduct a pilot study with both oral and intravenous administration to determine the absolute bioavailability. | This will help to differentiate between poor absorption and high first-pass metabolism. |
| Interaction with blood components affecting nanoparticle behavior. | Characterize the "protein corona" that forms on nanoparticles in biological fluids. | The protein corona can alter the physicochemical properties and biological fate of nanoparticles.[12] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Gavage
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Purified water
-
High-pressure homogenizer or bead mill
Method:
-
Prepare a preliminary suspension of this compound (e.g., 1% w/v) and a suitable stabilizer (e.g., 0.5% w/v) in purified water.
-
Homogenize the suspension using a high-pressure homogenizer at a specific pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles). Alternatively, use a bead mill with appropriate grinding media.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the short-term stability of the nanosuspension by monitoring particle size and for any visible precipitation.
Protocol 2: Pharmacokinetic Study in Rodents
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (6-8 weeks old).
Procedure:
-
Fast the animals overnight (with free access to water) before oral administration of the this compound formulation.
-
Administer the formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).[13][14]
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| Nanosuspension | 450 ± 70 | 2.0 | 3600 ± 500 | 300 |
| Solid Lipid Nanoparticles | 600 ± 90 | 2.0 | 5400 ± 650 | 450 |
| Cyclodextrin Complex | 380 ± 60 | 1.5 | 3000 ± 400 | 250 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the aqueous suspension.
Visualizations
Signaling Pathways Modulated by Ebselen
Ebselen and its metabolites are known to modulate various signaling pathways, primarily due to their ability to mimic the activity of glutathione peroxidase and interact with thiol-containing proteins.[2]
Caption: Ebselen's inhibitory effects on key inflammatory and oxidative stress pathways.
Experimental Workflow for Improving Bioavailability
The following workflow outlines the key steps in developing and evaluating a new formulation to enhance the bioavailability of this compound.
Caption: A stepwise workflow for enhancing and evaluating the in vivo bioavailability of this compound.
References
- 1. What is Ebselen used for? [synapse.patsnap.com]
- 2. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Studies on the Pharmacokinetics of Ebselen in Rats (1): Absorption, Distribution, Metabolism and Excretion after Single Oral Administration [jstage.jst.go.jp]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance of nanoparticles for biomedical applications: The in vitro/in vivo discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ebselen reversed peripheral oxidative stress induced by a mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating experimental artifacts with Ebselen Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating experimental artifacts when working with Ebselen and its potential contaminant, Ebselen Oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Ebselen and this compound?
Ebselen is an organoselenium compound known for its glutathione peroxidase (GPx)-like activity, acting as an antioxidant and anti-inflammatory agent.[1][2] this compound is the oxidized form of Ebselen and notably lacks this antioxidant activity.[3] Due to this, this compound is sometimes used as a negative control in experiments.[3] However, it is crucial to be aware that this compound can possess its own biological activities, which can lead to experimental artifacts.
Q2: How can this compound be formed in my Ebselen sample?
Ebselen can be oxidized to this compound in the presence of oxidizing agents, such as peroxynitrite.[4] This conversion can potentially occur during synthesis, storage, or even within the experimental system, especially in environments with high levels of reactive oxygen species (ROS).
Q3: What are the known off-target effects of this compound that can cause experimental artifacts?
A significant and well-documented off-target effect of this compound is its potent allosteric inhibition of the HER2 (human epidermal growth factor receptor 2) tyrosine kinase.[5][6][7] This can lead to unexpected effects in cancer cell lines overexpressing HER2 and can confound studies where Ebselen is being investigated for its antioxidant properties.
Q4: Can Ebselen itself cause experimental artifacts?
Yes, Ebselen's high reactivity with thiol groups, particularly cysteine residues in proteins, can be a source of experimental artifacts.[8] This reactivity is central to its mechanism of action but can also lead to non-specific binding and modulation of various proteins, potentially causing effects unrelated to its intended GPx-mimetic activity. At higher concentrations, Ebselen has also been shown to induce ROS production and cytotoxicity in some cell types.[8]
Troubleshooting Guides
Guide 1: Unexpected Inhibition of Cell Proliferation in Cancer Cell Lines
Issue: You are studying the antioxidant effects of Ebselen in a cancer cell line (e.g., SKBR3, BT474) and observe a significant, dose-dependent inhibition of cell proliferation that seems unrelated to its antioxidant activity.
Potential Artifact: Your Ebselen sample may be contaminated with this compound, which is a potent inhibitor of HER2, a key driver of proliferation in these cell lines.[3][5]
Troubleshooting Steps:
-
Assess Ebselen Purity:
-
Method: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify Ebselen and this compound in your sample.
-
Expected Result: A pure Ebselen sample should show a single major peak corresponding to Ebselen. The presence of a second peak corresponding to this compound indicates contamination.
-
-
Confirm HER2 Inhibition:
-
Method: Perform a Western blot to analyze the phosphorylation status of HER2 and its downstream signaling proteins (e.g., Akt, ERK) in cells treated with your Ebselen sample.
-
Expected Result: If this compound is present, you will likely observe a decrease in HER2 phosphorylation (pY1248 HER2) and reduced phosphorylation of Akt and ERK.[5]
-
-
Use a Fresh, Quality-Controlled Ebselen Stock:
-
Mitigation: Purchase a new batch of Ebselen from a reputable supplier with a certificate of analysis confirming high purity. Store the compound under inert gas and protected from light to minimize oxidation.
-
Guide 2: Inconsistent or Unexplained Cellular Responses
Issue: You observe high variability in your experimental results, or the cellular response to Ebselen is not consistent with its known antioxidant mechanism. For example, you might see an unexpected increase in oxidative stress or modulation of a signaling pathway not typically associated with GPx activity.
Potential Artifacts:
-
This compound Contamination: this compound may be exerting its own biological effects.
-
Ebselen's Thiol Reactivity: Ebselen may be non-specifically interacting with numerous cellular proteins.[8]
-
Concentration-Dependent Pro-oxidant Effect: At higher concentrations, Ebselen itself can induce ROS.[8]
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Dose-Response Curve Analysis:
-
Method: Perform a wide-range dose-response experiment and carefully observe the cellular effects.
-
Expected Result: You may identify a biphasic response, where lower concentrations of Ebselen show the expected antioxidant effect, while higher concentrations lead to cytotoxicity or other off-target effects.
-
-
Include a Thiol-Containing Scavenger Control:
-
Method: Co-incubate your cells with Ebselen and a thiol-containing compound like N-acetylcysteine (NAC) or dithiothreitol (DTT).
-
Expected Result: If the observed off-target effects are due to Ebselen's reactivity with cellular thiols, the presence of a competing thiol may mitigate these effects.[8][11]
-
Data Presentation
Table 1: Inhibitory Activity of this compound on HER2-Positive Cancer Cell Lines
| Cell Line | Target | Parameter | This compound Concentration | % Inhibition / Effect | Reference |
| SKBR3 | HER2 Activation | pY1248 HER2 | 20 µM | ~60% reduction | [5] |
| BT474 | HER2 Activation | pY1248 HER2 | 20 µM | ~50% reduction | [5] |
| SKBR3 | Cell Proliferation | MTT Assay | 10 µM | ~35% reduction | [3] |
| BT474 | Cell Proliferation | MTT Assay | 10 µM | ~55% reduction | [3] |
| NCI-N87 (Gastric) | HER2 Activation | pY1248 HER2 | 10 µM | Partial decrease | [5] |
Table 2: Cytotoxic Effects of Ebselen on Various Cell Lines
| Cell Line | Cell Type | IC₅₀ (24h) | Reference |
| A549 | Lung Cancer | ~12.5 µM | [6] |
| Calu-6 | Lung Cancer | ~10 µM | [6] |
| HPF | Normal Human Pulmonary Fibroblast | ~20 µM | [6] |
| Yeast (S. cerevisiae) | Fungus | Growth inhibition at 5-50 µM | [1] |
Experimental Protocols
Protocol 1: HPLC Analysis of Ebselen and this compound
This protocol provides a general method for the separation and detection of Ebselen and this compound. Optimization may be required based on the specific HPLC system and column used.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm)[12]
-
Mobile Phase: 1% acetic acid: methanol: propanol (40:50:10 v/v/v)[12]
-
Ebselen standard
-
This compound standard
-
Sample of Ebselen to be tested
-
Solvent for sample preparation (e.g., methanol)
Procedure:
-
Prepare the Mobile Phase: Mix the components of the mobile phase and degas the solution.
-
Prepare Standard Solutions: Prepare stock solutions of Ebselen and this compound in methanol at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a standard curve.
-
Prepare Sample Solution: Dissolve the Ebselen sample to be tested in methanol to a final concentration within the range of the standard curve.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the retention times for Ebselen and this compound from the standard chromatograms.
-
Integrate the peak areas for Ebselen and any peak corresponding to this compound in the sample chromatogram.
-
Quantify the amount of this compound in the sample using the standard curve.
-
Mandatory Visualizations
Caption: Workflow for identifying and mitigating artifacts from this compound.
Caption: this compound's inhibitory effect on the HER2 signaling pathway.
Caption: Intended mechanism vs. potential artifacts of Ebselen.
References
- 1. Ebselen(60940-34-3) 1H NMR spectrum [chemicalbook.com]
- 2. Chalcogen bonding interaction between ebselen and nitrite promote N -nitrosation of amines - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02137A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers | Institut Cochin [institutcochin.fr]
- 8. Ebselen induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Ensuring complete dissolution of Ebselen Oxide for accurate dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of Ebselen Oxide for accurate dosing in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ebselen?
A1: this compound is the oxidized form of Ebselen. While Ebselen exhibits antioxidant properties, this compound lacks this activity, making it a suitable negative control in experiments investigating the antioxidant effects of Ebselen.[1] this compound has been identified as a potent inhibitor of α-Methylacyl coenzyme A racemase (AMACR) and may also suppress the replication of HIV-1 by inhibiting the viral capsid protein.[2][3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment, including the desired stock concentration and compatibility with your assay system. A summary of solubility in common solvents is provided in the table below.
Q3: What is the recommended storage condition for this compound solutions?
A3: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents such as DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare fresh dilutions in aqueous buffers for immediate use to avoid potential precipitation and degradation.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 10 mg/mL | Cayman Chemical[1] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Cayman Chemical[1] |
| 5 mg/mL (clear solution) | Sigma-Aldrich[2][3] | |
| Ethanol | 5 mg/mL | Cayman Chemical[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.15 mg/mL | Cayman Chemical[1] |
Troubleshooting Guide: Ensuring Complete Dissolution
Issue 1: this compound powder is not dissolving completely in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume. | Ensure you are using a sufficient volume of solvent to achieve a concentration at or below the reported solubility limit (see table above). |
| Low temperature affecting dissolution rate. | Gently warm the solution to 37°C. For many organic compounds, a slight increase in temperature can significantly improve the rate of dissolution. |
| Inadequate mixing. | Vortex the solution for 1-2 minutes. If particles persist, brief sonication in a water bath can help break up aggregates and facilitate dissolution. |
Issue 2: A precipitate forms when the this compound stock solution (in organic solvent) is diluted into an aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| The final concentration in the aqueous solution exceeds the solubility limit of this compound in that medium. | This compound has very low solubility in aqueous solutions like PBS (0.15 mg/mL).[1] Ensure the final concentration in your assay is below this limit. |
| Rapid change in solvent polarity causing the compound to crash out of solution. | Perform a stepwise dilution. Instead of diluting the DMSO stock directly into the final aqueous volume, first, create an intermediate dilution in a mixture of DMSO and your aqueous buffer. Then, add this intermediate dilution to the final volume. |
| High concentration of the organic solvent in the final solution is toxic to cells. | Keep the final concentration of the organic solvent (e.g., DMSO) in your cell-based assays as low as possible, typically below 0.5%. Prepare a more concentrated stock solution in the organic solvent so that a smaller volume needs to be added to the aqueous medium. |
| The pH of the aqueous buffer affects solubility. | While specific data on the effect of pH on this compound solubility is limited, you can test buffers with slightly different pH values to see if it improves solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Formula Weight: 290.18 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in foil to protect from light.
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 2.9 mg of this compound powder and place it in the sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO.
-
Sterile cell culture medium.
-
Sterile microcentrifuge tubes.
-
-
Procedure (for a final concentration of 10 µM):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium in a sterile microcentrifuge tube. This results in a 100 µM solution. Mix well by gentle pipetting.
-
Add 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium in your experimental vessel (e.g., a well of a cell culture plate). This will give a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO in your cell culture medium.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of AMACR by this compound.
Caption: Inhibition of HIV-1 Capsid by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 4. medchemexpress.cn [medchemexpress.cn]
Long-term storage and stability of Ebselen Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term storage, stability, and handling of Ebselen Oxide. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it has been reported to be stable for at least four years.[1][2] For shorter periods, storage at 2-8°C is also acceptable.[2][3][4][5]
2. How should I store solutions of this compound?
Solutions of this compound, particularly in solvents like DMSO, should be stored at -80°C for long-term use (up to one year).[6] For short-term storage, -20°C is acceptable. To minimize degradation, it is advisable to prepare fresh solutions for experiments. If you need to store a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. The stability of compounds in DMSO can be affected by moisture uptake, so ensure your solvent is anhydrous and the container is tightly sealed.
3. In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. The approximate solubilities are as follows:
It has very limited solubility in aqueous buffers like PBS (pH 7.2), at approximately 0.15 mg/mL.[1]
4. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of selenoxides, several potential pathways can be anticipated:
-
Reduction: The selenoxide moiety can be reduced back to the corresponding selenide (Ebselen). This can occur in the presence of reducing agents.
-
Syn-elimination: Selenoxides with adjacent protons can undergo a thermal or acid/base-catalyzed syn-elimination reaction to form an alkene.[3]
-
Hydrolysis: The benzisoselenazolone ring system may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened products. The oxidation of the parent compound, ebselen, with aqueous hydrogen peroxide has been shown to yield a seleninic acid via the hydrolysis of the initial seleninamide.[7]
5. How can I monitor the stability of my this compound sample?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in stock solution. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it is stored properly at -80°C in small aliquots to avoid freeze-thaw cycles. Visually inspect the solution for any precipitation before use. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Characterize the unknown peaks using techniques like LC-MS to identify potential degradation products. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, elevated temperature, incompatible solvents). |
| Loss of compound activity in biological assays. | Degradation to inactive forms. | Confirm the purity and integrity of the this compound sample using a suitable analytical method like HPLC. If degradation is confirmed, obtain a fresh batch of the compound. |
| Precipitation observed in stock solution. | Poor solubility or degradation. | Ensure the concentration of the stock solution does not exceed the solubility limit in the chosen solvent. If precipitation occurs upon storage, it may indicate degradation. It is recommended to discard the solution and prepare a fresh one. |
Quantitative Stability Data
Currently, there is a lack of published quantitative data from forced degradation studies on this compound. The following table summarizes the available qualitative information and general expectations based on the chemical nature of selenoxides.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely to degrade under strong acidic conditions. | Ring-opened products, potential for reduction to Ebselen. |
| Basic Hydrolysis | Likely to degrade under strong basic conditions. | Ring-opened products. |
| **Oxidative (e.g., H₂O₂) ** | The selenoxide is already in an oxidized state, but further oxidation of other parts of the molecule or ring opening could occur under harsh conditions. | Further oxidized species, ring-opened products. |
| Photolytic | Potentially susceptible to degradation upon exposure to UV or high-intensity light. Organoselenium compounds can be photoreactive. | Photodegradation products (specifics unknown). |
| Thermal | Selenoxides can be thermally labile and undergo syn-elimination. | Elimination products, other thermal decomposition products. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound. Specific concentrations and time points may need to be optimized.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for specific time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for specific time points.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.
-
Thermal Degradation (Solution): Incubate the stock solution at a controlled temperature (e.g., 60°C) for specific time points.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a specific light intensity (e.g., according to ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
The following is a starting point for developing an HPLC method. Optimization will be necessary.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier). A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (approximately 281 nm).[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound and its degradation products.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 4. High-performance liquid chromatography of selenoamino acids and organo selenium compounds. Speciation by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. Selenium-Catalyzed Reduction of Hydroperoxides in Chemistry and Biology | MDPI [mdpi.com]
- 7. Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Ebselen Oxide and Other HER2 Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the Human Epidermal Growth Factor Receptor 2 (HER2) have revolutionized the treatment of HER2-positive cancers, particularly breast and gastric cancers. While established monoclonal antibodies and tyrosine kinase inhibitors form the cornerstone of current treatments, emerging small molecules are continually being explored for their potential to overcome resistance and offer alternative therapeutic strategies. This guide provides a comparative analysis of the preclinical efficacy of the novel allosteric inhibitor, Ebselen Oxide, alongside well-established HER2 inhibitors: Trastuzumab, Pertuzumab, Lapatinib, and Neratinib.
Introduction to this compound: A Novel Allosteric Inhibitor
Recent research has identified this compound as a new allosteric inhibitor of HER2.[1][2] Unlike many existing therapies that target the ATP-binding site of the kinase domain or the extracellular receptor domain, this compound functions by mimicking the stabilizing interaction of moesin, a member of the ezrin/radixin/moesin (ERM) family of proteins.[1][2] In normal cells, ERM proteins stabilize HER2 in an inactive state. However, in HER2-overexpressing tumors, low moesin expression leads to aberrant HER2 activation.[1][2] this compound was identified in a screen for moesin-mimicking compounds and has been shown to confer efficient allosteric inhibition of overexpressed, mutated, and truncated forms of HER2.[1][2]
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of HER2 inhibitors is intrinsically linked to their distinct mechanisms of action. This compound presents a unique allosteric inhibition model, while other approved drugs utilize different approaches to disrupt HER2 signaling.
| Inhibitor | Class | Target | Mechanism of Action |
| This compound | Small Molecule | Allosteric site on HER2 | Binds to an allosteric site on HER2, stabilizing it in an inactive conformation and blocking its activation.[1][2][3] Effective against overexpressed, mutated, and truncated HER2 forms.[1][4] |
| Trastuzumab | Monoclonal Antibody | HER2 Extracellular Domain IV | Binds to the extracellular domain of HER2, inhibiting ligand-independent dimerization and signaling.[5][6][7] It also flags cancer cells for destruction by the immune system through Antibody-Dependent Cellular Cytotoxicity (ADCC) and prevents HER2 shedding.[5][8][9] |
| Pertuzumab | Monoclonal Antibody | HER2 Extracellular Domain II | Binds to a different HER2 epitope than Trastuzumab, sterically blocking its dimerization with other HER family members (e.g., HER3), which is a key step in activating downstream signaling pathways.[10][11] |
| Lapatinib | Small Molecule (TKI) | EGFR and HER2 Kinase Domain | A dual tyrosine kinase inhibitor that reversibly blocks the ATP-binding site of both EGFR and HER2 intracellularly, thereby inhibiting autophosphorylation and downstream signaling.[12][13][14][15] |
| Neratinib | Small Molecule (TKI) | Pan-HER Kinase Domain | An irreversible pan-HER tyrosine kinase inhibitor that covalently binds to the kinase domains of HER1, HER2, and HER4, leading to sustained inhibition of signaling pathways.[16] |
Below is a diagram illustrating the distinct binding sites and mechanisms of these HER2 inhibitors.
Preclinical Efficacy
Direct comparative studies of this compound against other HER2 inhibitors are not yet available. However, initial preclinical data provides a basis for preliminary comparison.
In Vitro Proliferation Assays
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | SKBR3 (HER2+) | ~5 | [1] |
| Lapatinib | Multiple HER2+ | 0.01 - 0.1 | [15][16] |
| Neratinib | Multiple HER2+ | < 0.001 - 0.172 | [16][17][18][19] |
Note: IC50 values can vary significantly based on the specific cell line and assay conditions.
In Vivo Tumor Growth Inhibition
Preclinical studies in animal models are crucial for evaluating a compound's potential therapeutic effect in a living organism.
| Inhibitor | Animal Model | Dosage | Outcome | Reference |
| This compound | HER2+ Breast Tumor Xenograft | 5 mg/kg | Significantly blocked tumor progression. | [1][2] |
| Lapatinib | HN5 Tumor Xenograft | 30-100 mg/kg | Dose-responsive inhibition of tumor growth. | [14] |
| Neratinib | HCC1954 Xenograft | 10 mg/kg | Prolonged anti-tumor effect. | [18][19] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate HER2 inhibitor efficacy.
Cell Viability/Proliferation Assay
This assay measures the number of viable cells in a culture after exposure to a compound.
Protocol:
-
Cell Seeding: HER2-positive cancer cells (e.g., SKBR3, BT474) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the HER2 inhibitor (e.g., this compound, Lapatinib) for a specified duration (e.g., 72 hours).
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., CellTiter-Blue) is added to the wells.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.
-
Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the inhibitor concentration.
In Vivo Xenograft Tumor Model
This model assesses the effect of a drug on tumor growth in an animal host.
Protocol:
-
Cell Implantation: Human HER2-positive cancer cells are injected subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control (vehicle) groups. The HER2 inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and may be used for further analysis (e.g., immunoblotting for signaling pathway components).
HER2 Signaling Pathway and Inhibition
HER2 activation triggers a cascade of intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways, which drive cell proliferation, survival, and invasion. All HER2 inhibitors, despite their different mechanisms, aim to disrupt these downstream signals.
Conclusion
This compound represents a promising new class of allosteric HER2 inhibitors with a distinct mechanism of action compared to established therapies.[1][2] Its ability to inhibit mutated and truncated forms of HER2 suggests it may have a role in overcoming resistance to current treatments.[1] While preclinical data are encouraging, further research, including head-to-head comparative studies and eventual clinical trials, will be necessary to fully elucidate its efficacy and potential role in the clinical management of HER2-positive cancers. The existing HER2 inhibitors—Trastuzumab, Pertuzumab, Lapatinib, and Neratinib—remain the standards of care, with extensive clinical data supporting their use. The development of novel agents like this compound, however, highlights the ongoing efforts to expand and refine the therapeutic arsenal against HER2-driven malignancies.
References
- 1. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Allosteric Inhibitor of HER2 for HER2+ Cancer Therapy: this compound Shows Promising Results in Preclinical Studies [mymedisage.com]
- 3. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers | Institut Cochin [institutcochin.fr]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Trastuzumab - Wikipedia [en.wikipedia.org]
- 7. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer [frontiersin.org]
- 9. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 10. Efficacy and safety of HER2 inhibitors in combination with or without pertuzumab for HER2-positive breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Anti-HER2 Targeted Therapy for Metastatic HR-Positive and HER2-Positive Breast Cancer: A Bayesian Network Meta-Analysis [mdpi.com]
- 12. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Ebselen vs. Ebselen Oxide: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of Ebselen and its oxidized form, Ebselen Oxide. The information presented herein is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
Ebselen is a well-characterized organoselenium compound with potent antioxidant properties, primarily attributed to its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx). Experimental evidence suggests that in assays measuring the inhibition of lipid peroxidation, Ebselen is significantly more potent than its oxidized counterpart, this compound. This guide will delve into the available comparative data, outline the experimental methodologies used to assess their antioxidant capacity, and illustrate the known signaling pathways modulated by Ebselen. At present, there is a lack of comprehensive comparative data for Ebselen and this compound across a wide range of antioxidant assays, and further research is required to fully elucidate the antioxidant potential of this compound.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data comparing the antioxidant activity of Ebselen and this compound. The primary assay for which direct comparative data has been found is the microsomal lipid peroxidation assay.
| Compound | Assay | Metric | Value | Reference |
| Ebselen | Microsomal Lipid Peroxidation | Concentration to double the lag time | 0.13 µM | [1] |
| This compound | Microsomal Lipid Peroxidation | Concentration to double the lag time | ~1.0 µM | [1] |
Note: A lower value in this assay indicates higher antioxidant potency. The data clearly indicates that Ebselen is approximately 7.7 times more potent than this compound in inhibiting iron/ADP/ascorbate-induced microsomal lipid peroxidation.[1]
Experimental Protocols
Microsomal Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This assay is a widely used method to measure the extent of lipid peroxidation in a biological sample by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm. The intensity of the color is proportional to the amount of MDA present in the sample.
Experimental Workflow:
Figure 1: Experimental workflow for the microsomal lipid peroxidation (TBARS) assay.
Detailed Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from homogenized rat liver tissue by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reaction Mixture: The reaction mixture typically contains the microsomal suspension, the test compound (Ebselen or this compound at various concentrations), and the inducing agents (e.g., ADP, ferric chloride, and ascorbic acid).
-
Incubation: The reaction is initiated by the addition of the inducing agents and the mixture is incubated at 37°C for a specified period (e.g., 15-30 minutes).
-
Termination of Reaction: The lipid peroxidation reaction is stopped by the addition of a solution of trichloroacetic acid (TCA).
-
Color Development: Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated in a boiling water bath for a set time (e.g., 30 minutes) to allow for the formation of the MDA-TBA adduct.
-
Measurement: After cooling, the mixture is centrifuged to remove any precipitate. The absorbance of the supernatant is then measured at 532 nm using a spectrophotometer.
-
Calculation: The concentration of TBARS is calculated from a standard curve prepared with a known concentration of MDA. The antioxidant activity is expressed as the concentration of the compound required to inhibit TBARS formation by 50% (IC50) or, as in the cited study, the concentration required to double the lag time of peroxidation.[1]
Signaling Pathways in Antioxidant Action
Ebselen
Ebselen is known to exert its antioxidant effects through multiple mechanisms, including direct scavenging of reactive oxygen species and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.
Key Signaling Pathway: Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Ebselen can react with specific cysteine residues on Keap1, leading to a conformational change that results in the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression.
Figure 2: Ebselen-mediated activation of the Nrf2 signaling pathway.
Ebselen has also been shown to inhibit the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway, which can be activated by oxidative stress and lead to apoptosis.[2][3]
This compound
To date, there is a lack of specific studies investigating the signaling pathways modulated by this compound in the context of its antioxidant activity. Further research is necessary to determine if this compound interacts with key antioxidant signaling pathways such as the Nrf2-Keap1 system.
Discussion and Future Directions
The available data strongly suggests that Ebselen is a more potent antioxidant than this compound, at least in the context of inhibiting lipid peroxidation. The oxidation of the selenium atom in Ebselen to a selenoxide appears to diminish its protective effect in this specific assay.
However, a comprehensive comparison is currently limited by the lack of data for this compound in other standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. It is plausible that the different chemical nature of this compound might confer activity in other antioxidant mechanisms not captured by the lipid peroxidation assay.
For a more complete understanding, future research should focus on:
-
Direct comparative studies of Ebselen and this compound in a broader range of antioxidant assays (DPPH, ABTS, ORAC, cellular antioxidant assays).
-
Investigation of the signaling pathways modulated by this compound to determine if it has any effect on cellular antioxidant defenses.
-
Structure-activity relationship studies to understand how the oxidation state of the selenium atom influences the antioxidant capacity of Ebselen and its derivatives.
References
- 1. Antioxidant activity of ebselen and related selenoorganic compounds in microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Allosteric Inhibition Mechanism of Ebselen Oxide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ebselen Oxide's performance against other HER2 inhibitors, supported by experimental data. This compound has been identified as a novel allosteric inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2), a key oncogene in several cancers.
This compound's unique mechanism of action offers a promising alternative to existing HER2-targeted therapies. Unlike conventional inhibitors that target the ATP-binding site of the kinase domain, this compound functions as a moesin-mimicking compound. It binds to the juxtamembrane region of HER2, stabilizing the receptor in a catalytically repressed state.[1][2][3][4][5][6] This allosteric inhibition provides a potential advantage in overcoming resistance mechanisms associated with kinase domain mutations.[1][2][4]
Comparative Performance of HER2 Inhibitors
The following tables summarize the inhibitory concentrations of this compound, Lapatinib, and Trastuzumab on HER2 phosphorylation and the proliferation of HER2-positive cancer cell lines. It is important to note that direct comparison of IC50/EC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Inhibition of HER2 Phosphorylation
| Compound | Cell Line | Assay Type | IC50/EC50 | Reference |
| This compound | SKBR3 | Western Blot | ~50% inhibition at 10 µM | [7] |
| This compound | BT474 | Western Blot | ~50% inhibition at 10 µM | [7] |
| Lapatinib | HN5 | Western Blot | IC50 = 170 nM (EGFR), 80 nM (HER2) | [8] |
| Lapatinib | BT474 | Western Blot | IC50 = 210 nM (EGFR), 60 nM (HER2) | [8] |
Table 2: Inhibition of Cell Proliferation
| Compound | Cell Line | Assay Type | IC50/EC50 | Reference |
| This compound | SKBR3 | MTT Assay | Significant inhibition at 10 µM | [7] |
| This compound | BT474 | MTT Assay | Significant inhibition at 10 µM | [7] |
| Lapatinib | USPC2 | MTT Assay | IC50 = 0.052 µM | [9] |
| Lapatinib | MFE296 | MTT Assay | IC50 = 10.9 µM | [9] |
| Lapatinib | HER2-overexpressing cell lines | Proliferation Assay | IC50 = 0.09-0.21 µM | [8] |
| Trastuzumab | SKBR-3 | XTT Assay | IC50 = 17.6 µg/ml (72h) | [10] |
| Trastuzumab | MDA-MB-453 | XTT Assay | IC50 = 97.9 µg/ml (72h) | [10] |
| Trastuzumab | MDA-MB-453 | XTT Assay | IC50 = 167 µg/mL (48h) | [1] |
| Trastuzumab | MCF-7 | Cytotoxicity Assay | IC50 = 1660 µg/ml (72h) | [11] |
| Trastuzumab | AMJ13 | Cytotoxicity Assay | IC50 = 1780 µg/ml (72h) | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for HER2 Phosphorylation
-
Cell Lysis: HER2-positive cells (e.g., SKBR3, BT474) are treated with varying concentrations of the inhibitor for a specified time. Cells are then washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay or a similar method.[12]
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[13][14]
-
Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated HER2 (e.g., pY1248 or pY1221/1222) overnight at 4°C.[14][15][16] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.[12][13]
Cell Proliferation Assay (MTT/XTT/CCK-8)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are then treated with a range of concentrations of the inhibitor or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[1][10]
-
Reagent Incubation: After the treatment period, a reagent such as MTT, XTT, or CCK-8 is added to each well and incubated for a few hours.[13] Live cells metabolize the reagent into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 550 nm for MTT).[13][17]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell proliferation, is determined by plotting the percentage of viable cells against the log of the inhibitor concentration.
AlphaScreen Assay for Protein-Protein Interaction
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions.[5] It utilizes donor and acceptor beads that, when in close proximity (due to the interaction of the molecules bound to them), generate a chemiluminescent signal.[18][19]
-
Assay Setup: In the context of this compound, this assay is used to measure the disruption of the interaction between the HER2 juxtamembrane domain and the FERM domain of ezrin.[3] Biotinylated HER2 juxtamembrane peptide is bound to streptavidin-coated donor beads, and a GST-tagged FERM domain is bound to anti-GST-coated acceptor beads.
-
Inhibitor Addition: this compound or other test compounds are added to the wells containing the beads and interacting proteins.
-
Signal Detection: If the inhibitor disrupts the protein-protein interaction, the donor and acceptor beads are separated, leading to a decrease in the AlphaScreen signal. The signal is measured using a plate reader capable of AlphaScreen detection.
-
Data Analysis: The IC50 value for the disruption of the interaction is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the allosteric inhibition mechanism and the experimental validation process, the following diagrams are provided.
Caption: HER2 signaling pathway and allosteric inhibition by this compound.
Caption: Experimental workflow for validating a novel HER2 inhibitor.
References
- 1. Radiosensitization of HER2-positive breast cancer cell lines with trastuzumab. - ASCO [asco.org]
- 2. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Novel Allosteric Inhibitor of HER2 for HER2+ Cancer Therapy: this compound Shows Promising Results in Preclinical Studies [mymedisage.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. ijbs.com [ijbs.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Phospho-HER2/ErbB2 (Tyr1248) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 17. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ebselen Oxide and its Sulfur Analog, Ebsulfur: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Ebselen Oxide and its sulfur analog, ebsulfur. We delve into their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Introduction
Ebselen, an organoselenium compound, has garnered significant attention for its diverse therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. Its derivatives, this compound and the sulfur-containing analog ebsulfur, have also emerged as compounds of interest, exhibiting distinct biological activities. This guide offers a comprehensive head-to-head comparison of this compound and ebsulfur to aid researchers in selecting the appropriate molecule for their studies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and ebsulfur is crucial for predicting their pharmacokinetic and pharmacodynamic profiles. While comprehensive data for ebsulfur is limited, the available information for this compound provides a baseline for comparison.
| Property | This compound | Ebsulfur |
| Molecular Formula | C₁₃H₉NO₂Se[1][2] | C₁₃H₉NOS |
| Molecular Weight | 290.18 g/mol [3] | 227.28 g/mol |
| Appearance | White to beige powder[3] | Data not available |
| Solubility | DMSO: 5-10 mg/mL, Ethanol: 5 mg/mL, DMF: 10 mg/mL, PBS (pH 7.2): 0.15 mg/mL[2][3] | Data not available |
| InChI Key | SBTLFLABILGUMK-UHFFFAOYSA-N[3] | Data not available |
| CAS Number | 104473-83-8[2][3] | Data not available |
Biological Activity: A Comparative Analysis
This compound and ebsulfur, along with their parent compound ebselen, have been primarily investigated for their inhibitory effects on viral proteases and their potential as anticancer agents.
Antiviral Activity: Inhibition of SARS-CoV-2 Main Protease (Mpro)
Both ebselen and ebsulfur derivatives have demonstrated potent inhibitory activity against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[1][3] Studies have shown that both compounds can covalently and irreversibly bind to the catalytic cysteine (Cys145) of Mpro.[1][3]
| Compound Derivative | Target | IC₅₀ (μM) | Reference |
| Ebselen 1i | SARS-CoV-2 Mpro | 0.074 | [1] |
| Ebsulfur 2k | SARS-CoV-2 Mpro | 0.11 | [1] |
| Ebselen | SARS-CoV-2 Mpro | <0.100 | [2] |
| Ebsulfur (N-phenyl) | SARS-CoV-2 Mpro | ~0.13 | [2] |
These findings suggest that both the selenium and sulfur scaffolds are promising for the development of covalent Mpro inhibitors.[1]
Anticancer Activity
Ebselen and its derivatives have shown promise as anticancer agents, with this compound demonstrating a unique mechanism of action against HER2-positive cancers.
This compound as an Allosteric HER2 Inhibitor:
This compound has been identified as a novel allosteric inhibitor of the human epidermal growth factor receptor 2 (HER2), a key oncogene in several cancers.[4] It has been shown to selectively inhibit the proliferation of HER2-positive cancer cells and can be used in combination with existing anti-HER2 therapies.[4]
Comparative Cytotoxicity:
While direct comparative cytotoxicity studies between this compound and ebsulfur are limited, studies on ebselen and its derivatives provide some insights. Ebselen has been shown to be cytotoxic to human leukocytes at a concentration of 50 μM.[5] In lung cancer cell lines A549 and Calu-6, ebselen exhibited IC₅₀ values of approximately 12.5 µM and 10 µM, respectively.[6][7] It is important to note that ebselen's cytotoxicity can be cell-type dependent.
Mechanisms of Action and Signaling Pathways
The biological effects of this compound and ebsulfur are mediated through their interaction with various cellular targets and modulation of key signaling pathways.
Ebselen and its Derivatives: Modulation of MAPK and NF-κB Pathways
Ebselen has been shown to exert its anti-inflammatory and neuroprotective effects by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[8][9][10] It can inhibit the activation of p38 MAPK and JNK, key components of the MAPK pathway involved in stress responses and apoptosis.[8] Furthermore, ebselen can suppress the activation of NF-κB, a transcription factor that plays a central role in inflammation and cell survival.[11]
Ebsulfur: A Focus on Covalent Inhibition
The primary mechanism of action reported for ebsulfur is its ability to act as a covalent inhibitor, particularly of cysteine proteases like the SARS-CoV-2 Mpro.[1][2] Molecular docking studies suggest that ebsulfur forms a disulfide bond with the catalytic cysteine residue in the enzyme's active site.[1] While less is known about the specific signaling pathways modulated by ebsulfur, its reactivity towards cysteine residues suggests it may also interact with other proteins involved in cellular signaling.
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to determine the inhibitory activity of compounds against the SARS-CoV-2 main protease.
Materials:
-
Purified SARS-CoV-2 Mpro enzyme
-
FRET-based peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound, ebsulfur) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Add test compounds at various concentrations to the wells of the 384-well plate.
-
Add the Mpro enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the fluorescence signal at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC₅₀ value by fitting the dose-response curve using appropriate software.[1]
HER2 Allosteric Inhibition Assay (Western Blot)
This protocol is used to assess the ability of this compound to inhibit the activation (phosphorylation) of HER2 in cancer cells.
Materials:
-
HER2-positive cancer cell lines (e.g., SKBR3, BT474)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-p-HER2 (e.g., Tyr1248), anti-total HER2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HER2-positive cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-HER2 signal to the total HER2 and loading control signals.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (this compound, ebsulfur)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[6]
Conclusion
This compound and its sulfur analog, ebsulfur, are promising compounds with distinct yet related biological activities. While both show potential as inhibitors of the SARS-CoV-2 main protease, this compound has a unique profile as an allosteric inhibitor of HER2, opening avenues for its investigation in cancer therapy. The choice between these two molecules will depend on the specific research question and the biological system under investigation. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and differential mechanisms of action. This guide provides a foundational understanding to inform such future research.
References
- 1. This compound | C13H9NO2Se | CID 368655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound = 98 HPLC 104473-83-8 [sigmaaldrich.com]
- 4. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and genotoxicity evaluation of organochalcogens in human leucocytes: a comparative study between ebselen, diphenyl diselenide, and diphenyl ditelluride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion [mdpi.com]
- 8. Ebselen inhibits NO-induced apoptosis of differentiated PC12 cells via inhibition of ASK1-p38 MAPK-p53 and JNK signaling and activation of p44/42 MAPK and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ebselen suppresses inflammation induced by Helicobacter pylori lipopolysaccharide via the p38 mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Ebselen Oxide's Efficacy Across Diverse HER2+ Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of Ebselen Oxide, a novel allosteric inhibitor of HER2, across various HER2-positive (HER2+) cancer cell lines. The data presented herein is intended to offer an objective comparison of the compound's performance, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Mechanism of Action: Allosteric Inhibition of HER2
This compound has been identified as a new allosteric inhibitor of the HER2 receptor tyrosine kinase.[1][2] Unlike traditional HER2 inhibitors that target the ATP-binding site of the kinase domain, this compound maintains HER2 in a catalytically repressed state by targeting the ezrin/radixin/moesin (ERM)-binding motif within the juxtamembrane region of the receptor.[1] This unique mechanism allows it to inhibit overexpressed, mutated, and truncated forms of HER2, which are often resistant to current therapies.[1][2]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
References
Ebselen as a Positive Control for Antioxidant Effects: A Comparison with Ebselen Oxide
For researchers investigating oxidative stress and developing novel antioxidant therapies, the selection of appropriate positive controls is paramount for validating experimental findings. Ebselen, a synthetic organoselenium compound, is widely utilized as a positive control due to its potent antioxidant properties, primarily attributed to its glutathione peroxidase (GPx) mimicry. This guide provides a comparative analysis of Ebselen and its metabolite, Ebselen Oxide, supported by experimental data and detailed protocols to aid in the design and interpretation of antioxidant studies.
Comparative Antioxidant Activity: Ebselen vs. This compound
Ebselen exhibits robust antioxidant effects by catalytically reducing hydroperoxides, a mechanism that mimics the function of the endogenous antioxidant enzyme glutathione peroxidase. In contrast, its oxidized metabolite, this compound, demonstrates significantly diminished antioxidant capacity. Experimental data from lipid peroxidation assays underscore this difference in potency.
A key study measuring the inhibition of iron/ADP/ascorbate-induced microsomal lipid peroxidation found Ebselen to be substantially more effective than its selenoxide derivative. The concentration required to double the lag time of lipid peroxidation was approximately 7.7 times lower for Ebselen compared to this compound, indicating a significantly higher antioxidant potency for Ebselen in this model. Another study focusing on LDL lipid oxidation also reported that this compound is inactive as an antioxidant.
| Compound | Concentration to Double Lipid Peroxidation Lag Time | Relative Potency |
| Ebselen | 0.13 µM | ~7.7x more potent |
| This compound | ~1.0 µM | Less potent |
Signaling Pathways and Mechanisms of Action
Ebselen's antioxidant activity is multifaceted, involving direct catalytic reduction of peroxides and modulation of cellular antioxidant signaling pathways.
Glutathione Peroxidase (GPx) Mimicry
Ebselen's primary antioxidant mechanism is its ability to mimic the activity of glutathione peroxidase. In this catalytic cycle, Ebselen is reduced by two molecules of glutathione (GSH) to form a selenol intermediate. This selenol then reduces hydrogen peroxide (H₂O₂) or other organic hydroperoxides (ROOH) to water or the corresponding alcohol, respectively. In the process, Ebselen is oxidized to a selenenic acid, which is then recycled back to its active form by reacting with another molecule of GSH.
Caption: Ebselen's Glutathione Peroxidase (GPx) Mimetic Cycle.
Interaction with the Thioredoxin (Trx) System
Ebselen is also a potent substrate for the thioredoxin (Trx) system. Thioredoxin reductase (TrxR) can reduce Ebselen, which then rapidly oxidizes reduced thioredoxin (Trx-(SH)₂). This interaction suggests that the Trx system may be a primary pathway for Ebselen's antioxidant effects, potentially more so than the glutathione system under certain conditions.
Caption: Thioredoxin-Mediated Reduction of Ebselen.
Nrf2 Signaling Pathway Activation
Beyond its direct catalytic activity, Ebselen can also upregulate endogenous antioxidant defenses through the activation of the Keap1/Nrf2 signaling pathway. Ebselen, being an electrophilic compound, can react with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including those for heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's overall antioxidant capacity.
Validating the specificity of Ebselen Oxide for HER2 over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ebselen Oxide's specificity for the HER2 kinase. This compound has been identified as a novel allosteric inhibitor of HER2, a receptor tyrosine kinase that is a major oncogene in multiple cancers.[1][2] By targeting the ezrin/radixin/moesin (ERM)‐binding motif in the juxtamembrane region of HER2, this compound stabilizes the kinase in a catalytically repressed state.[1] This guide offers an objective look at its performance, supported by available data, and details the experimental methodologies used to assess kinase inhibitor specificity.
Quantitative Analysis of Kinase Inhibition
A critical aspect of characterizing any kinase inhibitor is to determine its specificity against a broad panel of kinases. This is crucial for predicting potential off-target effects and understanding the inhibitor's mechanism of action. While studies have shown that this compound selectively inhibits the proliferation of HER2-positive cancer cells, a comprehensive quantitative dataset of its activity against a wide array of kinases is not publicly available at this time.[1][2]
To illustrate how such data is typically presented, the following table provides a hypothetical comparison of this compound's inhibitory activity (as IC50 values) against HER2 and other representative kinases.
| Kinase Target | This compound IC50 (nM) | Lapatinib IC50 (nM) | Notes |
| HER2/ErbB2 | Value Not Available | 10.8 | This compound is a known allosteric inhibitor of HER2. |
| EGFR | Data Not Available | 7.5 | A common off-target for many HER2 inhibitors. |
| HER3 | Data Not Available | >10,000 | Often heterodimerizes with HER2. |
| HER4 | Data Not Available | 367 | Another member of the ErbB family. |
| ABL1 | Data Not Available | 30 | A non-receptor tyrosine kinase. |
| SRC | Data Not Available | 143 | A proto-oncogenic tyrosine kinase. |
| JNK1 | Data Not Available | >10,000 | Ebselen (the parent compound) has been shown to inhibit JNK.[3] |
| p38α | Data Not Available | >10,000 | Ebselen (the parent compound) did not inhibit p38.[3] |
| PI3Kα | Data Not Available | >10,000 | A key downstream effector of HER2 signaling. |
| AKT1 | Data Not Available | >10,000 | A serine/threonine kinase in the PI3K pathway. |
Note: IC50 values for Lapatinib are provided for comparative purposes and are sourced from published literature. The table highlights the current gap in publicly available data for this compound's kinase selectivity profile.
Experimental Protocols
To determine the kinase inhibitor specificity as outlined in the table above, a biochemical kinase assay is employed. The following is a detailed, representative protocol for a luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, which is a common method for high-throughput kinase profiling.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
1. Reagent Preparation:
-
Kinase Buffer: Prepare a solution of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
ATP Solution: Prepare a 2X ATP solution in the kinase buffer at a concentration appropriate for the specific kinase being assayed (typically at or near the Km for ATP).
-
Substrate Solution: Prepare a 2X solution of the appropriate peptide or protein substrate in the kinase buffer.
-
This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Further dilute this series in the kinase buffer to achieve the desired final concentrations with a consistent final DMSO concentration (typically ≤1%).
-
Kinase Aliquots: Prepare aliquots of the purified recombinant kinase (e.g., HER2) in the kinase buffer.
2. Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Processes
To better understand the context of this compound's activity, the following diagrams illustrate the HER2 signaling pathway and a typical workflow for assessing kinase inhibitor specificity.
Caption: HER2 Signaling Pathway and the Point of Inhibition by this compound.
References
- 1. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ebselen Oxide and Standard-of-Care Therapies for HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals: An objective in vivo efficacy comparison of the novel allosteric HER2 inhibitor, Ebselen Oxide, against established standard-of-care treatments for HER2-positive malignancies.
Human Epidermal Growth Factor Receptor 2 (HER2)-positive cancers, accounting for a significant portion of breast, gastric, and other solid tumors, are characterized by the overexpression of the HER2 protein, a receptor tyrosine kinase that drives aggressive tumor growth. While targeted therapies have significantly improved patient outcomes, the development of resistance remains a critical challenge, necessitating the exploration of novel therapeutic agents with distinct mechanisms of action. This guide provides a comparative overview of the in vivo efficacy of a promising new agent, this compound, alongside the current standard-of-care HER2 therapies: Trastuzumab, Pertuzumab, Ado-trastuzumab emtansine (T-DM1), and Lapatinib.
This compound has been identified as a novel allosteric inhibitor of HER2. Unlike many existing therapies that target the ATP-binding site of the kinase domain or the extracellular receptor domain, this compound stabilizes HER2 in an inactive state by interacting with its juxtamembrane region. This unique mechanism offers the potential to overcome resistance to current treatments.
In Vivo Efficacy Comparison in HER2-Positive Breast Cancer Xenograft Models
The following table summarizes the in vivo efficacy of this compound and standard-of-care HER2 therapies in the widely used BT474 HER2-positive breast cancer xenograft model. It is important to note that the data are compiled from different studies, and therefore, experimental conditions may vary.
| Therapeutic Agent | Mouse Model | Cell Line | Tumor Model | Dosage and Administration | Key Efficacy Findings | Reference |
| This compound | NOD.Cg-Prkdc scid/J | BT474 | Orthotopic | 3 or 5 mg/kg, intraperitoneally, once or twice daily for 3 weeks | Significantly blocked HER2+ breast tumor progression. | |
| Trastuzumab | SCID/beige mice | BT474 | Subcutaneous | 10 mg/kg for 3 weeks | Prevented tumor growth from 100% to 19% relative to day 0. | |
| Pertuzumab (in combination with Trastuzumab) | Nude mice | BT474 | Subcutaneous | Trastuzumab (6 mg/kg) + Pertuzumab (3 mg/kg), intravenously, once on day 7 | Combination significantly enhanced the antitumor efficacy of Trastuzumab. | |
| Ado-trastuzumab emtansine (T-DM1) | Athymic nude mice | BT474 | Subcutaneous | 3 mg/kg | Resulted in tumor regression. | |
| Lapatinib | Nude mice | BT474-HR20 (Trastuzumab-resistant) | Subcutaneous | 80 mg/kg, intraperitoneally, every other day | Slightly attenuated tumor growth in a trastuzumab-resistant model. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation of the efficacy data.
This compound In Vivo Efficacy Study
-
Animal Model: NOD.Cg-Prkdc scid/J mice were used.
-
Cell Line and Implantation: 5 x 10^6 BT474 human breast cancer cells were orthotopically implanted into the mammary fat pad.
-
Treatment: Mice were administered this compound intraperitoneally at doses of 3 or 5 mg/kg, either once or twice daily, for 5 days a week over a period of 3 weeks.
-
Tumor Assessment: Tumor volume was monitored regularly to assess the progression of the disease.
Standard-of-Care Therapies In Vivo Efficacy Studies (General Protocol)
While specific parameters vary between studies, a general protocol for evaluating standard-of-care therapies in HER2-positive xenograft models is as follows:
-
Animal Model: Immunodeficient mice (e.g., nude, SCID) are typically used to prevent rejection of human tumor xenografts.
-
Cell Line and Implantation: HER2-overexpressing human cancer cell lines, most commonly BT474, are implanted either subcutaneously or orthotopically into the mammary fat pad.
-
Treatment: The standard-of-care drugs are administered through clinically relevant routes, such as intravenous (Trastuzumab, Pertuzumab, T-DM1) or oral (Lapatinib) administration. Dosing schedules and durations vary based on the specific drug and study design.
-
Tumor Assessment: Tumor growth is monitored by caliper measurements of tumor volume over time. At the end of the study, tumors may be excised and weighed, and further analyzed by immunohistochemistry or western blotting to assess molecular changes.
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of these agents is rooted in their distinct mechanisms of targeting the HER2 signaling pathway.
dot
Caption: HER2 signaling and points of therapeutic intervention.
This compound: As an allosteric inhibitor, this compound stabilizes HER2 in a catalytically repressed state, preventing its activation.
Trastuzumab: A monoclonal antibody that binds to the extracellular domain of HER2, inhibiting downstream signaling pathways and mediating antibody-dependent cellular cytotoxicity (ADCC).
Pertuzumab: A monoclonal antibody that binds to a different epitope on HER2 than trastuzumab, thereby blocking HER2 dimerization with other HER family members, most notably HER3.
Ado-trastuzumab emtansine (T-DM1): An antibody-drug conjugate that combines the HER2-targeting properties of trastuzumab with the cytotoxic agent DM1, leading to targeted delivery of chemotherapy to HER2-positive cancer cells.
Lapatinib: A small molecule tyrosine kinase inhibitor that targets the intracellular domain of both HER2 and the epidermal growth factor receptor (EGFR), thereby blocking downstream signaling.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of therapeutic agents in a HER2-positive cancer xenograft model.
dot
Caption: Workflow for a typical preclinical in vivo efficacy study.
Ebselen Oxide in Combination Therapy for HER2-Positive Cancers: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a statistical analysis and comparison of Ebselen Oxide in combination with standard-of-care therapies for HER2-positive cancers. The data presented is derived from preclinical studies and aims to objectively assess the synergistic potential of this compound.
This compound has emerged as a novel allosteric inhibitor of the HER2 receptor, a key driver in a significant portion of breast and other cancers.[1][2][3] Its unique mechanism of action, targeting the ezrin/radixin/moesin (ERM)-binding motif in the juxtamembrane region of HER2, offers a potential new avenue for treating HER2-positive malignancies, particularly in overcoming resistance to existing therapies.[1][2][3] This guide summarizes key experimental data from studies evaluating this compound in combination with the tyrosine kinase inhibitor Lapatinib and the monoclonal antibody Trastuzumab.
Quantitative Analysis of Combination Therapy
The synergistic effect of this compound with Lapatinib and Trastuzumab was evaluated in HER2-positive breast cancer cell lines, SKBR3 and BT-474. The following tables summarize the inhibition of cell proliferation for each compound individually and in combination.
Table 1: Inhibition of SKBR3 Cell Proliferation by this compound and Lapatinib Combination
| Treatment | Concentration | % Inhibition of Cell Proliferation |
| This compound | 10 µM | 64% |
| Lapatinib | 10 nM | 39% |
| This compound + Lapatinib | 10 µM + 10 nM | ~100% |
Table 2: Inhibition of BT474 Cell Proliferation by this compound and Trastuzumab Combination
| Treatment | Concentration | % Inhibition of Cell Proliferation |
| This compound | 10 µM | 30% |
| Trastuzumab | 10 µg/mL | 35% |
| This compound + Trastuzumab | 10 µM + 10 µg/mL | ~100% |
Table 3: Inhibition of SKBR3 Cell Proliferation by this compound and Trastuzumab Combination
| Treatment | Concentration | % Inhibition of Cell Proliferation |
| This compound | 10 µM | 64% |
| Trastuzumab | 10 µg/mL | 38% |
| This compound + Trastuzumab | 10 µM + 10 µg/mL | 75% |
Experimental Protocols
The quantitative data presented above were derived from cell viability assays, a standard method for assessing the cytotoxic or growth-inhibitory effects of compounds on cultured cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the percentage of viable cells after treatment with this compound, Lapatinib, and Trastuzumab, both individually and in combination.
Methodology:
-
Cell Plating: HER2-positive breast cancer cells (SKBR3 or BT-474) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing the test compounds at the specified concentrations (this compound, Lapatinib, Trastuzumab, or their combinations). Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan product.[4]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the absorbance of the control wells. The percentage of inhibition is then determined by subtracting the viability percentage from 100%.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound, Lapatinib, and Trastuzumab.
Caption: this compound allosterically inhibits HER2 by binding to its ERM-binding motif.
Caption: Lapatinib inhibits HER2/EGFR by blocking ATP binding to the tyrosine kinase domain.
Caption: Trastuzumab targets the extracellular domain of HER2, blocking signaling and inducing ADCC.
Conclusion
The preclinical data strongly suggest that this compound, when used in combination with standard HER2-targeted therapies like Lapatinib and Trastuzumab, can lead to a significantly enhanced anti-proliferative effect in HER2-positive cancer cells. This synergistic activity highlights the potential of this compound as a valuable component of combination regimens for the treatment of HER2-positive malignancies. Further in-vivo and clinical studies are warranted to validate these findings and to determine the optimal therapeutic application of this compound.
References
- 1. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Inhibitor of HER2 for HER2+ Cancer Therapy: this compound Shows Promising Results in Preclinical Studies [mymedisage.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Ebselen Oxide-HER2 Interaction: An In-Depth Comparison of Biophysical Techniques
For researchers and drug development professionals, confirming the direct binding of a small molecule to its protein target is a critical step in the validation of a novel therapeutic agent. This guide provides a comparative analysis of Isothermal Titration Calorimetry (ITC) and other biophysical methods for validating the interaction between Ebselen Oxide, a novel allosteric inhibitor, and its target, the Human Epidermal Growth Factor Receptor 2 (HER2). While direct ITC data for this specific interaction is not publicly available, this guide will present alternative experimental evidence, primarily from Surface Plasmon Resonance (SPR), and provide a comprehensive overview of the methodologies involved.
This compound has been identified as a promising allosteric inhibitor of HER2, a receptor tyrosine kinase overexpressed in a significant portion of breast and other cancers.[1][2][3][4][5] It is proposed to function by binding to the juxtamembrane region of HER2, stabilizing it in an inactive state.[3][4] Validating this direct physical interaction is paramount for its development as a targeted cancer therapeutic.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of key thermodynamic parameters, providing a complete picture of the binding affinity and the forces driving the interaction.
Key Parameters Determined by ITC:
-
Dissociation Constant (Kd): A measure of binding affinity. Lower Kd values indicate stronger binding.
-
Enthalpy Change (ΔH): The heat released or absorbed during binding, indicating the contribution of hydrogen bonds and van der Waals interactions.
-
Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, reflecting the hydrophobic effect and conformational changes.
-
Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.
Hypothetical ITC Data for this compound-HER2 Binding
While specific ITC data for the this compound-HER2 interaction is not available in the reviewed literature, the following table illustrates how such data would be presented.
| Parameter | Value | Unit | Significance |
| Dissociation Constant (Kd) | Hypothetical Value | µM | Quantifies the binding affinity. |
| Enthalpy Change (ΔH) | Hypothetical Value | kcal/mol | Indicates the nature of the binding forces. |
| Entropy Change (TΔS) | Hypothetical Value | kcal/mol | Reflects changes in conformational freedom and solvent organization. |
| Stoichiometry (n) | Hypothetical Value | - | Defines the binding ratio of this compound to HER2. |
Experimental Protocol: Isothermal Titration Calorimetry
This section provides a general protocol for assessing the binding of a small molecule like this compound to a protein target such as the HER2 intracellular domain using ITC.
1. Sample Preparation:
-
Protein: The HER2 protein (e.g., the intracellular domain) should be expressed and purified to >95% purity. The final protein solution should be extensively dialyzed against the ITC buffer to minimize buffer mismatch effects.
-
Ligand: this compound should be dissolved in the final dialysis buffer to the desired concentration. A small amount of a co-solvent like DMSO may be used if necessary, but the same concentration must be present in the protein solution to avoid artifacts.
-
Buffer: A suitable buffer (e.g., phosphate-buffered saline, PBS, or HEPES-buffered saline, HBS) with a known ionization enthalpy should be used. The pH should be optimized for protein stability and binding.
2. ITC Experiment:
-
Instrumentation: The experiment is performed using an Isothermal Titration Calorimeter.
-
Concentrations: The protein is typically placed in the sample cell at a concentration of 10-50 µM, while the ligand is in the injection syringe at a 10-20 fold higher concentration.
-
Titration: A series of small injections of the ligand into the protein solution are performed. The heat change after each injection is measured.
-
Controls: A control experiment involving the injection of the ligand into the buffer alone is performed to determine the heat of dilution.
3. Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.
Alternative Methods for Validating this compound-HER2 Binding
In the absence of direct ITC data, other biophysical techniques provide strong evidence for the binding of this compound to HER2.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a HER2 peptide) immobilized on a sensor surface. The binding is detected as a change in the refractive index at the sensor surface.
Experimental Evidence from SPR:
A study in Molecular Oncology utilized SPR to demonstrate the direct binding of this compound to a biotinylated peptide corresponding to the juxtamembrane region of HER2.[4][6] While this study did not report a Kd value, the sensorgrams clearly showed an interaction between this compound and the HER2 peptide.[6]
Table 1: Comparison of ITC and SPR
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat changes upon binding in solution. | Measures changes in refractive index upon binding to a surface. |
| Immobilization | No immobilization required. | One binding partner is immobilized on a sensor chip. |
| Thermodynamics | Provides a complete thermodynamic profile (Kd, ΔH, ΔS, n). | Primarily provides kinetic data (kon, koff) and affinity (Kd). |
| Throughput | Lower throughput. | Higher throughput capabilities. |
| Sample Consumption | Generally requires higher sample concentrations. | Requires less sample, especially for the analyte. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to assess the engagement of a drug with its target protein in a cellular environment.[7][8][9] The principle is that ligand binding can stabilize the target protein, leading to an increase in its melting temperature.[9][10] This technique provides evidence of target engagement in a more physiologically relevant setting.
HER2 Signaling Pathway and the Action of this compound
HER2 is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[2] this compound, by binding to the juxtamembrane region of HER2, allosterically inhibits its kinase activity, thereby blocking these downstream signals.
Conclusion
While direct Isothermal Titration Calorimetry data for the this compound-HER2 interaction is not currently available in the public domain, substantial evidence from alternative biophysical methods, particularly Surface Plasmon Resonance, strongly supports their direct binding. The SPR data, in conjunction with cellular assays, provides a solid foundation for the continued development of this compound as a novel HER2-targeted therapy. For researchers in this field, employing a suite of biophysical techniques, including ITC when feasible, will provide the most comprehensive understanding of the molecular interactions driving drug efficacy.
References
- 1. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lesentreprisescontrelecancer.fr [lesentreprisescontrelecancer.fr]
- 4. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and derivatives are new allosteric HER2 inhibitors for HER2-positive cancers | Institut Cochin [institutcochin.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Control experiments to demonstrate Ebselen Oxide's lack of GPx-like activity
A comparative analysis of Ebselen and its oxidized form, Ebselen Oxide, reveals a stark contrast in their ability to mimic the antioxidant enzyme Glutathione Peroxidase (GPx). Experimental data demonstrates that while Ebselen exhibits potent GPx-like activity, this compound is largely inactive, establishing it as an essential negative control in research investigating the therapeutic potential of Ebselen and related compounds.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of Ebselen and this compound, focusing on the control experiments that highlight the latter's lack of GPx-like activity. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.
Comparative Analysis of GPx-Like Activity
Ebselen is a synthetic organoselenium compound known for its ability to mimic the activity of the selenoenzyme Glutathione Peroxidase (GPx). This catalytic activity allows it to reduce harmful hydroperoxides by utilizing glutathione (GSH) as a reducing agent, thereby protecting cells from oxidative damage. The key to this activity lies in the selenium atom within the Ebselen molecule.
In contrast, this compound, the product of Ebselen's oxidation, shows a significant reduction in this catalytic capability. The oxidation of the selenium center to a selenoxide state fundamentally alters its electronic properties, hindering its ability to participate effectively in the catalytic cycle of peroxide reduction.
A key study investigating the antioxidant properties of Ebselen and its derivatives provides quantitative evidence for this difference in activity. The concentration of each compound required to double the lag time in an iron/ADP/ascorbate-induced microsomal lipid peroxidation assay was measured. The results clearly indicate that Ebselen is significantly more potent than its selenoxide derivative.
| Compound | Concentration to Double Lag Time (µM) | Relative Potency (Ebselen = 1) |
| Ebselen | 0.13 | 1 |
| This compound (selenoxide derivative) | ~1.0 | ~0.13 |
Table 1: Comparison of the antioxidant activity of Ebselen and this compound in a microsomal lipid peroxidation assay. Data sourced from Nakamura et al., 1990.
The approximately 7.7-fold decrease in activity underscores the importance of the chemical state of the selenium atom for GPx mimicry.
The "Why": A Look at the Catalytic Cycle
The GPx-like catalytic cycle of Ebselen involves the selenium atom cycling between different oxidation states. The proposed mechanism involves the reaction of the selenium atom in Ebselen with a thiol (like glutathione) to form a selenenyl sulfide. This intermediate then reacts with a hydroperoxide, regenerating the active form of Ebselen and producing an alcohol and water.
In this compound, the selenium atom is already in a higher oxidation state (selenoxide). This oxidized state is less reactive towards thiols in the initial step of the catalytic cycle, thereby inhibiting the subsequent reduction of peroxides. This inherent lack of reactivity is the primary reason for its diminished GPx-like activity.
Experimental Protocols
To experimentally verify the lack of GPx-like activity in this compound, a control experiment can be performed using a standard GPx activity assay. The following is a generalized protocol based on commonly used methods.
Objective: To compare the GPx-like activity of Ebselen and this compound by measuring the rate of NADPH oxidation in a coupled enzyme assay.
Materials:
-
Ebselen
-
This compound
-
Glutathione Reductase
-
Reduced Glutathione (GSH)
-
NADPH
-
Hydrogen Peroxide (H₂O₂) or Cumene Hydroperoxide
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.6)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Ebselen and this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of all reagents in the assay buffer to the desired final concentrations. A typical co-substrate mixture contains glutathione and glutathione reductase.
-
-
Assay Setup:
-
In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer.
-
Negative Control (No catalyst): Assay buffer, co-substrate mixture, and NADPH.
-
Ebselen Test: Ebselen solution, co-substrate mixture, and NADPH.
-
This compound Test: this compound solution, co-substrate mixture, and NADPH.
-
Positive Control (optional): Purified Glutathione Peroxidase, co-substrate mixture, and NADPH.
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide) to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm at time zero.
-
Continue to measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation by determining the change in absorbance at 340 nm over time (ΔA340/min).
-
The GPx-like activity is directly proportional to the rate of NADPH consumption.
-
Compare the rates obtained for Ebselen and this compound against the negative control.
-
Conclusion
A Comparative Analysis of the Off-Target Profiles of Ebselen and Ebselen Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target profiles of two related organoselenium compounds, Ebselen and its oxidized form, Ebselen Oxide. While both molecules exhibit significant biological activity, their interaction with cellular proteins beyond their intended targets can lead to diverse pharmacological and toxicological outcomes. Understanding these off-target profiles is crucial for the development of selective and safe therapeutics.
Executive Summary
Ebselen is a well-characterized, multi-target compound known for its promiscuous reactivity with thiol-containing proteins. This broad reactivity contributes to its antioxidant and anti-inflammatory properties but also results in a wide range of off-target effects. In contrast, recent evidence suggests that this compound, while also reactive, may exhibit a more selective inhibitory profile. A key differentiator is their effect on the human epidermal growth factor receptor 2 (HER2), where this compound acts as a potent allosteric inhibitor while Ebselen shows minimal activity. This guide will delve into the available experimental data to elucidate these differences.
Comparative Off-Target Data
The following table summarizes the known targets and inhibitory concentrations of Ebselen and this compound. It is important to note that comprehensive, head-to-head off-target screening for both compounds across the entire proteome is not yet available in the published literature. The data presented here is compiled from various studies.
| Target Family | Specific Target | Ebselen | This compound | Reference |
| Tyrosine Kinase | HER2 (ErbB2) | Poorly inhibits HER2 activation | EC50 = 23.9 µM (inhibition of HER2 activation in SKBR3 cells) | [1] |
| IC50 = 44 nM (interaction with JM-HER2) | IC50 = 634 nM (interaction with JM-HER2) | [1] | ||
| Oxidoreductase | Thioredoxin Reductase (TrxR) | Potent Inhibitor | Data not available | [1] |
| Glutathione Peroxidase (GPx) | Mimetic | Data not available | [2] | |
| NADPH Oxidase (Nox2) | Potent Inhibitor | Data not available | [3] | |
| Protease | SARS-CoV-2 Main Protease (Mpro) | IC50 = 0.67 µM | Data not available | [4] |
| Kinases (General) | p38 MAP Kinase | Inhibitor | Data not available | [5] |
| c-Jun N-terminal Kinase (JNK) | Inhibitor | Data not available | [6] | |
| Other | Inositol Monophosphatase (IMPase) | Inhibitor | Data not available | [7] |
| Divalent Metal Transporter 1 (DMT1) | IC50 ≈ 0.22 µM | Data not available | [7][8] |
Note: IC50 and EC50 values are context-dependent and can vary based on the assay conditions.
Key Differences in Off-Target Profiles
The most striking difference in the off-target profiles of Ebselen and this compound is their activity towards the HER2 receptor. While both compounds can physically interact with the juxtamembrane region of HER2, only this compound effectively inhibits its activation and downstream signaling pathways.[1] This suggests a higher degree of specificity for this compound in this context.
Ebselen, on the other hand, has a well-documented broad reactivity with a multitude of cysteine-containing proteins. This includes enzymes involved in redox homeostasis (TrxR, GPx, Nox2), signaling kinases (p38, JNK), and viral proteases.[1][2][3][4][5][6] At high concentrations, Ebselen's promiscuity can lead to cytotoxicity and the induction of oxidative stress. While a comprehensive off-target profile for this compound is not available, its distinct activity profile in the context of HER2 suggests that the oxidation state of the selenium atom significantly influences its target selectivity.
Experimental Methodologies
This section details the experimental protocols used to characterize the interaction and inhibitory activity of Ebselen and this compound against HER2, as described in Blasquez et al., Molecular Oncology (2023).[1]
Western Blotting for HER2 Activation
-
Objective: To assess the effect of Ebselen and this compound on the phosphorylation (activation) of HER2 in cancer cell lines.
-
Cell Lines: SKBR3 and BT474 (HER2-positive breast cancer cell lines).
-
Protocol:
-
Cells were seeded and grown to 80% confluency.
-
The cells were then treated with varying concentrations of Ebselen or this compound for 24 hours.
-
Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% BSA in TBST and then incubated with primary antibodies against phosphorylated HER2 (pY1248) and total HER2 overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis was performed to quantify the ratio of phosphorylated HER2 to total HER2.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of Ebselen and this compound on the proliferation of HER2-positive cancer cells.
-
Cell Lines: SKBR3 and BT474.
-
Protocol:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of Ebselen or this compound.
-
At specified time points (e.g., 24, 48, 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals formed were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: HER2 signaling pathway and points of inhibition.
Caption: Workflow for comparing Ebselen and this compound.
Conclusion
The available data indicates that Ebselen and this compound possess distinct off-target profiles. Ebselen exhibits broad reactivity with a wide range of thiol-containing proteins, contributing to its diverse biological activities but also its potential for off-target toxicities. This compound, while less comprehensively characterized, demonstrates a more selective and potent inhibitory effect on the HER2 tyrosine kinase, a key oncogene. This suggests that the oxidation state of the selenium moiety plays a critical role in determining target specificity. Further comprehensive and comparative off-target profiling, for instance using proteome-wide screening techniques, is warranted to fully elucidate the selectivity of this compound and to guide the development of safer and more effective selenium-based therapeutics.
References
- 1. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebselen and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebselen inhibits p38 mitogen-activated protein kinase-mediated endothelial cell death by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Screening Identifies the Selanazal Drug Ebselen as a Potent Inhibitor of DMT1-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule screening identifies the selanazal drug ebselen as a potent inhibitor of DMT1-mediated iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-proliferative Efficacy of Ebselen Oxide and Other Standard Inhibitors
This guide provides a detailed comparison of the anti-proliferative IC50 values of Ebselen Oxide against a range of known inhibitors targeting key cellular pathways implicated in cancer cell proliferation. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance.
Ebselen, a synthetic organoselenium compound, and its metabolite, this compound, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.[1][2][3] The anti-cancer properties of these compounds are attributed to their ability to modulate multiple signaling pathways and interact with various molecular targets crucial for cancer cell survival and proliferation.[4][5]
Mechanism of Action
Ebselen and this compound exert their anti-proliferative effects through the inhibition of several key enzymes and pathways:
-
Thioredoxin Reductase (TrxR): Ebselen is a known inhibitor of TrxR, an essential enzyme in the thioredoxin system that maintains cellular redox homeostasis.[1][6] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis in cancer cells.[6][7]
-
Glutathione Peroxidase (GPx) Mimetic Activity: Ebselen mimics the activity of glutathione peroxidase, an antioxidant enzyme that catalyzes the reduction of hydroperoxides, thereby protecting cells from oxidative damage.[1][2][3] This dual role in modulating redox balance contributes to its complex anti-cancer profile.
-
HER2 Inhibition: Recent studies have identified this compound as a novel allosteric inhibitor of the human epidermal growth factor receptor 2 (HER2), a tyrosine kinase receptor overexpressed in several cancers.[8][9] this compound has been shown to selectively inhibit the proliferation of HER2-positive cancer cells.[8]
Quantitative Comparison of IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ebselen, this compound, and other known inhibitors against various cancer cell lines. Lower IC50 values are indicative of higher anti-proliferative potency.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Ebselen | TrxR, GPx (mimetic) | A549 (Lung) | ~12.5 | [10][11] |
| Calu-6 (Lung) | ~10 | [10][11] | ||
| MCF-7 (Breast) | EC50 reported | [5][12] | ||
| This compound | HER2 | SKBR3 (Breast) | 10 µM reduces proliferation by 35-55% | [8] |
| BT474 (Breast) | 10 µM reduces proliferation by 35-55% | [8] | ||
| Auranofin | TrxR | - | - | [13] |
| Cisplatin | TrxR | H1299 (Lung) | IC50 determined for various concentrations | [14] |
| Curcumin | TrxR | - | IC50 25 µM | [15] |
| Lapatinib | HER2 | - | - | [8] |
| Trastuzumab | HER2 | - | - | [8] |
| RSL3 | GPX4 | - | - | [16][17] |
| Mercaptosuccinic acid | GPx1 | - | - | [18] |
Experimental Protocols
The determination of the anti-proliferative IC50 values cited in this guide is commonly performed using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19]
Materials:
-
MTT solution (5 mg/mL in PBS)[20]
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)[20]
-
96-well plates
-
Test compounds (this compound and known inhibitors)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells/well and incubate overnight to allow for cell attachment.[14][20]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][20]
-
Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][20]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14][20]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the untreated control.[14]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining IC50 values and the signaling pathways affected by the inhibitors.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Caption: Simplified signaling pathways inhibited by Ebselen and this compound.
References
- 1. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - ProQuest [proquest.com]
- 3. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Thioredoxin-dependent system. Application of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 15. tandfonline.com [tandfonline.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of Ebselen Oxide: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of Ebselen Oxide in a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these procedural guidelines to ensure personal safety and environmental protection. This compound is a toxic substance, particularly harmful to aquatic life, and requires specific disposal protocols.
Hazard and Safety Information
This compound is classified as a hazardous substance. Key safety data is summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[1][2] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects.[1][2] |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, a lab coat, and nitrile gloves. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or washed down the drain.[1] All waste must be treated as hazardous. The recommended procedure for laboratory-scale disposal involves the chemical degradation of this compound to a less hazardous substance prior to collection by a certified waste management provider.
The proposed method utilizes a common laboratory thiol, such as N-acetylcysteine or glutathione, to reduce the selenium center in this compound. This is based on the known reactivity of similar organoselenium compounds with thiols.
Experimental Protocol for Chemical Degradation of this compound
This protocol is intended for the treatment of small quantities of this compound waste (typically < 1 gram) generated in a research laboratory.
Materials:
-
This compound waste
-
N-acetylcysteine (or glutathione)
-
Ethanol or Dimethyl Sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Stir plate and stir bar
-
Appropriate glassware (beaker, flask)
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent such as ethanol or DMSO.
-
Addition of Reducing Agent: For every 100 mg of this compound, add approximately 1.5 to 2 equivalents of the thiol reducing agent (e.g., for 100 mg of this compound, MW ~290 g/mol , use ~112-150 mg of N-acetylcysteine, MW ~163 g/mol ).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method has been developed. The reaction is expected to be complete within a few hours.
-
Neutralization: Once the reaction is complete, neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is between 6.0 and 8.0. This step is crucial to neutralize any acidic byproducts.
-
Collection: The resulting solution, containing the degradation products, should be collected in a designated hazardous waste container for organoselenium compounds. Clearly label the container with its contents.
-
Final Disposal: The labeled waste container must be disposed of through your institution's hazardous waste management program.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and trust in chemical management.
References
Personal protective equipment for handling Ebselen Oxide
Essential Safety and Handling Guide for Ebselen Oxide
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Immediate Safety Overview
This compound is a chemical compound that requires careful handling due to its toxicity. It is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Adherence to the safety protocols outlined below is critical to prevent accidental exposure and environmental contamination.
Hazard Identification and Classification
Properly identifying the hazards associated with this compound is the first step in safe handling. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.
| Hazard Classification | Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure | [1] |
| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Very toxic to aquatic life | [1] |
| Hazardous to the Aquatic Environment, Chronic Hazard | H410 | Very toxic to aquatic life with long lasting effects | [1] |
NFPA 704 Ratings:
-
Health: 2-3 (Indicates a hazardous health risk)[3]
-
Flammability: 0 (Will not burn)[3]
-
Instability: 0 (Stable)[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for proper storage and handling.
| Property | Value | Source |
| CAS Number | 104473-83-8 | |
| Molecular Formula | C₁₃H₉NO₂Se | [4] |
| Molecular Weight | ~290.18 g/mol | [2][5] |
| Appearance | White to beige powder/crystalline solid | [2][4] |
| Solubility | DMSO: ~5-10 mg/mL, DMF: ~10 mg/mL, Ethanol: ~5 mg/mL | [2][4] |
| Storage Temperature | Varies by supplier; common recommendations are -20°C or 2-8°C | [2][3][4] |
Operational Plans: Handling and Experimental Protocols
Strict adherence to procedural guidelines is necessary when working with this compound, from personal protective equipment selection to waste disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to provide comprehensive protection against the various exposure routes.
| Protection Type | Required Equipment | Guidelines and Rationale | Source |
| Eye Protection | Tight-fitting, non-vented safety goggles. A face shield should be worn over goggles if there is a significant splash hazard. | Protects against airborne powder and splashes of solutions containing this compound. | [6][7][8] |
| Hand Protection | Chemical-resistant, disposable nitrile or neoprene gloves. | Provides a barrier against dermal absorption. Double-gloving is recommended as a precautionary measure, especially during weighing and solution preparation. Gloves must be inspected before use and disposed of immediately after contamination. | [6][7] |
| Body Protection | A chemical-resistant lab coat is the minimum requirement. For tasks with a higher risk of dust generation or splashing, non-woven, low-permeability coveralls are recommended. | Prevents contamination of personal clothing and minimizes skin contact. Clothing should have long sleeves and no cuffs. | [6][7] |
| Respiratory Protection | All handling of solid this compound must be performed in a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of the toxic powder. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. | [3][9] |
Experimental Protocol: Safe Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound for use in in vitro experiments. This compound is often used as a negative control for its parent compound, Ebselen, as it lacks antioxidant activity.[4]
Objective: To prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered tips
Procedure:
-
Pre-Handling Safety Check:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above (goggles, double gloves, lab coat).
-
Prepare a designated waste container for all contaminated disposables within the fume hood.
-
-
Weighing the Compound:
-
Place an analytical balance inside the chemical fume hood or use a powder-containment balance enclosure.
-
Tare a sterile microcentrifuge tube or vial on the balance.
-
Carefully weigh the desired amount of this compound (e.g., 2.9 mg for 1 mL of a 10 mM solution) directly into the tube. Avoid creating dust. Use anti-static weighing paper or a spatula to minimize dispersal.
-
Close the primary container of this compound powder securely and wipe it down with a damp cloth before removing it from the fume hood.
-
-
Preparing the Solution:
-
Inside the fume hood, use a calibrated pipette to add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex gently until the solid is completely dissolved. The solution should be clear.[2]
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Storage and Aliquoting:
-
For long-term stability, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution and aliquots at -20°C in tightly sealed containers.[3]
-
-
Post-Handling Decontamination:
-
Wipe down the balance, spatula, and any surfaces inside the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated items (pipette tips, weighing paper, gloves) in the designated hazardous waste container.
-
Remove PPE in the correct order (outer gloves, lab coat, inner gloves, goggles) and wash hands thoroughly with soap and water.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the critical steps for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling, use, and disposal of this compound.
Logistical Plans: Spills and Disposal
Accidental Release and Spill Measures
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Contain: Prevent the spill from spreading and entering any drains or water systems.[9]
-
Clean-up (Solid Spill):
-
Clean-up (Liquid Spill):
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Prohibition: Do not dispose of this compound with household garbage or allow it to enter the sewage system or waterways.
-
Waste Collection:
-
Solid Waste: Collect unused this compound and contaminated disposables (e.g., gloves, wipes, weighing paper) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed container for hazardous liquid chemical waste.
-
-
Final Disposal: Disposal must be conducted through a licensed professional waste disposal company and in accordance with all federal, state, and local environmental regulations.[3] A common method involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
First Aid Procedures
Immediate and appropriate first aid is vital in case of accidental exposure.
| Exposure Route | First Aid Action | Source |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention. | [3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [3][5] |
| General Advice | In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional. Symptoms of poisoning may be delayed; medical observation for at least 48 hours after an incident is recommended. |
References
- 1. This compound | C13H9NO2Se | CID 368655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound ≥98% (HPLC) | 104473-83-8 [sigmaaldrich.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
